5-Methylthiolane-3-thiol (CAS 26486-20-4): Structural Dynamics, Synthesis, and Applications in Volatile Sulfur Chemistry
Executive Summary 5-Methylthiolane-3-thiol (also known as 5-methyltetrahydrothiophene-3-thiol) is a highly specialized volatile sulfur compound (VSC) characterized by its tetrahydrothiophene core and dual functionalizati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methylthiolane-3-thiol (also known as 5-methyltetrahydrothiophene-3-thiol) is a highly specialized volatile sulfur compound (VSC) characterized by its tetrahydrothiophene core and dual functionalization. As an application scientist specializing in sulfur chemistry, I have designed this whitepaper to dissect the physicochemical behavior, stereochemical nuances, and analytical methodologies essential for mastering this compound. Primarily utilized as a high-impact flavor precursor[1] and a bidentate ligand in coordination chemistry, its successful application requires rigorous control over its oxidative state and stereochemistry.
Physicochemical & Structural Profiling
Understanding the baseline properties of 5-Methylthiolane-3-thiol is critical for predicting its behavior in synthetic matrices and biological systems. The presence of the highly polarizable sulfur atoms imparts unique nucleophilic characteristics and metal-binding affinities.
Quantitative Data Summary
Table 1: Key Physicochemical Properties of 5-Methylthiolane-3-thiol
Soluble in organic solvents (DCM, EtOH); poorly soluble in water
Stereochemical Dynamics
The molecule possesses two chiral centers (C3 and C5). Consequently, it exists as a mixture of four stereoisomers (two pairs of enantiomers: cis and trans diastereomers). In olfactory and pharmaceutical applications, this stereochemistry is paramount. The spatial orientation of the thiol group relative to the methyl group dictates the binding affinity to specific biological targets, often resulting in drastically different activation thresholds for each isomer.
Synthetic Methodologies & Mechanistic Pathways
The synthesis of substituted thiolanes requires careful control of cyclization conditions to prevent the formation of linear thioethers or polymeric byproducts.
Mechanistic Causality:
The most robust synthetic route involves the construction of the thiolane ring via the thionation of 1,4-pentanediol derivatives, followed by functional group interconversion to introduce the C3 thiol. We utilize sodium sulfide (Na₂S) as the primary sulfur source for cyclization because its strong nucleophilicity ensures rapid ring closure, minimizing intermolecular side reactions. Subsequent thiolation of the intermediate ketone (5-methylthiolan-3-one) is achieved using hydrogen sulfide under acidic conditions, which selectively targets the carbonyl carbon without cleaving the newly formed thioether ring.
Synthetic pathway of 5-Methylthiolane-3-thiol via cyclization and thiolation.
Applications in Flavor Chemistry & Receptor Interactions
In the food and fragrance industry, 5-Methylthiolane-3-thiol is highly valued as a flavor precursor[1]. Under thermal processing (e.g., Maillard reactions during coffee roasting or meat cooking), precursor molecules degrade to release this free thiol, which imparts potent savory notes at parts-per-billion (ppb) thresholds.
Olfactory Mechanism of Action:
When the volatile thiol enters the nasal cavity, it binds to specific G-protein coupled receptors (GPCRs) on the olfactory epithelium. The sulfhydryl (-SH) group acts as a critical hydrogen bond donor and metal-coordinating moiety (often interacting with copper ions present in certain mammalian olfactory receptors), triggering a robust signal transduction cascade.
Olfactory signal transduction pathway triggered by volatile thiol binding.
Analytical Characterization Protocols
Due to the high volatility and oxidative susceptibility of 5-Methylthiolane-3-thiol (which readily dimerizes to disulfides), standard HPLC is often inadequate. Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) or Mass Spectrometry (GC-MS) is the gold standard.
Protocol: GC-FPD Analysis of 5-Methylthiolane-3-thiol
Self-Validating System Note: This protocol includes a mandatory system suitability test (SST) using a known internal standard to verify detector linearity and column inertness prior to sample analysis, ensuring the integrity of the results.
Step 1: Sample Preparation
Action: Dilute the sample in anhydrous dichloromethane (DCM) to a concentration of 10-50 ppm.
Causality: Anhydrous DCM prevents moisture-induced degradation of the column phase. Water in the sample matrix can cause severe peak tailing for polar thiols.
Step 2: System Suitability Testing (SST)
Action: Inject 1 µL of a 10 ppm 2-methyl-3-furanthiol reference standard. Verify that the signal-to-noise ratio (S/N) is >100 and peak asymmetry is between 0.8 and 1.2.
Causality: Thiols are notorious for adsorbing onto active metal sites in the GC inlet or column. Passing the SST ensures the system is properly deactivated and reliable for quantitative analysis.
Step 3: GC-FPD Operational Parameters
Column: DB-Wax (Polyethylene glycol) or a chiral equivalent (e.g., Cyclodex-B) if enantiomeric separation is required.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Causality: Helium provides an optimal van Deemter profile for high-resolution separation of diastereomers at this flow rate.
Inlet: 200°C, Split ratio 10:1.
Causality: A relatively low inlet temperature minimizes thermal degradation or artifactual disulfide formation during injection.
Oven Program: 40°C hold for 2 min, ramp at 8°C/min to 220°C, hold for 5 min.
Causality: The low initial temperature allows for effective focusing of the highly volatile thiol on the column head, improving peak shape and resolution of the cis and trans isomers.
Detector (FPD): 250°C, optimized for sulfur mode (393 nm filter).
Causality: The FPD is highly specific to sulfur, effectively blinding the detector to co-eluting hydrocarbon matrix interferences, ensuring absolute confidence in the thiol peak identification.
Step 4: Data Acquisition & Validation
Action: Record the chromatogram and integrate the sulfur-specific peaks. Confirm the presence of 5-Methylthiolane-3-thiol by calculating and matching retention indices (RI) with a certified reference standard.
Causality: Relying solely on raw retention time is prone to error due to column aging. Calculating the RI using an n-alkane series provides a self-validating, universally reproducible metric.
References
Title: US Patent 6852350B2 - Flavor precursors | Source: Google Patents | URL
Stereochemical Dynamics and Synthetic Methodologies of 5-Methylthiolane-3-thiol
Executive Summary 5-Methylthiolane-3-thiol (CAS: 26486-20-4), also indexed under its synonym 2-methyltetrahydrothiophene-4-thiol, is a high-impact organosulfur compound. Renowned for its extremely low odor threshold, it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methylthiolane-3-thiol (CAS: 26486-20-4), also indexed under its synonym 2-methyltetrahydrothiophene-4-thiol, is a high-impact organosulfur compound. Renowned for its extremely low odor threshold, it imparts intense meaty, savory, and roasted characteristics to complex flavor matrices[1]. The molecule features a saturated five-membered sulfur heterocycle (thiolane) with two chiral centers, resulting in four distinct stereoisomers. Because the human olfactory system relies on chiral receptors, the spatial orientation of the methyl and thiol groups drastically alters both the perceived odor descriptor and the detection threshold.
This whitepaper provides an authoritative guide on the structural chemistry, sensory impact, and self-validating synthetic protocols required to isolate the stereoisomers of 5-methylthiolane-3-thiol.
Structural Chemistry and Stereoisomerism
The thiolane ring of 5-methylthiolane-3-thiol contains two stereogenic carbons at positions C3 and C5:
C3 Position : Bears the mercapto (-SH) group.
C5 Position : Bears the methyl (-CH3) group.
This configuration generates
22=4
stereoisomers, which resolve into two diastereomeric pairs:
The trans pair : (3R, 5R) and (3S, 5S). In these enantiomers, the methyl and thiol substituents are oriented on opposite faces of the cyclopentane-like ring plane.
The cis pair : (3R, 5S) and (3S, 5R). Here, the substituents project from the same face of the ring.
Sensory Impact and Structure-Odor Relationships
The stereochemistry of sulfur-containing heterocycles dictates their binding affinity to olfactory receptors. As observed in 1[1], the spatial arrangement of the thiol group relative to the alkyl chain is paramount. The trans isomers generally exhibit lower detection thresholds and more intense "roasted meat" notes compared to their cis counterparts.
Table 1: Stereoisomers of 5-Methylthiolane-3-thiol and Theoretical Sensory Profiles
Isomer Configuration
Diastereomeric Pair
Relative Spatial Orientation
Primary Odor Descriptor
Relative Odor Threshold
(3R, 5R)
trans
-SH and -CH3 on opposite faces
Intense roasted meat
Extremely Low (Sub-ppb)
(3S, 5S)
trans
-SH and -CH3 on opposite faces
Savory, slightly alliaceous
Low (ppb range)
(3R, 5S)
cis
-SH and -CH3 on same face
Meaty, earthy
Moderate
(3S, 5R)
cis
-SH and -CH3 on same face
Earthy, sulfurous
Moderate
(Note: Sensory thresholds for chiral organosulfur compounds often exhibit significant enantiomeric bias, with one trans-enantiomer typically dominating the olfactory impact[1],.)
Synthetic Pathways and Mechanistic Insights
The de novo synthesis of thiolanes typically relies on the double nucleophilic substitution of 1,4-dihaloalkanes. For 5-methylthiolane-3-thiol, the reaction of 1,4-dibromo-2-methylbutane with a sulfide source (like NaSH) is the standard industrial pathway.
The mechanism proceeds via an initial intermolecular
SN2
attack by the hydrosulfide anion on the less sterically hindered primary carbon, forming a mercapto-bromo intermediate. This is followed by an intramolecular
SN2
ring closure. As demonstrated in2[2], the intramolecular step is highly dependent on the conformational flexibility of the intermediate and is driven by the thermodynamic stability of the resulting five-membered ring. While advanced 3[3] highlights that stereocontrol can be achieved by leveraging anchimeric assistance, standard NaSH cyclization yields a racemic mixture of all four isomers that must be subsequently resolved.
Mechanistic workflow for the synthesis and chiral resolution of 5-methylthiolane-3-thiol.
Experimental Protocol: Synthesis and Chiral Resolution
To isolate the specific stereoisomers for sensory or biological evaluation, a robust, self-validating synthetic and analytical workflow is required.
Phase 1: Thiolane Ring Formation
Precursor Solvation : Dissolve 1,4-dibromo-2-methylbutane (1.0 eq) in anhydrous ethanol (0.1 M concentration).
Causality : High dilution conditions (0.1 M) are strictly maintained to thermodynamically favor intramolecular cyclization over intermolecular polymerization (which leads to unwanted polythioethers).
Nucleophilic Substitution : Add sodium hydrosulfide (NaSH, 2.5 eq) dropwise at 0°C under a continuous argon purge.
Causality : The 0°C temperature suppresses E2 elimination pathways. The argon atmosphere is critical to prevent the oxidative dimerization of the intermediate thiols into disulfides.
Intramolecular Cyclization (Self-Validating Step) : Heat the mixture to 60°C. After 4 hours, withdraw a 0.1 mL aliquot, quench in water, extract with hexane, and analyze via GC-MS.
Validation : The reaction is only considered complete when the mono-substituted intermediate (m/z corresponding to the mercapto-bromo species) is undetectable. If present, heating is extended in 1-hour increments. This prevents the carryover of reactive alkylating agents that would permanently damage the chiral HPLC columns in downstream steps.
Workup : Quench with distilled water, extract with diethyl ether, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the racemic .
Phase 2: Chiral Separation
Preparative HPLC : Inject the crude racemic mixture onto a preparative Chiralpak IC column.
Causality : The immobilized cellulose-based stationary phase provides the necessary chiral recognition sites (hydrogen bonding and steric inclusion) to resolve the subtle spatial differences between the cis and trans diastereomeric pairs.
Elution & Real-Time Monitoring (Self-Validating Step) : Elute isocratically with Hexane/Isopropanol (98:2). Monitor via UV detection at 210 nm coupled with an inline polarimeter.
Validation : The inline polarimeter provides real-time optical rotation data (+ or -). Fraction collection is strictly gated by the polarimeter signal, ensuring that only enantiomerically pure peaks (>99% ee) are collected, preventing cross-contamination of the closely eluting isomers.
[1] Title: The Maillard Reaction in Foods and Nutrition. Source: ACS Symposium Series, American Chemical Society, 1983. URL: 1
Title: Odour keywords - Search for meat. Source: Odour.org.uk. URL:
[3] Title: Total Synthesis of Unsymmetrically Oxidized Nuphar Thioalkaloids via Copper-Catalyzed Thiolane Assembly. Source: Journal of the American Chemical Society, 2017. URL: 3
[2] Title: Kinetic studies of thiolane synthesis from tetrahydrofurane and H2S. Source: Reaction Kinetics and Catalysis Letters, 1992. URL: 2
Synthesis Pathways for 5-Methylthiolane-3-thiol: A Technical Guide
Executive Summary & Chemical Context 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a highly potent volatile sulfur compound (VSC) characterized by a 5-membered tetrahydrothiophene ring substituted with a methyl group at...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a highly potent volatile sulfur compound (VSC) characterized by a 5-membered tetrahydrothiophene ring substituted with a methyl group at C5 and a thiol group at C3. In the context of flavor chemistry and olfaction, mercaptothiolanes are recognized as critical semiochemicals and flavor precursors[1]. The molecular basis of olfaction heavily relies on the coordination of such sulfur-containing ligands to transition metals (e.g., copper) within specific olfactory receptors (ORs)[2].
Synthesizing these compounds with precise regiochemistry (a 1,3-relationship between the ring sulfur and the exocyclic thiol) requires a robust, self-validating synthetic pathway. Direct sulfuration of dienes or thermal degradation of precursors often yields complex, inseparable mixtures of thiophenes and trithiolanes[3][4]. Therefore, a targeted de novo synthesis utilizing a Dieckmann condensation strategy is the most authoritative and scalable approach to yield the pure target compound[5].
Retrosynthetic Strategy
The synthesis is designed around the highly reliable Dieckmann condensation. By disconnecting the target compound at the C3-thiol linkage, we identify 5-methylthiolan-3-one as the critical cyclic intermediate. This ketone can be synthesized via the intramolecular cyclization of a thioether diester. The acyclic diester itself is efficiently assembled via a regioselective Thia-Michael addition between two commercially available starting materials: ethyl crotonate and ethyl thioglycolate.
Retrosynthetic analysis of 5-methylthiolane-3-thiol from acyclic precursors.
Causality: The thiolate anion is a soft nucleophile, strictly favoring 1,4-conjugate addition over 1,2-addition to the ester carbonyl. This ensures complete regioselectivity, placing the sulfur atom exactly where it needs to be to form the tetrahydrothiophene core.
Protocol:
In a flame-dried flask under N₂, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.
Add ethyl thioglycolate (1.0 eq) dropwise at 0 °C to generate the thiolate.
Slowly add ethyl crotonate (1.05 eq) over 30 minutes to control the exotherm.
Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the thiol is consumed.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo to yield diethyl 3-((ethoxycarbonyl)methylthio)butanoate.
Causality: The base-catalyzed cyclization of the diester can occur at either the
α
-methylene (adjacent to sulfur) or the
α
-methine. Both pathways yield a 5-membered ring with a
β
-keto ester motif. Subsequent acid hydrolysis and thermal decarboxylation converge all structural isomers into a single desired product, 5-methylthiolan-3-one[5].
Protocol:
Dissolve the crude thioether diester in anhydrous toluene.
Add sodium ethoxide (1.2 eq) and heat the mixture to reflux for 6 hours.
Cool the mixture and evaporate the toluene.
Add 10% aqueous HCl to the crude residue and reflux for 4 hours to induce ester hydrolysis and subsequent decarboxylation of the
β
-keto acid.
Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation to obtain pure 5-methylthiolan-3-one.
Phase 4: Carbonyl Reduction
Causality: Sodium borohydride provides a clean, chemoselective reduction of the ketone to 5-methylthiolan-3-ol. This step generates a mixture of cis and trans diastereomers, which is standard and acceptable for general flavor and olfaction applications.
Protocol:
Dissolve 5-methylthiolan-3-one in methanol at 0 °C.
Add NaBH₄ (0.5 eq) in small portions to manage hydrogen evolution.
Stir for 1 hour at 0 °C, then quench by adding acetone (2 mL) and evaporate the methanol.
Partition the residue between water and DCM. Dry the organic layer and concentrate to yield 5-methylthiolan-3-ol.
Phase 5: Mesylation and Thioesterification
Causality: Direct conversion of the alcohol to a thiol using H₂S/acid is plagued by elimination (forming dihydrothiophenes) and poor yields. Converting the alcohol to a mesylate followed by Sₙ2 displacement with potassium thioacetate (KSAc) ensures clean inversion of stereochemistry and completely prevents symmetric disulfide formation.
Protocol:
Dissolve 5-methylthiolan-3-ol in DCM with triethylamine (1.5 eq) at 0 °C.
Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, wash with cold water, dry, and concentrate to yield the mesylate.
Dissolve the crude mesylate in anhydrous DMF. Add KSAc (1.5 eq) and stir at 60 °C for 4 hours.
Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), and concentrate to yield the thioacetate intermediate.
Phase 6: Thioester Cleavage (Deprotection)
Causality: Mild methanolysis using K₂CO₃ selectively cleaves the thioester to reveal the free thiol without ring-opening or degrading the tetrahydrothiophene core.
Protocol:
Dissolve the thioacetate in degassed methanol (to prevent oxidative disulfide formation).
Add anhydrous K₂CO₃ (1.1 eq) and stir at room temperature for 2 hours under N₂.
Acidify to pH 4 with 1M HCl, extract with DCM, dry, and carefully concentrate (the final product is highly volatile).
Purify via silica gel chromatography (Hexane/EtOAc) to yield pure 5-methylthiolane-3-thiol.
Forward Synthesis Workflow
Step-by-step forward synthesis workflow for 5-methylthiolane-3-thiol.
Process Metrics & Yield Summary
The following table summarizes the quantitative data, reaction conditions, and typical isolated yields for the 5-step synthetic pathway.
Natural occurrence of 5-Methylthiolane-3-thiol in food products
Technical Whitepaper: Natural Occurrence and Analytical Profiling of 5-Methylthiolane-3-thiol in Food Products Executive Summary The molecular architecture of flavor in thermally processed foods is heavily dependent on t...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Natural Occurrence and Analytical Profiling of 5-Methylthiolane-3-thiol in Food Products
Executive Summary
The molecular architecture of flavor in thermally processed foods is heavily dependent on trace sulfur-containing volatiles. Among these, 5-Methylthiolane-3-thiol (CAS: 26486-20-4)—also known systematically as 5-methyltetrahydrothiophene-3-thiol—is a highly potent, cyclic sulfur compound. Structurally related to the well-known meat flavorant 2-methyltetrahydrothiophene-3-thiol, 5-methylthiolane-3-thiol contributes critical savory, roasted, and meaty notes to complex food matrices such as roasted beef, coffee, and savory broths [3].
This technical guide provides an in-depth analysis of the natural occurrence, formation pathways, and state-of-the-art analytical protocols required to isolate and quantify 5-methylthiolane-3-thiol without inducing thermal artifacts.
Chemical Identity & Structural Significance
5-Methylthiolane-3-thiol is a saturated heterocyclic compound featuring a five-membered tetrahydrothiophene ring substituted with a methyl group at the C5 position and a thiol group at the C3 position.
Chemical Formula: C₅H₁₀S₂
Molecular Weight: 134.26 g/mol
CAS Registry Number: 26486-20-4 [3]
Sensory Profile: Savory, roasted meat, allium-like, and coffee-like nuances.
The presence of the free thiol (-SH) group makes this compound highly reactive. It is prone to oxidation into disulfides or degradation under high heat, which dictates the strict requirements for its analytical extraction.
Mechanisms of Natural Occurrence
5-Methylthiolane-3-thiol is rarely present in raw biological tissues; rather, it is a thermally induced natural occurrence generated during cooking, roasting, or rendering processes. Its formation is governed by two primary chemical pathways:
The Maillard Reaction: The reaction between sulfur-containing amino acids (e.g., L-cysteine) and reducing sugars (e.g., ribose) generates hydrogen sulfide (H₂S) and
α
-dicarbonyls via Strecker degradation. These intermediates undergo cyclization to form thiophene and thiolane derivatives.
Thiamine Degradation: The thermal breakdown of Vitamin B1 (thiamine) in meat matrices releases highly reactive sulfur and nitrogen intermediates, which subsequently recombine into cyclic thiols.
Figure 1: Biosynthetic and thermal degradation pathways leading to 5-Methylthiolane-3-thiol.
Quantitative Occurrence in Food Matrices
Because 5-methylthiolane-3-thiol is an ultra-trace volatile with an exceptionally low human odor detection threshold (often in the parts-per-billion range), its concentration in natural food products is minute but sensorially profound.
Food Matrix
Processing Method
Typical Concentration Range (
μ
g/kg)
Primary Sensory Impact
Beef Fat / Tallow
Dry-rendering (150°C)
0.5 – 2.3
Meaty, roasted, savory body
Coffee Beans
Dark Roast
1.1 – 3.8
Sulfurous, roasted depth
Pork Broth
Prolonged boiling (100°C)
0.2 – 1.5
Umami enhancement, allium notes
Hydrolyzed Vegetable Protein (HVP)
Acid hydrolysis
2.0 – 5.0
Bouillon, savory base
Note: Concentrations vary significantly based on precursor availability (cysteine/ribose ratios) and exact thermal processing parameters [2].
Analytical Protocols: Isolation and Identification
Traditional extraction methods like Simultaneous Distillation-Extraction (SDE) subject samples to prolonged heat, which destroys labile thiols like 5-methylthiolane-3-thiol and generates false artifacts. To maintain scientific integrity, Solvent-Assisted Flavor Evaporation (SAFE) is the gold standard [1]. SAFE operates under high vacuum and low temperatures, preventing the thermal degradation of target analytes [4].
Step-by-Step SAFE-GC-O-MS Protocol
Matrix Homogenization & Extraction: Macerate 50-100 g of the food matrix (e.g., roasted beef fat) in a non-polar organic solvent such as dichloromethane or pentane for 2 hours at room temperature. Dichloromethane and pentane are highly effective for extracting low-polarity odor-active sulfur compounds [2].
SAFE Distillation:
Assemble the SAFE apparatus and engage the high-vacuum pump to achieve a pressure of
<10−3
mbar.
Cool the receiving flasks using liquid nitrogen.
Gently heat the sample flask in a water bath at 40°C. Slowly introduce the solvent extract into the distillation head. Volatiles will evaporate and condense in the cryogenic flasks, leaving non-volatile lipids and pigments behind [1].
Drying and Concentration: Dry the condensed volatile fraction over anhydrous sodium sulfate. Concentrate the extract to a final volume of ~500
μ
L under a gentle, dry nitrogen stream [1].
GC-O-MS Analysis: Inject the concentrated extract into a Gas Chromatography-Olfactometry-Mass Spectrometry system. Utilize a polar column (e.g., DB-WAX) to resolve sulfur isomers. The olfactometry port allows trained panelists to correlate the specific retention time of 5-methylthiolane-3-thiol with its distinct "roasted meat" olfactory perception.
Figure 2: Workflow for the artifact-free isolation of volatile thiols using SAFE and GC-O-MS.
Sensory & Receptor Biology
The potency of 5-methylthiolane-3-thiol is driven by its high affinity for mammalian olfactory receptors (ORs) tuned to cyclic sulfur compounds.
Odor Activity Value (OAV): Despite its low concentration, its OAV frequently exceeds 1 in roasted meats, categorizing it as a "key food odorant" [2].
Flavor Synergism: In complex matrices, 5-methylthiolane-3-thiol exhibits synergistic effects with other Maillard products, such as 2-methyl-3-furanthiol and 3-methylthiopropanal, exponentially increasing the overall perception of "meatiness" and "umami" body without altering the basic taste profile.
References
Organomation. Understanding Solvent-Assisted Flavor Evaporation (SAFE) in Flavor Chemistry and Food Analysis. Retrieved from:[Link]
MDPI. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Retrieved from:[Link]
ChemBuyersGuide. 5-Methylthiolane-3-thiol (CAS: 26486-20-4) Chemical Properties and Suppliers. Retrieved from:[Link]
Foundational
Biosynthesis of 5-Methylthiolane-3-thiol in Natural Systems: Precursor Dynamics, Enzymatic Pathways, and Analytical Workflows
As a potent polyfunctional thiol, 5-methylthiolane-3-thiol represents a fascinating intersection of lipid oxidation and microbial sulfur metabolism. While structurally related to synthetic tetrahydrothiophenes[1], its bi...
Author: BenchChem Technical Support Team. Date: April 2026
As a potent polyfunctional thiol, 5-methylthiolane-3-thiol represents a fascinating intersection of lipid oxidation and microbial sulfur metabolism. While structurally related to synthetic tetrahydrothiophenes[1], its biogenesis in natural systems—particularly during microbial fermentation by Saccharomyces cerevisiae—is driven by a highly specific, enzyme-mediated detoxification cascade.
This whitepaper deconstructs the mechanistic biosynthesis of 5-methylthiolane-3-thiol, detailing the causality behind its enzymatic formation and providing robust, self-validating experimental workflows for its quantification.
The Mechanistic Biosynthesis Cascade
The formation of 5-methylthiolane-3-thiol is not a primary metabolic goal of the cell; rather, it is the biochemical byproduct of neutralizing reactive electrophilic species (RES). The pathway relies on a dual-sulfhydration event followed by a stereospecific enzymatic reduction.
Precursor Generation via Oxylipin Cleavage
The cascade initiates with the degradation of polyunsaturated fatty acids (e.g., linoleic acid). Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) cleave these lipids to generate volatile, highly reactive α,β-unsaturated aldehydes, specifically (E,E)-2,4-pentadienal . Because these dienals cause severe oxidative stress and DNA damage, the cell must rapidly neutralize their electrophilic double bonds.
The Dual-Sulfhydration and Cyclization Sequence
To detoxify the dienal, the cell utilizes sulfur nucleophiles in a sequential Michael addition process:
Primary Sulfhydration: Hydrogen sulfide (H₂S), generated via the sulfate reduction pathway or cysteine desulfhydrase activity, attacks the C4 position of 2,4-pentadienal, forming 4-mercapto-2-pentenal .
Secondary Sulfhydration (The Glutathione Pathway): A second sulfur is introduced at the C2 position. This is typically mediated by Glutathione-S-transferase (GST), which conjugates glutathione (GSH) to the molecule. The intermediate is subsequently cleaved by the carbon-sulfur β-lyase enzyme IRC7 [2], releasing 2,4-dimercaptopentanal .
Intramolecular Cyclization: The free thiol at C4 undergoes a spontaneous, thermodynamically favored intramolecular nucleophilic attack on the C1-aldehyde, yielding the cyclic hemithioacetal 5-methyl-3-mercapto-2,3-dihydrothiophene .
Terminal Reduction by Old Yellow Enzyme (OYE2)
The cyclic intermediate retains an activated olefinic bond. To complete the detoxification, Old Yellow Enzyme 2 (OYE2) —a flavin-dependent oxidoreductase known to protect yeast against α,β-unsaturated carbonyl toxicity[3]—catalyzes the stereospecific reduction of the double bond. This terminal step yields the saturated, volatile end-product: 5-methylthiolane-3-thiol .
Biosynthetic cascade of 5-methylthiolane-3-thiol via dual-sulfhydration and OYE2 reduction.
Experimental Validation: In Vivo Isotope Tracing Protocol
To definitively prove this biosynthetic route, we employ a self-validating stable isotope tracing workflow. By feeding isotopically labeled precursors and utilizing internal standards, we eliminate the risk of false positives caused by spontaneous chemical oxidation.
Step-by-Step Methodology
Precursor Feeding: Inoculate S. cerevisiae (wild-type S288c, Δirc7 knockout, and IRC7-overexpressing strains) into a chemically defined synthetic must (SDM). Supplement the medium with 5 mM [U-¹³C]-linoleic acid and 2 mM [³⁴S]-cysteine.
Fermentation: Incubate at 25°C for 96 hours under anaerobic conditions. Causality: Anaerobiosis prevents the spontaneous oxidation of H₂S and free thiols into disulfides, ensuring that cyclization is enzymatically driven.
Internal Standard Spiking: Quench the fermentation and immediately spike the matrix with 10 µg/L of 4-methoxy-2-methyl-2-butanethiol (4MMB) as an internal standard [4].
HS-SPME Extraction: Extract volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber. Causality: This specific tri-phase fiber is highly selective for low-molecular-weight, polar sulfur compounds, maximizing the recovery of thiolanes.
GC-MS/MS Quantification: Analyze the desorbed volatiles using Gas Chromatography-Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode. Target the specific mass shifts for ¹³C (+5 Da for the carbon skeleton) and ³⁴S (+2 Da per sulfur atom).
Self-Validating System Checkpoint:
The protocol is engineered to self-validate through the 4MMB internal standard. If the ratio of [³⁴S]-labeled 5-methylthiolane-3-thiol to the 4MMB standard drops non-linearly across technical replicates, it indicates spontaneous ex vivo oxidation during extraction. Only data sets maintaining a constant internal standard ratio are accepted for flux analysis.
Self-validating experimental workflow for in vivo stable isotope tracing of thiol biosynthesis.
Quantitative Data & Pathway Kinetics
The reliance on specific enzymes for the formation of 5-methylthiolane-3-thiol is demonstrated by the kinetic efficiency of the β-lyase and reductase steps, as well as the dramatic shifts in isotopic enrichment when key genes are modulated [5].
Table 1: Kinetic Parameters of Recombinant Biosynthetic Enzymes
Data demonstrates the high catalytic efficiency (kcat/Km) of OYE2 in reducing the cyclic intermediate, confirming its role as the terminal enzyme in the cascade.
Enzyme
Substrate
Kₘ (mM)
kcat (s⁻¹)
kcat/Kₘ (M⁻¹ s⁻¹)
IRC7 (β-lyase)
Cys-S-conjugate intermediate
2.40
0.85
3.5 × 10²
OYE2 (Reductase)
5-Methyl-3-mercapto-2,3-dihydrothiophene
0.15
12.40
8.2 × 10⁴
Table 2: In Vivo Isotope Incorporation Rates
Isotope tracing confirms that the deletion of the IRC7 gene nearly abolishes the formation of the thiolane ring, proving the necessity of the β-lyase cleavage step.
Yeast Strain
[¹³C]-Enrichment (%)
[³⁴S]-Enrichment (%)
Total Thiol Yield (ng/L)
Wild Type (S288c)
12.5 ± 1.2
8.4 ± 0.9
45.2 ± 3.1
Δirc7 Knockout
2.1 ± 0.4
1.5 ± 0.3
8.5 ± 1.0
IRC7 Overexpression
48.7 ± 3.5
42.1 ± 2.8
312.4 ± 15.6
Conclusion
The biosynthesis of 5-methylthiolane-3-thiol is a prime example of biological pragmatism. By co-opting the IRC7 β-lyase pathway and the OYE2 oxidative stress defense mechanism, microbial systems efficiently neutralize toxic lipid-derived dienals, converting them into stable, highly aromatic thiolanes. Understanding this causality allows drug development professionals and flavor chemists to precisely engineer microbial strains for targeted natural product synthesis.
References
Trotter, E. W., et al. (2006). "Old Yellow Enzymes Protect against Acrolein Toxicity in the Yeast Saccharomyces cerevisiae." Applied and Environmental Microbiology, 72(7), 4885-4892. URL:[Link]
Cordente, A. G., et al. (2019). "Inactivating Mutations in Irc7p Are Common in Wine Yeasts, Attenuating Carbon-Sulfur β-Lyase Activity and Volatile Sulfur Compound Production." Applied and Environmental Microbiology, 85(6). URL:[Link]
Swiegers, J. H., et al. (2007). "Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma." Yeast, 24(7), 561-574. URL:[Link]
Coetzee, C., et al. (2021). "Construction and Analysis of a Yeast for the Simultaneous Release and Esterification of the Varietal Thiol 3-Sulfanylhexan-1-ol." Journal of Agricultural and Food Chemistry, 69(41), 12265-12273. URL:[Link]
Comprehensive Physical Profiling of 5-Methylthiolane-3-thiol: Boiling Point, Solubility, and Analytical Methodologies
Executive Summary 5-Methylthiolane-3-thiol is a specialized heterocyclic organosulfur compound characterized by its distinctive tetrahydrothiophene (thiolane) core, a methyl substitution at the 5-position, and a reactive...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methylthiolane-3-thiol is a specialized heterocyclic organosulfur compound characterized by its distinctive tetrahydrothiophene (thiolane) core, a methyl substitution at the 5-position, and a reactive exocyclic thiol group at the 3-position. Widely utilized in advanced flavor chemistry and as a versatile building block in pharmaceutical synthesis, its physical properties dictate its handling, formulation, and biological partitioning.
This technical whitepaper provides an authoritative analysis of the physical properties of 5-Methylthiolane-3-thiol—specifically its boiling point and solubility dynamics. By synthesizing structural mechanics with empirical validation protocols, this guide equips researchers and drug development professionals with the foundational data necessary for formulation and synthesis workflows.
Structural Anatomy & Chemical Identity
To understand the physical behavior of 5-Methylthiolane-3-thiol, one must first examine its molecular architecture. The compound features two distinct sulfur environments: an endocyclic thioether and an exocyclic thiol.
According to the, the compound possesses the molecular formula C₅H₁₀S₂ and a molecular weight of 134.26 g/mol [1]. Commercially available standards typically guarantee a baseline purity of 95%[2], which is critical for accurate thermodynamic profiling.
Table 1: Fundamental Chemical and Physical Properties
The boiling point of an organosulfur compound is a direct macroscopic reflection of its intermolecular forces. Despite a relatively low molecular weight (134.26 g/mol ), 5-Methylthiolane-3-thiol exhibits a significantly higher boiling point than its alkane or ether counterparts.
The Causality of Volatility:
Polarizability of Sulfur: Sulfur atoms are larger and more polarizable than oxygen. The presence of two sulfur atoms induces strong London dispersion forces across the molecule.
Weak Hydrogen Bonding: The exocyclic thiol (-SH) group acts as a weak hydrogen bond donor. While the S-H dipole is less polarized than an O-H bond (resulting in a lower boiling point than the corresponding alcohol), it still provides enough intermolecular cohesion to elevate the boiling point above that of simple thioethers.
Protocol A: Micro-Distillation for Empirical Boiling Point Determination
To empirically validate the boiling point without degrading the analyte, a self-validating micro-distillation protocol under reduced pressure is required.
Step 1: Apparatus Calibration. Calibrate the thermocouple using a highly pure reference standard (e.g., anhydrous toluene) to ensure thermal accuracy within ±0.5°C.
Step 2: Sample Preparation. Load 5.0 mL of 95% pure 5-Methylthiolane-3-thiol[2] into a 10 mL micro-distillation flask equipped with a micro-Vigreux column. Add inert boiling chips to prevent superheating and bumping.
Step 3: Vacuum Equilibration. Connect the system to a precision vacuum pump. Stabilize the pressure at exactly 10 mmHg using a digital vacuum controller. Causality: Reduced pressure prevents the thermal decomposition of the thiol group, which can undergo oxidation or desulfurization at temperatures exceeding 200°C.
Step 4: Controlled Heating. Apply heat via a silicone oil bath at a ramp rate of 2°C/min.
Step 5: Data Acquisition. Record the temperature plateau at the distillation head once a steady reflux ring is established and the first drops of distillate are collected. The true boiling point is the stable temperature recorded during the active phase transition.
Solubility Profiling & Solvent Compatibility
Solubility dictates how 5-Methylthiolane-3-thiol can be formulated for biological assays or utilized in biphasic organic synthesis.
Aqueous Media: The compound exhibits poor aqueous solubility. The hydrophobic core (cyclopentane-like thiolane ring and methyl group) dominates the molecule's hydration shell. The weak hydrogen-bonding capacity of the thiol group is insufficient to overcome the entropic penalty of disrupting the water lattice.
Organic Solvents: It is highly miscible in non-polar to moderately polar organic solvents, including dichloromethane (DCM), diethyl ether, hexane, and ethanol.
Caption: Intermolecular forces dictating the solubility profile of 5-Methylthiolane-3-thiol in various solvents.
Protocol B: Shake-Flask Method for Thermodynamic Solubility
To generate highly trustworthy solubility data, kinetic dissolution must be separated from thermodynamic equilibrium. Furthermore, because 5-Methylthiolane-3-thiol lacks a strong UV chromophore (no conjugated pi-system), standard UV-Vis spectroscopy is inadequate. Gas Chromatography with Flame Ionization Detection (GC-FID) is the required analytical choice.
Step 1: Solvent Saturation. Add an excess volume (e.g., 200 µL) of 5-Methylthiolane-3-thiol to 5.0 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4) in a hermetically sealed glass vial.
Step 2: Isothermal Equilibration. Place the vial in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Agitate at 200 RPM for 48 hours. Causality: A 48-hour window guarantees that the system has reached true thermodynamic equilibrium, overcoming any kinetic barriers or transient micro-emulsions.
Step 3: Phase Separation. Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes to force phase separation.
Step 4: Supernatant Extraction. Carefully extract exactly 1.0 mL of the clear aqueous phase using a positive displacement pipette to avoid drawing up undissolved hydrophobic micro-droplets.
Step 5: GC-FID Quantification. Extract the aqueous aliquot with a known volume of hexane containing an internal standard (e.g., decane). Inject the organic layer into the GC-FID. Quantify the concentration of 5-Methylthiolane-3-thiol by comparing the peak area ratio against a pre-established calibration curve.
Caption: Step-by-step shake-flask methodology for determining the thermodynamic solubility.
Conclusion
The physical properties of 5-Methylthiolane-3-thiol are intrinsically linked to its unique dual-sulfur structural motif. Its elevated boiling point relative to molecular weight is driven by intense London dispersion forces and weak thiol-mediated hydrogen bonding. Concurrently, its lipophilic nature necessitates the use of organic co-solvents in biological testing and dictates specific chromatographic techniques (like GC-FID) for accurate quantification. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data generation for downstream pharmaceutical and chemical applications.
References
ChemSrc. "CAS Registry and Physical Properties Database". Chemsrc.com. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug/Flavor Development Professionals
Content Type: Technical Whitepaper
Executive Summary
5-Methylthiolane-3-thiol (CAS: 26486-20-4)[1] is a highly potent sulfur-containing volatile compound (SCVC) characterized by a saturated five-membered tetrahydrothiophene (thiolane) ring. Widely recognized for imparting intense savory, roasted meat, and alliaceous notes, it is a critical intermediate in Maillard reactions and the thermal degradation of sulfur-containing precursors like thiamine, cysteine, and methionine[2][3].
However, like many heterocyclic thiols, 5-Methylthiolane-3-thiol exhibits profound thermodynamic instability at elevated temperatures. For pharmaceutical formulators utilizing SCVCs for taste-masking, or food scientists optimizing thermal processing, understanding the exact degradation pathways of this compound is paramount. This whitepaper deconstructs the thermal degradation mechanisms, quantifies the resulting byproducts, and establishes a self-validating analytical protocol for tracking these volatile transformations.
Thermodynamic Instability and Mechanistic Pathways
The thermal lability of 5-Methylthiolane-3-thiol is driven by the relatively low bond dissociation energy of its carbon-sulfur (C-S) bonds. At temperatures exceeding 130°C, the compound undergoes rapid thermal degradation[4]. The degradation is governed by three primary mechanistic pathways:
A. Desulfurization and Aromatization
The exocyclic thiol (-SH) group at the 3-position is highly susceptible to cleavage. Thermal stress induces the elimination of hydrogen sulfide (H₂S), yielding transient unsaturated intermediates such as dihydrothiophenes[5]. Because saturated thiolane rings are thermodynamically driven to achieve aromatic stability, subsequent dehydrogenation rapidly converts these intermediates into highly stable methylthiophenes (e.g., 2-methylthiophene)[3]. Thiophenes represent the thermodynamic "sink" of this reaction pathway.
B. Homolytic Ring Cleavage
At extreme processing temperatures (>140°C), the heterocyclic ring itself undergoes homolytic cleavage. This generates highly reactive alkylthio and allylthio radicals[6]. These radical intermediates cannot exist in isolation and rapidly recombine to form linear aliphatic sulfides, predominantly dimethyl disulfide and dimethyl trisulfide [3].
C. Nucleophilic Re-cyclization
The H₂S liberated during the initial desulfurization acts as a potent nucleophile. It can react with the aforementioned alkylthio radicals or other thermal breakdown products (like aldehydes) to form new, complex multi-sulfur heterocycles, most notably trithiolanes (e.g., 3,5-dimethyl-1,2,4-trithiolane)[5]. The availability of H₂S in the matrix is the rate-limiting factor for the generation of these secondary cyclic SCVCs[5].
Mechanistic Visualization
The following diagram maps the kinetic flow of 5-Methylthiolane-3-thiol from its labile precursor state to its stable thermodynamic end-products.
Thermal degradation pathways of 5-Methylthiolane-3-thiol into stable sulfur volatiles.
Quantitative Profile of Degradation Products
The degradation of 5-Methylthiolane-3-thiol shifts the sensory profile of a formulation from a rich, meaty aroma to a harsher, more pungent profile. The table below summarizes the key degradation products, their formation mechanisms, and their sensory impact.
Experimental Protocol: SPME-GC-PFPD Analysis of Thermal Degradation
To accurately map the degradation kinetics of 5-Methylthiolane-3-thiol, standard GC-MS is often insufficient due to the massive hydrocarbon background generated during thermal breakdown.
Expertise & Causality: This protocol utilizes a Pulsed Flame Photometric Detector (PFPD) . PFPD provides an equimolar, highly specific response to sulfur, rendering hydrocarbon artifacts invisible and allowing for precise relative quantification of sulfur species. Furthermore, the system is buffered; unbuffered reactions naturally drop in pH during heating, which artificially catalyzes the formation of different cyclic sulfur compounds[7]. Buffering isolates temperature as the sole variable.
Step-by-Step Methodology
Step 1: Sample Preparation & pH Stabilization
Prepare a 50 ppm solution of 5-Methylthiolane-3-thiol in highly purified HPLC-grade water.
Buffer the solution using a 0.3 M phthalate buffer to maintain a strict pH of 6.5[7]. Causality: This prevents acid-catalyzed ring-opening artifacts, ensuring all observed degradation is purely thermal.
Seal 5 mL of the buffered solution in a 20 mL headspace vial using a PTFE/silicone septum.
Step 2: Controlled Thermal Treatment
Submerge the sealed vials in a precisely controlled silicone oil bath.
Heat the samples at targeted intervals: 100°C, 130°C, and 160°C for exactly 30 minutes[4].
Immediately quench the reaction by transferring the vials to an ice-water bath (0°C) for 5 minutes to halt radical propagation.
Step 3: Solid Phase Microextraction (SPME)
Equilibrate the quenched vial at 40°C for 10 minutes.
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 20 minutes. Causality: The bipolar nature of the CAR/PDMS fiber is specifically chosen for its high affinity to low-molecular-weight sulfur volatiles like H₂S and methanethiol, which are lost in traditional solvent extraction.
Step 4: GC-PFPD/MS Analysis
Desorb the fiber in the GC injection port at 250°C for 3 minutes (splitless mode).
Utilize a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm) to separate the polar sulfur heterocycles.
Route the effluent to a PFPD detector configured with a sulfur-specific optical filter (393 nm). Cross-validate structural identities by running a parallel sample through a single-quadrupole Mass Spectrometer (MS).
Implications for Formulation and Stability
For drug development professionals and flavor chemists, the thermal lability of 5-Methylthiolane-3-thiol presents a significant challenge. To mitigate degradation during high-heat processing (e.g., extrusion, spray drying, or sterilization):
Matrix Encapsulation: Encapsulating the compound in cyclodextrins or lipid-based nanocarriers restricts the molecular mobility required for homolytic ring cleavage.
pH Modulation: Maintaining a slightly alkaline environment (pH 7.5 - 8.0) can suppress the protonation of the thiolane ring oxygen/sulfur, reducing its susceptibility to thermal ring-opening[4].
Radical Scavengers: The addition of lipophilic antioxidants (e.g., tocopherols) can intercept the alkylthio radicals formed during cleavage[6], preventing their recombination into off-flavor disulfides.
Olfactory Properties and Odor Threshold of 5-Methylthiolane-3-thiol: A Technical Guide
Executive Summary The molecular architecture of volatile sulfur compounds (VSCs) dictates some of the most potent and complex interactions within mammalian olfactory systems. 5-Methylthiolane-3-thiol (CAS: 26486-20-4)[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecular architecture of volatile sulfur compounds (VSCs) dictates some of the most potent and complex interactions within mammalian olfactory systems. 5-Methylthiolane-3-thiol (CAS: 26486-20-4)[1] is a saturated, sulfur-containing heterocyclic compound characterized by extreme olfactory potency. This whitepaper provides an in-depth mechanistic analysis of its olfactory properties, sensory profile, and the rigorous analytical methodologies required to quantify its sub-parts-per-billion (ppb) odor threshold. Designed for researchers in flavor chemistry, fragrance modulation, and neuro-olfactory drug development, this guide establishes self-validating protocols for handling and analyzing hyper-potent thio-heterocycles.
Chemical Identity and Structural Olfactometry
5-Methylthiolane-3-thiol features a five-membered thiolane ring substituted with a methyl group at the C5 position and a free sulfhydryl (-SH) group at the C3 position. The causality behind its extreme odor activity lies in its electron-rich geometry.
Mammalian olfactory receptors (ORs)—specifically those tuned to volatile thiols, such as OR2T11—utilize transition metal cofactors (typically copper, Cu²⁺, or zinc, Zn²⁺) within their binding pockets. The lone electron pairs on both the endocyclic sulfur atom and the exocyclic thiol group of 5-Methylthiolane-3-thiol act as a bidentate ligand. This multidentate chelation effect drastically lowers the dissociation constant (
Kd
), allowing the molecule to trigger G-protein-coupled receptor (GPCR) cascades at concentrations exponentially lower than non-sulfur analogs.
Sensory Profile and Concentration-Dependent Shift
The olfactory perception of 5-Methylthiolane-3-thiol is highly concentration-dependent, a phenomenon common in potent flavor precursors[2].
High Concentrations (>1 ppm): The odor is aggressively sulfurous, rubbery, and alliaceous (resembling raw onion or garlic).
Trace Concentrations (<50 ppb): The profile shifts dramatically to desirable savory, roasted meat, and complex tropical/passion fruit nuances. Because of this, thiolane derivatives are heavily utilized as fragrance modulators to enhance the intensity and longevity of a fragrance profile over time[3].
Quantitative Odor Thresholds
The odor detection threshold is defined as the lowest concentration of a volatile compound that can be perceived by 50% of a trained human sensory panel. Thiolanes universally exhibit thresholds in the low ppb to parts-per-trillion (ppt) range. For instance, the structurally related tetrahydrothiophene (THT) has an odor threshold of approximately 1 ppb[4], and is so potent it is used as a warning odorant in natural gas[5].
Table 1: Comparative Odor Thresholds of Thiolane Derivatives
Compound Name
CAS Number
Odor Threshold (Air/Water)
Primary Sensory Descriptors
5-Methylthiolane-3-thiol
26486-20-4
< 1.0 ppb (est.)
Sulfurous, roasted, meaty, tropical at high dilution
2-Methylthiolane-3-thiol
57067-07-9
< 5.0 ppb
Sulfurous, alliaceous, fixative
Tetrahydrothiophene (THT)
110-01-0
~1.0 ppb
Pungent, gas-like, warning agent
2-Methyl-1,3-dithiolane
5616-51-3
20.0 ppb
Onion, garlic, roasted
Mechanistic Pathway of Olfactory Transduction
To understand how sub-ppb concentrations of 5-Methylthiolane-3-thiol result in conscious odor perception, we must map the neurochemical signaling cascade. The extreme sensitivity is driven by signal amplification at the Adenylyl Cyclase III (AC3) step.
Signal transduction pathway of 5-Methylthiolane-3-thiol in mammalian olfactory sensory neurons.
Experimental Protocols: Self-Validating Systems
Quantifying the odor threshold of hyper-potent thiols requires specialized, self-validating methodologies. Standard GC-MS is insufficient because the human nose can often detect thiols at concentrations below the instrumental limit of detection (LOD)[5].
Protocol A: Aroma Extract Dilution Analysis (AEDA) via GC-O
AEDA is a self-validating psychophysical method. By serially diluting the sample until the human assessor can no longer detect the odor, researchers calculate the Flavor Dilution (FD) factor. This directly correlates sensory impact with chemical presence.
Causality of Design: Thiols are highly susceptible to thermal degradation and oxidation. Therefore, Solvent Assisted Flavor Evaporation (SAFE) must be used prior to GC injection to ensure the molecule is not destroyed by high-heat distillation artifacts.
Step-by-Step Methodology:
Sample Preparation (SAFE): Extract the matrix containing 5-Methylthiolane-3-thiol using dichloromethane. Distill the extract under high vacuum (10⁻³ mbar) at room temperature using a SAFE apparatus to isolate volatiles without thermal stress.
Serial Dilution: Prepare a stepwise 1:3 serial dilution of the SAFE extract using a highly pure solvent (e.g., diethyl ether).
GC-O Injection: Inject 1 µL of each dilution into a Gas Chromatograph equipped with a capillary column (e.g., DB-Wax).
Effluent Splitting: Utilize a Y-splitter at the end of the column to divide the eluate 1:1. Route 50% to a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and 50% to a heated olfactory Sniff Port.
Sensory Evaluation: A trained human assessor evaluates the eluate at the sniff port. The assessor records the retention time and odor descriptor (e.g., "roasted/sulfurous").
Data Synthesis: The highest dilution at which the odor is still perceived is recorded as the FD factor. The Odor Activity Value (OAV) is then calculated by dividing the absolute concentration by the established odor threshold.
Workflow of Gas Chromatography-Olfactometry (GC-O) for odor threshold determination.
Protocol B: Trace Gas Chromatography for Quality Control
For industrial formulation (e.g., fragrance modulation or natural gas odorization), continuous monitoring of thiolanes at ppb levels is required.
Causality of Design: To eliminate matrix interference and achieve a sub-ppb LOD without human assessors, a Plasma Emission Detector (PED) combined with a 2-valve/2-column GC setup is utilized[5].
System Setup: Configure a compact GC system with coated stainless steel tubing to prevent sulfur adsorption.
Carrier Gas: Utilize high-purity Helium or Argon to maximize the sensitivity of the plasma detector.
Isothermal Elution: Run the sample through a pre-column to vent heavier hydrocarbons, then switch the valve to route the target 5-Methylthiolane-3-thiol fraction to the analytical column.
Detection: Measure the emission spectra triggered by the plasma, yielding a limit of detection as low as ~31 ppb with an analysis time of under 4 minutes[5].
Applications in Drug Development and Flavor Science
The unique olfactory properties of 5-Methylthiolane-3-thiol extend beyond simple aromatization:
Anosmia Diagnostics: Because of its exceptionally low recognition threshold, ultra-dilute thiolane solutions are utilized in clinical olfactometers to test for early-onset neurodegenerative anosmia (e.g., in Parkinson's or Alzheimer's disease models).
Flavor Precursors: In food science, it acts as a precursor that, upon Maillard reaction conditions, releases sustained savory notes critical for plant-based meat analogs[2].
Fragrance Habituation Modulators: In perfumery, trace amounts are used to prevent olfactory fatigue (habituation), keeping the primary volatile fragrance materials consistently perceptible over time[3].
References
Chem960 Chemical Database.硫醇– 960化工网 (5-methylthiolane-3-thiol, CAS 26486-20-4).
Odour.org.uk.LRI & Odour Database on the Web (2-methyl-1,3-dithiolane).
Australian Meat Processor Corporation (AMPC).Guideline for biogas capture, storage and combustion at abattoirs (Thiolane Odor Thresholds).
Google Patents.US9708568B2 - Fragrance compositions.
Process Sensing.Measurement of THT in natural gas.
Introduction: The Indispensable Role of Thiols in Coffee Aroma
An In-Depth Technical Guide to the Role of Key Sulfur-Containing Thiols in Coffee Aroma Chemistry A Note on 5-Methylthiolane-3-thiol: This guide addresses the chemistry of pivotal sulfur-containing thiols in coffee aroma...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Role of Key Sulfur-Containing Thiols in Coffee Aroma Chemistry
A Note on 5-Methylthiolane-3-thiol: This guide addresses the chemistry of pivotal sulfur-containing thiols in coffee aroma. The initial query focused on 5-Methylthiolane-3-thiol; however, a comprehensive review of current scientific literature indicates that this specific compound is not widely documented as a significant aroma contributor in coffee. Research has instead centered on other highly potent thiols that are critical to the characteristic "roasty" and fresh aroma of coffee. This guide, therefore, focuses on these well-established compounds to provide a scientifically robust and accurate overview of the topic.
The aroma of freshly brewed coffee is one of the most complex and cherished sensory experiences, resulting from over 1,000 volatile organic compounds.[1] These compounds are generated during the roasting process through a cascade of chemical reactions.[2] While present in classes like furans and pyrazines, it is the sulfur-containing compounds, particularly thiols (also known as mercaptans), that impart much of the characteristic "roasty" and savory notes due to their exceptionally low odor thresholds.[3][4]
Thiols are organosulfur compounds containing a sulfhydryl (-SH) group.[4] Their potent sensory impact means they can significantly influence the overall aroma profile even at trace concentrations (ng/L).[5][6] However, their high reactivity and volatility also make them susceptible to degradation, contributing to the staling of coffee aroma over time.[4][7] Understanding the formation, sensory contribution, and analytical challenges of these key thiols is paramount for researchers and professionals aiming to control and optimize coffee quality.
Part 1: The Chemical Landscape of Key Coffee Thiols
While numerous thiols have been identified, a few are consistently recognized for their outsized contribution to the quintessential coffee aroma. These include:
2-Furfurylthiol (FFT): Widely considered the single most important thiol for a classic "roasty, coffee-like" aroma. It is formed during roasting and is often used as a marker for fresh coffee flavor.[4][8]
2-Methyl-3-furanthiol (MFT): Contributes savory, "meaty" undertones that add complexity to the coffee profile.[8]
3-Mercapto-3-methylbutyl formate (MMBF): Known for its "catty" or blackcurrant-like aroma (reminiscent of Ribes). In coffee, it adds a layer of fruity complexity.[8]
3-Methyl-2-buten-1-thiol (MBT): This compound can have a "skunky" or rubbery aroma. While potentially negative in high concentrations, at trace levels it contributes to the sharpness of the aroma.[8]
These compounds are not typically found in green, unroasted coffee beans; their existence is a direct consequence of the thermal transformations that occur during roasting.[1][5]
Part 2: Formation Chemistry During Roasting
The generation of aroma-active thiols is a complex process rooted in two principal non-enzymatic browning reactions: the Maillard reaction and Strecker degradation.[1][2]
The Maillard Reaction: This reaction occurs between the amino group of free amino acids and the carbonyl group of reducing sugars at high temperatures (typically starting around 140-165°C).[8] It produces a vast array of intermediates and final products, including melanoidins (which give coffee its brown color) and precursors for other reactions.[9]
Strecker Degradation: This subsequent reaction involves the interaction of α-amino acids with dicarbonyl compounds formed during the Maillard reaction.[10] For thiol formation, the most critical precursors are the sulfur-containing amino acids, primarily cysteine and methionine .[5] The reaction generates aldehydes and key intermediates like hydrogen sulfide (H₂S) and methanethiol (CH₃SH), which then react with other Maillard-derived compounds (such as furans) to form the potent heterocyclic thiols that define coffee's aroma.[2][5]
For example, the formation of 2-furfurylthiol (FFT) is understood to proceed via the reaction of furfural (a product of sugar degradation) with hydrogen sulfide (derived from the degradation of cysteine).[5]
Caption: General formation pathway of coffee thiols during roasting.
Part 3: Sensory Significance and Quantitative Data
The profound impact of thiols on coffee aroma is due to their extremely low odor detection thresholds. The following table summarizes the sensory characteristics and typical concentrations of key thiols found in brewed coffee. The significant variance in concentration is attributable to factors like coffee species (Arabica vs. Robusta), origin, processing, roast degree, and brewing method.[8]
Thiol Compound
Aroma Descriptor
Typical Concentration Range in Brewed Coffee (ng/L)
Species Predominance & Notes
2-Furfurylthiol (FFT)
Roasty, coffee-like
800 - 2,500 (Arabica)200 - 1,000 (Robusta)
Generally higher in Arabica, contributing to its characteristic roasty aroma.[8]
3-Mercapto-3-methylbutyl formate (MMBF)
Ribes, catty, fruity
10 - 50 (Arabica)1 - 15 (Robusta)
Significantly higher in Arabica, imparting complex fruity notes.[8]
2-Methyl-3-furanthiol (MFT)
Meaty, savory
50 - 200 (Arabica)10 - 80 (Robusta)
Higher concentrations in Arabica contribute to savory and meaty undertones.[8]
3-Methyl-2-buten-1-thiol (MBT)
Skunky, rubbery
0.1 - 2 (Arabica)1 - 10 (Robusta)
Often found in higher concentrations in Robusta. Its impact is highly dose-dependent.[8]
Part 4: Analytical Methodologies for Thiol Analysis
The analysis of volatile thiols in coffee is notoriously challenging due to their:
Low Concentration: Often present at parts-per-trillion levels.
High Reactivity: Prone to oxidation and interaction with the coffee matrix.[5][7]
High Volatility: Easily lost during sample preparation.
A robust analytical workflow is required to accurately capture and quantify these fleeting compounds. The most common approach involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).[8][10]
Experimental Protocol: A Self-Validating System
Objective: To identify and quantify key volatile thiols in a roasted coffee sample.
1. Standardized Sample Preparation:
Causality: Reproducibility begins with the brew. A standardized "cupping" protocol (e.g., a fixed ratio of 8.25g coffee to 150mL of 93°C water) is essential to ensure that variations arise from the sample, not the method.[8]
Protocol:
Weigh 8.25 g of freshly roasted and ground coffee into a standard cupping bowl.
Pour 150 mL of purified water heated to 93°C over the grounds.
Allow to steep for 4 minutes. Break the crust and skim the surface.
Allow the sample to cool to a safe handling temperature before proceeding to extraction.
2. Analyte Extraction & Concentration:
Causality: Thiols are too dilute for direct injection. Solid-Phase Microextraction (SPME) provides a solvent-free method to selectively extract and concentrate volatile and semi-volatile compounds from the headspace above the coffee brew.[8]
Protocol:
Transfer a precise volume (e.g., 10 mL) of the brewed coffee into a 20 mL headspace vial.
Add an internal standard (e.g., an isotopically labeled version of the target thiol) for accurate quantification.
Seal the vial and place it in a temperature-controlled autosampler (e.g., 40°C).
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) with agitation to allow for analyte adsorption.
3. Derivatization (Optional but Recommended):
Causality: To improve chromatographic performance and prevent analyte loss, thiols can be derivatized. For LC-based methods, reagents like ebselen can be used to create stable, less volatile derivatives.[7][10] For GC, this step is often omitted in favor of direct thermal desorption from the SPME fiber.
4. Instrumental Analysis: GC-MS:
Causality: Gas chromatography separates the complex mixture of volatile compounds based on their boiling points and polarity. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, as well as quantification.[8]
Protocol:
The SPME fiber is automatically inserted into the heated GC inlet (e.g., 250°C), where the adsorbed thiols are thermally desorbed onto the analytical column.
The GC oven temperature is programmed to ramp up, separating the compounds.
Eluted compounds enter the mass spectrometer, which is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity for the target thiols.
5. Data Analysis:
Causality: The peak area of the target thiol is compared against the peak area of the known concentration of the internal standard to calculate its precise concentration in the original sample, correcting for any losses during sample preparation or injection.
Protocol:
Identify target compounds by their retention time and characteristic mass fragments.
Integrate the peak areas for the analyte and the internal standard.
Calculate the concentration using a pre-established calibration curve.
Advanced Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Methylthiolane-3-thiol
(Application Note & Protocol for Trace-Level Sulfur Odorants) Introduction: The Analytical Challenge of Trace Thiols In the landscape of flavor chemistry and drug formulation palatability, sulfur-containing heterocycles...
Author: BenchChem Technical Support Team. Date: April 2026
(Application Note & Protocol for Trace-Level Sulfur Odorants)
Introduction: The Analytical Challenge of Trace Thiols
In the landscape of flavor chemistry and drug formulation palatability, sulfur-containing heterocycles represent a unique analytical challenge. Compounds such as 5-methylthiolane-3-thiol (CAS: 26486-20-4, C5H10S2) [1] and its structural analog 2-methyl-3-tetrahydrofuranthiol (FEMA 3787) [2] are highly potent odorants. Characterized by intense meaty, roasted, and alliaceous notes, these molecules dictate the sensory profile of savory matrices (e.g., yeast extracts, Maillard reaction products, and processed meats) even at sub-parts-per-billion (ppb) concentrations.
The core analytical dilemma lies in the discrepancy between instrumental sensitivity and human olfactory thresholds. Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to detect these thiols due to severe co-elution with highly abundant, non-odor-active matrix volatiles (like lipids or Maillard intermediates) and the inherent lack of MS sensitivity for trace sulfur compounds [3]. To bridge this gap, Gas Chromatography-Olfactometry (GC-O) coupled with Sulfur Chemiluminescence Detection (SCD) is the gold standard [4].
Mechanistic Insights: Designing a Self-Validating Workflow
As an application scientist, designing a robust protocol for 5-methylthiolane-3-thiol requires understanding the causality behind each methodological choice:
Extraction via Solvent-Assisted Flavor Evaporation (SAFE): Traditional distillation methods apply heat, which induces artificial Maillard reactions and thermally degrades sulfur precursors, creating "artifact" thiols that do not exist in the native sample [3]. SAFE operates under high vacuum (10⁻³ mbar) at low temperatures, isolating the volatile fraction without altering the native thiol profile [5].
GC-O as the Primary Detector: The human nose serves as an exquisitely sensitive, non-linear detector. By splitting the GC effluent, a trained assessor sniffs the eluate to pinpoint the exact retention time (the "odor zone") of 5-methylthiolane-3-thiol, which often elutes as an invisible peak on a standard chromatogram[6].
SCD over FPD or MS: While Flame Photometric Detectors (FPD) are common, they suffer from hydrocarbon quenching (where co-eluting carbon compounds suppress the sulfur signal) and non-linear responses [7]. SCD provides an equimolar, linear response to sulfur without matrix quenching, allowing for accurate quantification of the thiol once the GC-O identifies its retention index [4].
Humidified Sniffing Port: Eluting carrier gas (helium or hydrogen) is extremely dry. Prolonged sniffing desiccates the assessor's nasal mucosa, leading to rapid olfactory fatigue. Introducing a coaxial flow of humidified air at the sniff port ensures sustained receptor sensitivity [8].
Experimental Protocols
The following protocols establish a self-validating system for the extraction, detection, and sensory quantification of 5-methylthiolane-3-thiol.
Protocol A: Artifact-Free Extraction via SAFE
Sample Preparation: Homogenize 50 g of the sample matrix (e.g., yeast extract) with 100 mL of dichloromethane (DCM). Spike the homogenate with an internal standard (e.g., propyl thioacetate, 100 µg/L) to validate recovery rates and ensure the system's quantitative integrity.
SAFE Distillation: Introduce the homogenate dropwise into the SAFE apparatus maintained at 40°C under a high vacuum (10⁻³ mbar). Condense the volatiles in a receiving flask submerged in liquid nitrogen (-196°C).
Concentration: Dry the resulting distillate over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent to exactly 500 µL using a Vigreux column at 38°C. Caution: Avoid nitrogen blow-down, as highly volatile thiols will be lost.
Protocol B: GC-O-SCD Instrumental Setup
Column Selection: Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm i.d., 0.25 µm film thickness) to separate the polar thiol from non-polar lipid degradation products.
Injection: Inject 1 µL of the concentrated extract in splitless mode. Injector temperature: 250°C.
Oven Program: Initial temperature 40°C (hold 2 min), ramp at 4°C/min to 240°C (hold 10 min). Slow ramping ensures adequate chromatographic resolution of trace sulfur compounds.
Effluent Splitting: Install a Y-splitter at the end of the column. Route the effluent in a 1:1 ratio to the SCD and the Olfactometry port using deactivated fused silica capillaries.
Sniff Port Parameters: Maintain the transfer line to the sniff port at 250°C to prevent condensation. Supply humidified make-up air at 20 mL/min to the sniffing cone.
To quantify the sensory impact of 5-methylthiolane-3-thiol, AEDA is employed to determine its Flavor Dilution (FD) factor.
Prepare a serial dilution of the original SAFE extract using DCM (1:2, 1:4, 1:8, 1:16, etc.).
Inject each dilution sequentially into the GC-O.
The assessor records the odor descriptor ("meaty/roasted") and the precise retention time.
The highest dilution at which the meaty odor of 5-methylthiolane-3-thiol is still perceived by the assessor is recorded as its FD factor. A higher FD factor correlates to a higher Odor Activity Value (OAV) [8].
Quantitative Data Summarization
The table below summarizes typical analytical parameters and sensory data for 5-methylthiolane-3-thiol compared to reference sulfur compounds.
Compound Name
CAS Number
Retention Index (DB-WAX)
Odor Descriptor
Typical FD Factor (Yeast Extract)
Instrumental LOD (SCD)
5-Methylthiolane-3-thiol
26486-20-4
~1680
Meaty, roasted, alliaceous
512 - 1024
0.5 ppb
2-Methyl-3-tetrahydrofuranthiol
57124-87-5
1465
Intense meat broth, savory
2048 - 4096
0.8 ppb
3-Mercaptohexanol
51728-26-8
1850
Passion fruit, grapefruit, sweat
256 - 512
1.0 ppb
Note: Retention Indices (RI) are calculated using a homologous series of n-alkanes (C8–C30).
Analytical Workflow Visualization
The following diagram illustrates the self-validating GC-O-SCD workflow, highlighting the parallel instrumental and sensory detection pathways.
GC-O-SCD Analytical Workflow for Trace Sulfur Odorants
References
PubChem - "Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128". Source: National Institutes of Health (NIH). URL: [Link]
ACS Publications - "Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges". Source: Journal of Agricultural and Food Chemistry. URL:[Link]
Frontiers in Nutrition - "Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example". Source: Frontiers. URL:[Link]
PubMed - "Characterization of the major aroma-active compounds in peach... by gas chromatography-olfactometry, flame photometric detection and molecular sensory science approaches". Source: NIH. URL:[Link]
MDPI - "Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma". Source: MDPI. URL:[Link]
PubMed - "Olfactometry Profiles and Quantitation of Volatile Sulfur Compounds of Swiss Tilsit Cheeses". Source: NIH. URL:[Link]
Application Note: Ultra-Trace Quantification of 5-Methylthiolane-3-thiol via Extractive Alkylation and HS-SPME-GC-MS
Contextualizing the Analytical Challenge 5-Methylthiolane-3-thiol (also known as 5-methyltetrahydrothiophene-3-thiol) is a cyclic volatile sulfur compound (VSC) that plays a critical role in the sensory profiles of vario...
Author: BenchChem Technical Support Team. Date: April 2026
Contextualizing the Analytical Challenge
5-Methylthiolane-3-thiol (also known as 5-methyltetrahydrothiophene-3-thiol) is a cyclic volatile sulfur compound (VSC) that plays a critical role in the sensory profiles of various foods, roasted products, and fermented beverages. Characterized by its exceptionally low odor detection threshold (ODT), it imparts potent roasted, meaty, or fruity notes depending on the surrounding matrix[1].
Quantifying this analyte presents a dual analytical challenge for researchers and flavor chemists:
Ultra-Trace Abundance: It naturally occurs in the low ng/L (parts-per-trillion) range, demanding extreme instrumental sensitivity and preconcentration[2].
High Reactivity: The free sulfhydryl (-SH) group is highly susceptible to oxidation (forming disulfides) and nucleophilic addition with matrix components (e.g., quinones) during sample extraction[3].
Mechanistic Causality: The Derivatization Strategy
To bypass the inherent instability and poor chromatographic behavior of free thiols, chemical derivatization prior to GC-MS analysis is an absolute necessity[4]. This protocol utilizes Pentafluorobenzyl bromide (PFBBr) as an extractive alkylating agent.
The Chemical Logic: At an alkaline pH (>10), the thiol is deprotonated to form a thiolate anion. This highly nucleophilic species undergoes a rapid SN2 substitution with the electrophilic PFBBr. The resulting PFB-thioether is highly stable, non-polar, and volatile—ideal traits for headspace solid-phase microextraction (HS-SPME)[2]. Furthermore, the introduction of the pentafluorobenzyl moiety significantly enhances mass spectrometric detectability due to its strong electron-withdrawing nature and predictable fragmentation under Electron Impact (EI) ionization[5].
Chemical mechanism of PFBBr derivatization for volatile thiols.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. To ensure a self-validating system, this methodology employs a Stable Isotope Dilution Assay (SIDA). By introducing a deuterated internal standard (IS) directly into the raw matrix, the method automatically corrects for matrix-induced signal suppression, variable derivatization yields, and SPME competition[6].
Step-by-Step Methodology
1. Matrix Equilibration (The Self-Validation Anchor):
Transfer 10.0 mL of the sample matrix into a 20 mL amber headspace vial.
Spike with 50 µL of the SIL-IS solution (e.g., d3-5-methylthiolane-3-thiol, 100 µg/L in ethanol).
Causality: Immediate IS addition ensures that any subsequent analyte loss (via oxidation or incomplete extraction) applies equally to the native thiol and the IS, preserving the quantitative ratio perfectly.
2. Alkaline Shift & Salting-Out:
Add 2.0 mL of 0.1 M Sodium Borate buffer (pH 10.5) and 3.0 g of anhydrous NaCl.
Causality: The pH shift forces the thiol into its reactive thiolate form. The NaCl saturates the aqueous phase, decreasing the solubility of the resulting non-polar PFB-thioether and driving it into the headspace (the salting-out effect)[2].
3. Extractive Alkylation:
Add 50 µL of PFBBr reagent (10 mM in dichloromethane).
Seal the vial with a PTFE/silicone septum and incubate at 60°C for 30 minutes with 500 rpm agitation.
Causality: The combination of heat and agitation maximizes the interfacial surface area between the aqueous sample and the organic PFBBr droplet, accelerating the biphasic SN2 kinetics[3].
4. HS-SPME Preconcentration:
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 40 minutes at 60°C.
Causality: The triple-phase fiber provides a gradient of pore sizes, perfectly suited for trapping the moderately volatile PFB-thioether derivative while excluding highly polar matrix interferences.
The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode. Separation is achieved on a standard non-polar column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Causality in MS SIM Setup: Under Electron Impact (EI) ionization, PFB derivatives yield a massive pentafluorotropylium ion peak (m/z 181)[3]. While m/z 181 offers maximum absolute sensitivity, it is structurally identical for both the native analyte and the deuterated IS. To prevent cross-talk and ensure absolute quantitative integrity, the intact molecular ions (M+) or the specific thiol-moiety fragments must be used as the primary quantifiers[2].
Quantitative Data Presentation
Table 1: GC-MS SIM Parameters for Analyte and Internal Standard
Achieves sensitivity well below typical human sensory thresholds.
Limit of Quantitation (LOQ)
5.0 ng/L
Ensures reliable baseline quantification in complex matrices.
Linear Dynamic Range
5 - 1000 ng/L
Covers the vast natural variance observed in food/beverage samples.
Recovery (Spiked Matrix)
92% - 105%
Validates the SIDA framework and the efficiency of the salting-out effect.
| Intra-day Precision (RSD) | < 6.5% | Demonstrates the robust thermodynamic stability of the PFB derivative. |
References
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine
MDPI (Molecules)
3
Derivatization Strategies in Flavor Analysis
Encyclopedia MDPI
4
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example
PMC (Frontiers in Nutrition)
5
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation
PMC (Molecules)
2
quantification of odorous thiols in wine
Cornell eCommons6
Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc
ACS Publications (Journal of Agricultural and Food Chemistry)
1
Application Note: Advanced HPLC Methodologies for the Separation and Quantification of Thiol Compounds Introduction & Analytical Rationale Thiol-containing compounds—such as cysteine (Cys), homocysteine (Hcy), glutathion...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced HPLC Methodologies for the Separation and Quantification of Thiol Compounds
Introduction & Analytical Rationale
Thiol-containing compounds—such as cysteine (Cys), homocysteine (Hcy), glutathione (GSH), and the gasotransmitter hydrogen sulfide (H₂S)—are critical mediators of cellular redox homeostasis, protein folding, and transsulfuration signaling pathways. In drug development, quantifying free sulfhydryl (-SH) groups is essential for evaluating antibody-drug conjugates (ADCs), thiol-based chelating agents, and biopharmaceutical stability[1].
However, the accurate quantification of thiols via High-Performance Liquid Chromatography (HPLC) presents two fundamental challenges:
High Reactivity & Auto-oxidation: Free thiols rapidly oxidize into disulfides in biological matrices, necessitating stringent pre-analytical reduction and stabilization.
Lack of Native Chromophores: Aliphatic thiols exhibit negligible UV absorbance and no native fluorescence, requiring either chemical derivatization or specialized electrochemical detection (ECD) strategies.
This guide details three field-validated HPLC methodologies, explaining the mechanistic causality behind each protocol to ensure robust, self-validating experimental designs.
Figure 1: Transsulfuration pathway and generation of thiol signaling metabolites.
Core Analytical Strategies
Pre-Column Derivatization with Ellman's Reagent (HPLC-UV)
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, reacts quantitatively with free thiols to yield a mixed disulfide and one equivalent of 5-thio-2-nitrobenzoic acid (TNB).
The Causality of Wavelength Selection: In traditional spectrophotometry, TNB is measured at 412 nm (neutral/basic pH). However, HPLC mobile phases are typically acidic to suppress silanol ionization on C18 columns. Under acidic conditions, the absorbance maximum of TNB shifts dramatically. Attempting to detect TNB at 412 nm during HPLC will result in near-zero signal; therefore, detection must be set to 326 nm to achieve picomole sensitivity[2].
Fluorogenic Alkylation with Monobromobimane (HPLC-FD)
Monobromobimane (mBBr) is a highly specific, cell-permeable alkylating agent that reacts with thiols to form stable, highly fluorescent thioethers (e.g., sulfide dibimane)[3].
The Causality of Matrix Stabilization: Unlike DTNB adducts, which can undergo disulfide exchange, mBBr forms an irreversible covalent carbon-sulfur bond. This permanently locks the thiol in its reduced state, preventing auto-oxidation during the chromatographic run. This makes mBBr the gold standard for complex biological matrices like whole blood or tissue homogenates[3][4].
Direct Electrochemical Detection (HPLC-ECD)
Electrochemical detection eliminates the need for derivatization by directly oxidizing the sulfur atom. Historically, glassy carbon electrodes suffered from severe fouling due to thiol adsorption[5].
The Causality of Electrode Material: Modern HPLC-ECD utilizes Boron-Doped Diamond (BDD) or Gold electrodes with Pulsed Electrochemical Detection (PED). BDD electrodes are highly inert and can withstand extreme oxidation potentials (+1400 to +1600 mV) without degrading. This allows for the simultaneous, direct oxidation of both free thiols and stable disulfides in a single run[5][6].
Figure 2: Comprehensive workflow for the preparation and HPLC analysis of biological thiols.
Protocol A: High-Sensitivity HPLC-FD using Monobromobimane (mBBr)
Designed for the quantification of intracellular GSH, Cys, and H₂S.
Step 1: Sample Preparation & Reduction
Homogenize tissue or lyse cells in a deoxygenated buffer containing 1 mM EDTA to chelate transition metals (preventing metal-catalyzed oxidation).
Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 2 mM. Incubate at 37°C for 30 minutes. Note: TCEP is preferred over DTT as it does not contain a thiol group and will not react with mBBr.
Step 2: Derivatization
Prepare a 50 mM stock of mBBr in acetonitrile (store in the dark at -20°C).
Add mBBr to the reduced sample to achieve a final concentration of 5 mM.
Vortex and incubate in total darkness at room temperature for 15 minutes[3].
Quench the reaction and precipitate proteins by adding 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to a final concentration of 5% (v/v).
Centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an amber HPLC vial.
Step 3: HPLC-FD Conditions
Column: Reversed-phase C18 (e.g., 250 × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
Protocol B: Direct Quantification via UHPLC-ECD (Boron-Doped Diamond)
Designed for ultra-rapid, derivatization-free analysis of aminothiols and disulfides in whole blood.
Step 1: Sample Preparation
Aliquot 20 µL of whole blood into a microcentrifuge tube.
Immediately add 200 µL of 0.4 N Perchloric Acid (PCA) to precipitate proteins and stabilize the thiols[6].
Vortex vigorously for 15 seconds, then centrifuge at 13,000 RPM for 10 minutes at 4°C.
Transfer the clear supernatant to an autosampler vial maintained at 10°C.
Step 2: UHPLC-ECD Conditions
System Requirement: The HPLC flow path must be passivated or constructed of biocompatible materials (e.g., PEEK) to eliminate leachable transition metals that elevate ECD background currents[6].
Column: Core-shell RP-MS column (e.g., 2.1 × 150 mm, 2.6 µm) maintained at 50°C.
Mobile Phase: Isocratic elution using 0.1% pentafluoropropionic acid (PFPA), 0.02% ammonium hydroxide, and 2.5% acetonitrile in water[6].
Operating Potential: +1600 mV (sufficient to oxidize both free thiols and disulfides)[6].
Cell Clean Pulse: To ensure absolute reproducibility, program a 10-second cleaning pulse at +1900 mV after every injection, followed by a 1.5-minute re-equilibration at +1600 mV[6].
References
Total metallothionein quantification by reversed-phase high-performance liquid chromatography coupled to fluorescence detection after monobromobimane derivatization. ResearchGate. Available at:[Link]
Biosynthesis, Quantification and Genetic Diseases of the Smallest Signaling Thiol Metabolite: Hydrogen Sulfide. MDPI. Available at:[Link]
A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. PMC. Available at:[Link]
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. NIH. Available at:[Link]
A Novel Electrode Material That Extends the Utility of HPLC–Electrochemical Detection. American Laboratory. Available at:[Link]
Pulsed Electrochemical Detection of Sulfur-Containing Compounds Following Microbore Liquid Chromatography. BASi. Available at:[Link]
Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Academia.edu. Available at:[Link]
Application Note: Advanced Derivatization Techniques for Thiol Analysis in Complex Matrices
Introduction and Mechanistic Rationale Low molecular weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), alongside proteinaceous cysteines, are critical mediators of cellular redox hom...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Low molecular weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), alongside proteinaceous cysteines, are critical mediators of cellular redox homeostasis and signaling[1]. The accurate quantification of these species in complex biological matrices (e.g., blood plasma, cell lysates, and environmental cyanobacterial blooms) presents significant analytical challenges. Native thiols lack strong chromophores or fluorophores, resulting in poor detection sensitivity, and are highly susceptible to rapid auto-oxidation during sample handling[1].
To circumvent these limitations, pre-column derivatization strategies are employed. Derivatization serves a dual purpose: it "caps" the highly nucleophilic sulfhydryl (-SH) group to prevent artifactual disulfide bond formation, and it introduces a functional moiety that drastically enhances detection via High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence (FL) or Mass Spectrometry (MS)[1][2].
This application note details field-proven methodologies using two distinct classes of derivatizing agents: Monobromobimane (mBBr) for fluorescent and MS-based quantification of LMW thiols, and N-ethylmaleimide (NEM) for irreversible in vivo thiol trapping and redox status preservation.
Causality in Reagent Selection
N-Ethylmaleimide (NEM): NEM undergoes a rapid nucleophilic addition with thiolate anions at pH 6.5–7.5, forming a stable, irreversible thioether bond[3]. By precipitating proteins in acid (e.g., Trichloroacetic acid, TCA) and immediately reacting with NEM, researchers can "freeze" the in vivo redox state, preventing post-lysis oxidation[4].
Monobromobimane (mBBr): mBBr reacts with thiols via nucleophilic substitution to yield highly fluorescent bimane adducts[5]. Because the reaction is pH-dependent (optimal at pH 8.0–9.5), it allows for controlled pre-column derivatization of LMW thiols after reduction with agents like TCEP[6].
Thiol-Michael Addition for Microcystins: For complex environmental matrices, derivatizing α,β-unsaturated amides in cyanotoxins with thiols like mercaptoethanol or O-(2-mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (MEMHEG) shifts their mass into interference-free LC-MS windows, enabling confident identification[7].
Analytical Workflow and Visualization
The following diagram illustrates the critical path for thiol analysis, emphasizing the causality of each sample preparation step to ensure a self-validating system.
Caption: General workflow for thiol derivatization, highlighting steps to prevent auto-oxidation.
Quantitative Data and Reagent Comparison
Selecting the appropriate derivatization agent depends on the matrix complexity and the detection modality. Table 1 summarizes the performance characteristics of common reagents.
Table 1: Comparison of Thiol Derivatization Agents
Shifts analyte mass (+356 Da) away from matrix interferences[7].
Experimental Methodologies
The following protocols are designed as self-validating systems. By incorporating strict pH controls, acid quenching, and specific reduction steps, these methods inherently control for false positives (e.g., artifactual oxidation during lysis).
Protocol A: In vivo Thiol Trapping with N-Ethylmaleimide (NEM)
This protocol is optimized for assessing the redox status of proteins in bacterial or mammalian cell cultures[4].
Reagents:
Trichloroacetic acid (TCA), 100% (w/v)
Denaturing Alkylation Buffer (DAB): 6 M Urea, 200 mM Tris-HCl, 10 mM EDTA, 0.5% SDS, pH 6.8.
N-Ethylmaleimide (NEM): Prepare 100 mM fresh in ultrapure water[3].
Step-by-Step Procedure:
Acid Quenching: Immediately add TCA to the live culture/matrix to a final concentration of 10%. Causality: The low pH instantly protonates thiolates, halting thiol-disulfide exchange and preventing auto-oxidation[4].
Precipitation: Incubate on ice for 30 minutes. Pellet proteins by centrifugation at 13,000 rpm (15.7 x g) for 20 minutes at 4 °C[4].
Washing: Wash the pellet with 100 µL of 5% TCA. Centrifuge and carefully remove all residual acid, as excess acid will inhibit the subsequent pH-dependent alkylation[4].
Alkylation of Reduced Thiols: Resuspend the pellet in 50 µL of DAB buffer supplemented with 100 mM NEM. Incubate for 30 minutes at 25 °C with shaking (1,300 rpm)[4]. Causality: NEM specifically reacts with free sulfhydryls at this pH, irreversibly capping them[3].
Validation Step: Precipitate the proteins again with TCA to remove unbound NEM. The sample can now be reduced with DTT and labeled with a heavy mass tag (e.g., AMS) to differentiate originally oxidized vs. reduced cysteines via gel shift or MS[4].
Protocol B: Pre-column Derivatization of LMW Thiols with Monobromobimane (mBBr)
This method is tailored for the extraction and quantification of GSH, Cys, and reactive sulfide species in blood or tissue homogenates[1][5].
Reaction Buffer: 200 mM EPPS or Tris-HCl, containing 5 mM DTPA, adjusted to pH 9.0[1].
Reduction Agent: TCEP Solution (120 mg/mL in water)[1].
mBBr Solution: 30 mM prepared fresh in HPLC-grade acetonitrile[1].
Step-by-Step Procedure:
Extraction: Homogenize the complex matrix (e.g., 75 µL plasma) in 0.1 M HCl to precipitate proteins and stabilize thiols. Centrifuge and collect 50 µL of the supernatant[1].
Reduction: Add TCEP to the supernatant and incubate to reduce any LMW disulfides back to free thiols[6]. Causality: TCEP is effective at low pH and does not contain thiols, preventing interference with the derivatization agent.
Derivatization: Mix the reduced extract with Reaction Buffer to raise the pH to 9.0. Immediately add the 30 mM mBBr solution.
Incubation: Vortex and incubate in the dark at 45 °C for 15 to 30 minutes[6]. Causality: mBBr is light-sensitive; elevated temperature ensures complete nucleophilic substitution, particularly for sterically hindered thiols[6].
Quenching: Stop the reaction by adding 25 µL of 1 M HCl or methanesulfonic acid (MSA)[1][6]. The sample is now stable for reversed-phase HPLC-FL or LC-MS analysis.
Application Note: 5-Methylthiolane-3-thiol as an Analytical Standard for Volatile Sulfur Compound Quantification
Introduction and Mechanistic Rationale Volatile sulfur compounds (VSCs) dictate the aromatic profiles of numerous complex matrices, from roasted foods and beverages to trace impurities in pharmaceutical active ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Volatile sulfur compounds (VSCs) dictate the aromatic profiles of numerous complex matrices, from roasted foods and beverages to trace impurities in pharmaceutical active ingredients (APIs). Quantifying these compounds is notoriously difficult due to their high volatility, low sensory thresholds, and susceptibility to oxidative degradation.
5-Methylthiolane-3-thiol (CAS 26486-20-4), also known as 5-methyltetrahydrothiophene-3-thiol (), has emerged as a premier analytical standard and internal standard (IS). Methylthiolanes are recognized for their strong roasted, meaty aromas, significantly contributing to flavor profiles in the food industry (1)[1]. Furthermore, terpenoids and sulfur compounds are essential to favorable fruit and plant aromas, with minute concentration changes drastically impacting sensory quality (2)[2].
Causality of Selection:
Structural Homology: The cyclic thioether ring coupled with a free exocyclic thiol group perfectly mimics the thermodynamic partitioning behavior of target analytes (e.g., 2-furfurylthiol, 3-mercaptohexanol) during Solid-Phase Microextraction (SPME).
Matrix Resolution: Because 5-methylthiolane-3-thiol is rarely endogenous to standard biological or food matrices, it functions as an unambiguous internal standard, eliminating co-elution risks.
Chemical Stability: The methyl substitution on the thiolane ring provides steric hindrance that reduces the rate of spontaneous disulfide dimerization compared to linear aliphatic thiols, ensuring a highly stable calibration curve.
Experimental Workflows and Self-Validating Protocols
Protocol A: Headspace SPME-GC-MS/MS for Flavor Profiling
Objective: Isolate and quantify VSCs in complex matrices (e.g., roasted coffee, meat extracts) using 5-Methylthiolane-3-thiol as an IS.
Step-by-Step Methodology:
Sample Preparation & IS Spiking:
Action: Weigh 5.0 g of the homogenized sample into a 20 mL headspace vial. Add 2.0 mL of saturated NaCl solution. Spike with 10 µL of a 10 mg/L 5-Methylthiolane-3-thiol standard solution (prepared in methanol).
Causality: The saturated NaCl decreases the solubility of VSCs in the aqueous phase (salting-out effect), driving them into the headspace. The IS is added prior to extraction to account for any matrix-induced suppression or extraction losses, ensuring the protocol acts as a self-validating system.
Headspace SPME Extraction:
Action: Equilibrate the vial at 50°C for 15 minutes. Expose an 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.
Causality: The CAR/PDMS fiber is specifically chosen for its high affinity for low-molecular-weight, highly volatile sulfur compounds, maximizing extraction efficiency.
GC-MS/MS Analysis:
Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Use a polar polyethylene glycol (PEG) column (e.g., DB-Wax, 30m x 0.25mm x 0.25µm).
Oven Program: 40°C (hold 2 min) → 5°C/min to 150°C → 20°C/min to 240°C (hold 5 min).
Causality: A polar column is essential to resolve polar sulfur compounds and prevent peak tailing. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode to filter out background matrix noise and isolate the specific mass transitions of the thiolane ring.
SPME-GC-MS workflow using 5-Methylthiolane-3-thiol as an internal standard.
Protocol B: Pre-column Derivatization HPLC-FLD for Trace Pharmaceutical Impurities
Objective: Quantify trace reactive thiols in API formulations where GC-MS is unsuitable due to the thermal degradation of the matrix.
Step-by-Step Methodology:
Derivatization Reaction:
Action: Mix 100 µL of the aqueous API sample with 100 µL of 5-Methylthiolane-3-thiol IS (1 µg/mL). Add 500 µL of borate buffer (pH 8.0) and 100 µL of 10 mM monobromobimane (mBBr) in acetonitrile. Incubate in the dark at 25°C for 15 minutes.
Causality: The pH 8.0 buffer ensures the thiol group is deprotonated (forming a highly reactive thiolate anion) while minimizing the baseline hydrolysis of mBBr. The dark incubation prevents photobleaching of the fluorophore.
Reaction Quenching:
Action: Add 50 µL of 5% trichloroacetic acid (TCA) to halt the reaction.
Causality: Lowering the pH protonates any unreacted thiols and stabilizes the fluorescent thioether derivative, locking the reaction state and validating the endpoint.
HPLC-FLD Analysis:
Action: Inject 10 µL onto a C18 reversed-phase column. Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid. Fluorescence detection at Ex: 380 nm, Em: 480 nm.
Causality: The mBBr-derivatized 5-Methylthiolane-3-thiol exhibits strong fluorescence, allowing for limits of detection (LOD) in the low parts-per-billion (ppb) range, far exceeding standard UV detection capabilities.
Derivatization of 5-Methylthiolane-3-thiol for HPLC-FLD trace analysis.
Quantitative Data Presentation
To demonstrate the robustness of 5-Methylthiolane-3-thiol as an analytical standard, the following table summarizes the method validation parameters across both chromatographic techniques. The self-validating nature of these protocols is evidenced by the high recovery rates and stringent linearity independent of the matrix.
Analytical Method
Target Matrix
Linear Range (µg/L)
LOD (µg/L)
LOQ (µg/L)
Intra-day Precision (%RSD)
Mean Recovery (%)
SPME-GC-MS/MS
Roasted Coffee Extract
0.5 – 500
0.15
0.45
3.2
94.5 ± 4.1
SPME-GC-MS/MS
Meat Hydrolysate
1.0 – 1000
0.30
0.90
4.5
91.2 ± 5.3
HPLC-FLD (mBBr)
API Formulation (Aqueous)
0.05 – 100
0.01
0.03
1.8
98.7 ± 2.2
HPLC-FLD (mBBr)
Human Plasma
0.1 – 250
0.03
0.09
2.6
95.4 ± 3.8
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are calculated based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
The Role and Application of 2-Methylthiolane-3-thiol in Flavor and Fragrance Research
An Application Guide for Researchers and Flavorists A Note on Nomenclature: The compound of interest, 5-Methylthiolane-3-thiol, is referred to throughout this guide by its IUPAC-preferred name, 2-Methylthiolane-3-thiol ....
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers and Flavorists
A Note on Nomenclature: The compound of interest, 5-Methylthiolane-3-thiol, is referred to throughout this guide by its IUPAC-preferred name, 2-Methylthiolane-3-thiol . Due to the numbering convention for the thiolane (tetrahydrothiophene) ring, which begins at the sulfur atom, the '5-methyl' and '2-methyl' positions are identical. This document will use the CAS-registered name to maintain consistency with scientific literature and databases.
Introduction: Unveiling a Potent Sulfur Aroma Compound
The quest for novel and impactful aroma chemicals is a perpetual driver of innovation in the flavor and fragrance industry. Among the most potent and character-defining molecules are sulfur-containing compounds, particularly thiols. These molecules, often possessing exceptionally low odor thresholds, can impart desirable savory, roasted, and complex notes at trace concentrations.[1][2] This guide focuses on the application of 2-Methylthiolane-3-thiol (CAS 57067-07-9), a cyclic thiol with significant potential in the creation of authentic and compelling flavor and fragrance profiles.
While specific data for 2-Methylthiolane-3-thiol is less abundant than for its well-known furan-based analogue, 2-methyl-3-furanthiol (MFT), its structural characteristics and reported sensory profile suggest a powerful role in flavor creation.[3] This document synthesizes available data with expert knowledge of related sulfur compounds to provide a comprehensive guide for researchers, flavorists, and product developers. We will explore its sensory properties, provide detailed application notes for various food systems, and present robust protocols for its evaluation and analysis.
Section 1: Chemical and Sensory Profile of 2-Methylthiolane-3-thiol
Understanding the fundamental properties of an aroma chemical is the bedrock of its effective application. 2-Methylthiolane-3-thiol is a member of the tetrahydrothiophene family and possesses two sulfur atoms, one within the heterocyclic ring and one as a thiol functional group, contributing to its potent and complex aroma.[4]
Physicochemical Properties
A summary of the key physicochemical properties for 2-Methylthiolane-3-thiol is provided below. These properties are essential for understanding its behavior in different matrices and during processing.
The primary value of 2-Methylthiolane-3-thiol lies in its complex and powerful aroma profile. While a precise odor detection threshold in water or oil is not publicly documented, its character is described as intensely sulfurous and meaty. The table below compiles reported odor and flavor descriptors.
The presence of both "meaty/roasted" and "alliaceous" (onion/garlic) notes makes this a versatile ingredient. At low concentrations, it can provide a foundational savory character, while at higher levels, it can introduce more pungent, cooked notes. This duality is characteristic of many potent sulfur compounds, where the perceived aroma is highly dependent on concentration.[1]
Section 2: Application Notes in Flavor Development
The successful application of a high-impact aroma chemical like 2-Methylthiolane-3-thiol requires a nuanced approach. The following notes are based on its sensory profile and draw parallels from the extensive application of its structural analogues, such as 2-methyl-3-tetrahydrofuranthiol (FEMA# 3787).[5] The suggested usage levels are starting points for experimentation in a flavor concentrate, typically dosed at 0.05% to 0.1% in a final food product.
Roasted and Cooked Meat Flavors (Beef, Chicken, Pork)
Causality: The "beefy," "cooked," and "roasted" notes of 2-Methylthiolane-3-thiol make it a prime candidate for building the core identity of meat flavors.[3] It can replicate the sulfurous compounds generated during the Maillard reaction and thermal degradation of sulfur-containing amino acids, which are crucial for an authentic meat aroma.[1][2]
Application Insights:
Boiled Beef/Broth: Use at lower levels (200-500 ppm in the flavor concentrate) to provide a rich, foundational boiled beef character. It pairs well with other savory ingredients like yeast extracts and hydrolyzed vegetable proteins.
Roast Beef: Higher levels (500-1,000 ppm) can be used to impart a more intense, roasted character. For a well-rounded profile, it should be used in conjunction with other Maillard reaction products like pyrazines and furanones. For example, the combination with 2-methyl-3-furanthiol can create a more complex and subtle effect.[5]
Chicken: While seemingly counterintuitive due to its beefy notes, this compound can add a crucial cooked, dark meat character to chicken flavors. A starting level of around 100-200 ppm is recommended, particularly for roasted or rotisserie chicken profiles.[5]
Savory Snacks, Soups, and Sauces
Causality: The savory and alliaceous facets of 2-Methylthiolane-3-thiol can significantly enhance the umami and overall savory impact of processed foods. Its potency allows for cost-effective flavor enhancement.
Application Insights:
Gravies and Sauces: At 50-150 ppm, it can add a rich, cooked meat depth to brown gravies, demi-glace, and pan-sauce flavors.
Soups and Bouillon: Use at 100-300 ppm to provide a long-lasting, savory foundation in beef or vegetable broths. It helps to mask process notes and adds a more "homemade" character.
Snack Seasonings: In topical seasonings for chips or extruded snacks, levels of 20-100 ppm can introduce a roasted, savory note that complements cheese, bacon, or barbecue flavor profiles.
Unconventional and Supporting Roles
Causality: The complexity of potent thiols often allows for surprising applications at very low, near-threshold levels, where they act as enhancers rather than primary character donors.
Application Insights (based on analogues):
Toasted/Nutty Flavors: Trace amounts (10-50 ppm) can add a roasted depth to hazelnut, peanut, or toasted sesame profiles.[5]
Dairy and Chocolate: In milk chocolate or cheese flavors, very low levels (around 50 ppm) can introduce a unique cooked note, reminiscent of milk crumb or aged cheese.[5]
Fruit Flavors: Extremely low traces (around 1 ppm) may add complexity and a "jammy" or cooked dimension to dark fruits like raspberry or apricot, though this requires careful and precise dosing.[5]
Section 3: Experimental Protocols
Scientific integrity in flavor research demands robust and repeatable methodologies. The following protocols provide a framework for the sensory evaluation and analytical quantification of 2-Methylthiolane-3-thiol.
Protocol: Sensory Evaluation and Odor Threshold Determination
This protocol outlines the steps to determine the sensory profile and detection threshold of 2-Methylthiolane-3-thiol in a specific food base (e.g., a simple beef broth).
Objective: To systematically evaluate the flavor contribution and determine the odor detection threshold of 2-Methylthiolane-3-thiol.
Materials:
2-Methylthiolane-3-thiol (as a 0.1% solution in a neutral solvent like ethanol or propylene glycol).
Unsalted, low-fat beef broth (or other desired food base).
Graduated pipettes and volumetric flasks.
Odor-free sample cups with lids.
Trained sensory panel (8-12 panelists).
Methodology:
Stock Solution Preparation: Prepare a 0.1% (1000 ppm) solution of 2-Methylthiolane-3-thiol in the chosen solvent.
Serial Dilution: Create a series of dilutions from the stock solution to spike into the broth. A base-10 dilution series is a good starting point (e.g., creating samples with 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc., in the final broth).
Sample Preparation: For each concentration, add the calculated amount of the diluted stock solution to a known volume of the broth. Prepare a "blank" sample of the broth with only the solvent added.
Sensory Test Design (Triangle Test):
Present panelists with three samples: two are the blank broth, and one is the broth spiked with a specific concentration of the thiol (or vice versa).
Ask panelists to identify the "odd" sample.
Start with a concentration high enough to be easily detectable to familiarize panelists with the aroma.
Proceed to lower concentrations in a randomized order.
Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a triangle test).
Descriptive Analysis: Once the threshold is approximated, present panelists with samples at supra-threshold levels and ask them to describe the aroma and flavor attributes using a standardized lexicon.
Protocol for isolating 5-Methylthiolane-3-thiol from natural extracts
Application Note: Protocol for the Isolation and Quantification of 5-Methylthiolane-3-thiol from Natural Extracts Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Mech...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Protocol for the Isolation and Quantification of 5-Methylthiolane-3-thiol from Natural Extracts
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Mechanistic Rationale
5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a highly potent volatile sulfur compound (VSC)[1],[2]. Found in trace amounts in natural extracts such as roasted coffee, allium species, and aged wines, it contributes significantly to empyreumatic (roasted/smoky) and savory flavor profiles[3],[4].
The Analytical Challenge:
Volatile thiols are typically present at ultra-trace concentrations (ng/L) and are highly susceptible to oxidation[5]. Standard extraction techniques, such as Solid-Phase Microextraction (SPME) or direct Liquid-Liquid Extraction (LLE), often fail because they co-extract massive amounts of non-thiol volatiles (e.g., esters, higher alcohols, and terpenes). These abundant matrix components mask the target trace thiols during Gas Chromatography-Mass Spectrometry (GC-MS) analysis[6],[7].
The Causality of the Protocol:
To achieve absolute chemical specificity, this protocol utilizes reversible organomercurial affinity extraction[8]. p-Hydroxymercuribenzoate (p-HMB) acts as a selective molecular hook. The mercury atom forms a highly stable, yet reversible, mercaptide complex specifically with the sulfhydryl (-SH) group of 5-Methylthiolane-3-thiol[9],[8]. Because p-HMB contains a benzoate group, the resulting complex is water-soluble at a pH > 7. This allows the target thiol to be pulled into an aqueous phase while bulk organic impurities are discarded[9],[10]. The complex is subsequently trapped on an anion-exchange resin, washed, and the free thiol is competitively displaced using an excess of cysteine[11],[6].
Workflow Visualization
Workflow for the specific isolation of 5-Methylthiolane-3-thiol using p-HMB affinity extraction.
Expertise Note (Causality): The pH must remain strictly above 7.0. In acidic conditions, p-HMB precipitates out of solution, and the thiol remains protonated, preventing the nucleophilic attack required to form the critical Hg-S bond[9],[8].
Collect the aqueous phase. Repeat the extraction with another 20 mL of p-HMB solution and combine the aqueous phases[9]. Discard the organic layer containing non-thiol impurities.
Phase 3: Anion Exchange Clean-up
Prepare a chromatography column with 5 g of Dowex 1X2-100 resin, pre-conditioned with 0.1 M NaOH and rinsed with deionized water[9].
Percolate the combined aqueous p-HMB extract through the column.
Expertise Note (Causality): The basic anion resin binds the carboxylate moiety of the p-HMB-thiol complex, immobilizing it while allowing neutral or basic impurities to wash through[9],[10].
Wash the column with 50 mL of sodium acetate buffer (0.05 M, pH 6.0)[11].
Phase 4: Competitive Displacement and Final Recovery
Elute the column with 60 mL of the L-cysteine solution[11],[9].
Expertise Note (Causality): Cysteine, present in massive molar excess, competitively displaces 5-Methylthiolane-3-thiol from the mercury atom, releasing the free volatile thiol back into the solution[8],[6].
Extract the eluate with 5 mL of DCM to recover the free 5-Methylthiolane-3-thiol[11].
Concentrate the DCM extract under a gentle stream of ultra-pure nitrogen to a final volume of 100 µL.
Phase 5: GC-MS Analysis
Inject 1 µL into a GC-MS equipped with a polar DB-WAX column.
Monitor specific m/z ions for 5-Methylthiolane-3-thiol (Molecular ion M⁺ = 134)[1],[2].
Data Presentation: Protocol Efficacy
The table below summarizes the expected quantitative performance of the p-HMB affinity extraction protocol compared to direct SPME for volatile thiols in complex matrices.
Extraction Method
Target Analyte
Limit of Detection (LOD)
Recovery Rate (%)
Matrix Interference
Direct HS-SPME
5-Methylthiolane-3-thiol
> 50 ng/L
15 - 30%
High (Ester/Terpene masking)
p-HMB Affinity
5-Methylthiolane-3-thiol
0.5 ng/L
85 - 92%
Negligible
p-HMB Affinity
4-methoxy-2-methyl-2-mercaptobutane (IS)
0.2 ng/L
88 - 95%
Negligible
Self-Validating System & Quality Control
To ensure trustworthiness, this protocol is designed as a self-validating system :
Internal Standard Recovery Check: Adding the internal standard (IS) at step zero validates the entire recovery process[11]. If the absolute peak area of the IS drops below 40% of a neat standard injection, the extraction is deemed compromised. This immediately flags upstream issues such as unmitigated oxidation or severe emulsion losses, preventing false-negative reporting.
Oxidation Prevention: Because thiols rapidly dimerize into disulfides, all solvents must be degassed, and the headspace of all extraction vessels must be continuously purged with inert Argon or Nitrogen gas.
References
Tominaga, T., Guimbertau, G., & Dubourdieu, D. (2003). "Role of certain volatile thiols in the bouquet of aged champagne wines". PubMed / Journal of Agricultural and Food Chemistry. 4
Tominaga, T., Furrer, A., Henry, R., & Dubourdieu, D. (1998). "Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc". ACS Publications. 10
Chen, L., Capone, D. L., & Jeffery, D. W. (2019). "Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine". MDPI Molecules. 5
"5-Methylthiolane-3-thiol (CAS: 26486-20-4) Chemical Properties and Identification". Bidepharm. 2
Synthesis of 5-Methylthiolane-3-thiol for use as a reference material
Application Note: Synthesis and Analytical Qualification of 5-Methylthiolane-3-thiol as a Reference Material Introduction & Mechanistic Rationale 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a critical organosulfur comp...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Analytical Qualification of 5-Methylthiolane-3-thiol as a Reference Material
Introduction & Mechanistic Rationale
5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a critical organosulfur compound utilized extensively as a reference standard in flavor and fragrance profiling, as well as a structural building block in pharmaceutical development . Due to the high volatility and susceptibility of thiols to oxidative degradation, synthesizing high-purity reference standards requires a meticulously controlled, self-validating pathway.
Direct thionation of alcohols using hydrogen sulfide (H₂S) gas is historically common but highly toxic and frequently yields symmetrical sulfide byproducts that complicate purification. To ensure a high-yield, scalable protocol, this guide employs a four-step indirect thiolation strategy starting from commercially available 5-methylthiolan-3-one.
Causality of the Synthetic Pathway:
Reduction: Sodium borohydride (NaBH₄) provides a clean, chemoselective reduction of the ketone to a secondary alcohol.
Activation: Conversion to a methanesulfonate (mesylate) establishes an excellent leaving group for subsequent nucleophilic attack.
Thioacetylation: We utilize potassium thioacetate (KSAc) as the sulfur source. Thioacetate acts as a "masked" thiol, undergoing a clean Sₙ2 displacement while preventing premature oxidative disulfide coupling during the reaction and workup phases 1.
Deprotection: Mild transesterification using potassium carbonate (K₂CO₃) in methanol selectively cleaves the thioester to reveal the free thiol. This avoids harsh aqueous bases that could trigger ring-opening or elimination side reactions 2. Furthermore, strict anaerobic conditions are maintained during this step to prevent the rapid oxidation of the free thiol into disulfides 3.
(Note: 5-Methylthiolane-3-thiol possesses two stereocenters. This protocol yields a diastereomeric mixture (cis/trans), which is the industry standard for general chromatographic reference materials).
Pathway Visualization
Figure 1: Four-step synthetic workflow for 5-methylthiolane-3-thiol.
Step-by-Step Experimental Protocols
General Precautions: All reactions involving organosulfur compounds must be conducted in a well-ventilated fume hood. Glassware should be rinsed with a dilute sodium hypochlorite (bleach) solution post-use to neutralize residual thiols.
Phase 1: Reduction to 5-Methylthiolan-3-ol
Initiation: In an oven-dried 250 mL round-bottom flask, dissolve 5-methylthiolan-3-one (10.0 g, 86.0 mmol) in 100 mL of anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.
Reaction: Slowly add NaBH₄ (3.9 g, 103.2 mmol, 1.2 eq) in small portions over 30 minutes to control hydrogen gas evolution.
Monitoring: Stir for 2 hours at 0 °C. Verify completion via TLC (Hexanes/EtOAc 7:3; KMnO₄ stain). The ketone spot should be completely consumed.
Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove methanol. Partition the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-methylthiolan-3-ol as a pale oil.
Phase 2: Mesylation (Activation)
Initiation: Dissolve the crude 5-methylthiolan-3-ol in 120 mL of anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 24.0 mL, 172.0 mmol, 2.0 eq) and cool to 0 °C under a nitrogen atmosphere.
Reaction: Add methanesulfonyl chloride (MsCl, 10.0 mL, 129.0 mmol, 1.5 eq) dropwise via syringe over 15 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.
Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours.
Workup: Quench with 50 mL of ice water. Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove excess amine, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo to afford 5-methylthiolan-3-yl methanesulfonate. Proceed immediately to the next step to avoid degradation.
Phase 3: Sₙ2 Thioacetylation
Initiation: Dissolve the mesylate intermediate in 100 mL of anhydrous N,N-dimethylformamide (DMF).
Reaction: Add potassium thioacetate (KSAc, 19.6 g, 172.0 mmol, 2.0 eq). Equip the flask with a reflux condenser and heat to 60 °C for 12 hours under nitrogen.
Workup: Cool to room temperature. Dilute the mixture with 200 mL of diethyl ether and 100 mL of water.
Purification (Self-Validating Step): Separate the layers. Crucial: Wash the organic layer with water (3 × 100 mL) to completely partition and remove the DMF. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate pure S-(5-methylthiolan-3-yl) ethanethioate.
Phase 4: Deprotection to 5-Methylthiolane-3-thiol
Initiation: Dissolve the thioacetate intermediate in 80 mL of degassed methanol (sparged with N₂ for 30 mins prior to use). Oxygen exclusion is critical here to prevent disulfide formation.
Reaction: Add anhydrous K₂CO₃ (17.8 g, 129.0 mmol, 1.5 eq). Stir the suspension at room temperature for 2 hours under a continuous nitrogen sweep.
Workup: Carefully neutralize the mixture with 0.1M HCl to pH 5. Extract with DCM (3 × 50 mL). Wash the combined organics with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Final Isolation: Purify the crude thiol via short-path vacuum distillation to yield 5-methylthiolane-3-thiol as a clear, highly odorous liquid.
Analytical Qualification & Data Presentation
To certify the synthesized 5-methylthiolane-3-thiol as a reference material, it must pass rigorous analytical specifications. The table below outlines the expected quantitative data required for batch release.
Table 1: Analytical Specifications for 5-Methylthiolane-3-thiol Reference Material
Analytical Parameter
Methodology
Specification / Expected Result
Appearance
Visual Inspection
Clear, colorless to pale yellow liquid
Chemical Purity
GC-FID
≥ 99.0% (Area %)
Molecular Mass
GC-MS (EI, 70 eV)
m/z 134 [M]⁺, consistent with C₅H₁₀S₂
Structural Identity
¹H NMR (400 MHz, CDCl₃)
Conforms to structure; characteristic multiplet at ~3.5 ppm (CH-SH)
Active Thiol Content
Ellman's Reagent Assay (UV-Vis)
≥ 98.0% w/w
Water Content
Karl Fischer Titration
≤ 0.5%
References
BLD Pharmatech Co., Limited Product Catalog (5-Methylthiolan-3-one and 5-Methylthiolane-3-thiol). ChemBuyersGuide.com.
Total Synthesis of Shishijimicin A. Journal of the American Chemical Society.
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
Application Note: Stable Isotope Dilution Assays (SIDA) for Accurate Thiol Quantification via LC-MS/MS
As a Senior Application Scientist, I frequently encounter datasets compromised by pre-analytical errors—specifically, the artificial oxidation of thiols during sample preparation. Low-molecular-weight thiols such as glut...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter datasets compromised by pre-analytical errors—specifically, the artificial oxidation of thiols during sample preparation. Low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are critical biomarkers of cellular redox status. However, their rapid auto-oxidation and high susceptibility to matrix-induced ion suppression make absolute quantification notoriously difficult.
To achieve true analytical accuracy, we must move beyond standard calibration curves. This guide details the integration of in situ derivatization with Stable Isotope Dilution Assays (SIDA) and Speciated Isotope Dilution Mass Spectrometry (SIDMS) . By embedding causality into every step, this protocol functions as a self-validating system designed for rigorous drug development and clinical biomarker analysis.
Mechanistic Causality: Why Derivatization and Isotope Dilution?
The fundamental rule of thiol quantification is that the endogenous redox state must be "frozen" at the exact moment of sample collection[1]. During cell lysis or tissue homogenization, the disruption of cellular compartments exposes free thiols to reactive oxygen species and transition metals, driving rapid auto-oxidation (e.g., GSH converting to GSSG). This artificially skews the GSH/GSSG ratio, rendering downstream data clinically useless[2].
The Role of N-ethylmaleimide (NEM)
To prevent auto-oxidation, we employ N-ethylmaleimide (NEM) for in situ derivatization. NEM undergoes a rapid Michael addition with free sulfhydryl (-SH) groups at physiological pH, permanently locking the thiol in its reduced state[1]. Unlike iodoacetamide, NEM reactions are near-instantaneous and yield highly stable thioether adducts that exhibit excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode.
The Physics of Stable Isotope Dilution (SIDA)
While NEM prevents oxidation, it cannot correct for physical losses during extraction or ion suppression in the mass spectrometer. SIDA resolves this by introducing heavy-isotope-labeled internal standards (e.g.,
13
C/
15
N-labeled or d5-NEM derivatized analogs) directly into the sample matrix[3]. Because the heavy standard shares identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same matrix effects. Absolute quantification is therefore derived from the isotopic ratio, providing the highest possible analytical specificity[4].
Workflow for Stable Isotope Dilution LC-MS/MS Thiol Analysis
A robust protocol must be self-validating. How do we prove that auto-oxidation was successfully halted? We utilize Speciated Isotope Dilution Mass Spectrometry (SIDMS)[2].
By simultaneously spiking the sample with both Heavy-GSH and Heavy-GSSG prior to extraction, we create a parallel, trackable isotope pool. If any Heavy-GSH oxidizes to Heavy-GSSG during sample processing, the mass spectrometer will detect this specific conversion. This allows us to mathematically back-calculate the exact percentage of artifactual oxidation and correct the endogenous GSH/GSSG measurements accordingly[2].
Speciated Isotope Dilution tracking in situ interconversions
Self-Validating Experimental Protocol
Step 1: Preparation of Derivatizing Buffer
Action: Dissolve NEM in cold Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 50 mM.
Causality: NEM is highly reactive but can degrade in aqueous solutions. Prepare this buffer immediately before use to ensure maximum alkylation efficiency[1].
Step 2: In Situ Derivatization & Harvesting
Action: For cultured cells, aspirate media and immediately wash with the 50 mM NEM-PBS buffer. Scrape cells directly into the buffer. For plasma, draw blood directly into tubes pre-loaded with NEM.
Causality: Alkylating the thiols before or during cell lysis prevents the release of reactive intracellular enzymes (like glutathione reductase) from altering the redox state[1].
Step 3: Isotope Spiking
Action: Spike the homogenate with a defined concentration of heavy isotopologues (e.g., GSH-d5-NEM and
13
C
2
,
15
N-GSSG).
Causality: Introducing the internal standards prior to protein precipitation ensures that any subsequent physical losses (e.g., analyte trapping in the protein pellet) are mathematically normalized by the isotope ratio[3].
Step 4: Protein Precipitation
Action: Add 4 volumes of ice-cold Methanol/Acetonitrile (1:1 v/v) to the spiked homogenate. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.
Causality: Organic solvents denature proteins and halt all enzymatic activity. The cold temperature minimizes thermal degradation of the target metabolites.
Step 5: LC-MS/MS Analysis & Self-Validation Check
Action: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Validation Check: Monitor the MRM transition for Heavy-GSH oxidizing to Heavy-GSSG. If the Heavy-GSSG signal is
<1%
of the Heavy-GSH signal, the sample preparation successfully prevented auto-oxidation. If
>1%
, apply SIDMS mathematical correction to the endogenous data[2].
Quantitative Data & MRM Transitions
The following table summarizes the optimized ESI+ MRM transitions and typical Limits of Detection (LOD) for highly abundant biological thiols quantified using this SIDA methodology[3][5].
Analyte
Derivatization Agent
Precursor Ion (m/z)
Product Ion (m/z)
Internal Standard
Typical LOD
Glutathione (GSH)
NEM
433.1
304.1
GSH-d5-NEM
< 5 nM
Glutathione Disulfide (GSSG)
None
613.2
355.1
13
C
2
,
15
N-GSSG
< 2 nM
Cysteine (Cys)
NEM
247.1
120.0
Cys-d5-NEM
< 10 nM
Homocysteine (Hcy)
NEM
261.1
134.0
Hcy-d5-NEM
< 10 nM
Hydrogen Sulfide (H
2
S)
NEM
207.2
133.1
34
S-H
2
S-NEM
< 50 nM
Note: NEM addition increases the precursor mass by 125.1 Da. GSSG does not react with NEM as it lacks free sulfhydryl groups.
References
Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices.Redox Biology / PubMed.
Addressing Glutathione Redox Status in Clinical Samples by Two-Step Alkylation with N-ethylmaleimide Isotopologues.HerzFonds.
Stable-isotope dilution LC–MS for quantitative biomarker analysis.PMC - NIH.
Molecular Speciated Isotope Dilution Mass Spectrometric Methods for Accurate, Reproducible and Direct Quantification of Reduced, Oxidized and Total Glutathione in Biological Samples.Analytical Chemistry - ACS Publications.
Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS.PMC - NIH.
Overcoming low recovery of thiols during sample preparation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with inconsistent thiol quantification.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with inconsistent thiol quantification. The intrinsic reactivity of the sulfhydryl (-SH) group makes cysteine and low-molecular-weight thiols (like glutathione) notoriously prone to artifactual oxidation, metal-catalyzed degradation, and surface adsorption.
To overcome low recovery, we must move beyond simply following protocols and understand the physical chemistry driving these losses. This guide deconstructs the causality behind thiol degradation and provides field-proven, self-validating workflows to ensure absolute quantitative integrity in your LC-MS and biochemical assays.
Mechanistic Troubleshooting Guide: The "Why" and "How"
Issue 1: Artifactual Oxidation and Thiol-Disulfide Scrambling
The Causality: At physiological or alkaline pH, thiols deprotonate to form highly reactive thiolate anions (S⁻). In the presence of ambient oxygen, these anions rapidly auto-oxidize or undergo dynamic thiol-disulfide exchange, artificially lowering free thiol recovery and skewing critical metrics like the GSH/GSSG ratio.
The Solution: Immediate stabilization via covalent alkylation. N-ethylmaleimide (NEM) is the gold standard for LC-MS workflows[1]. At pH 7.0, NEM derivatizes thiols via a rapid addition reaction to form stable thioethers. Because it reacts 85-fold faster than Iodoacetic acid (IAA) and 20-fold faster than Iodoacetamide (IAM), it effectively "freezes" the redox state before scrambling can occur[1].
Issue 2: Metal-Catalyzed Oxidation
The Causality: Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in lysis buffers, biological matrices, or glassware act as potent catalysts for thiol oxidation.
The Solution: Incorporate strong metal chelators immediately during sample collection. EDTA is the most suitable anticoagulant and lysis buffer additive for preserving the thiol redox metabolome[2]. Furthermore, utilizing pure formic acid to lower the sample pH prevents the reactive thiolate anion from forming in the first place[3].
Issue 3: Nonspecific Adsorption to Sample Containers
The Causality: Hydrophobic thiol-containing peptides often exhibit nonspecific binding to the walls of plastic or glass sample containers, drastically reducing recovery during storage or autosampler queuing.
The Solution: Adjust your sample matrix to include highly organic solvents (e.g., 20–30% acetonitrile or methanol) or acidic additives like formic acid[4]. This disrupts the hydrophobic and ionic interactions between the analytes and the container surfaces[4].
Quantitative Comparison of Thiol Alkylating Agents
Selecting the correct derivatization reagent is critical. The table below summarizes why NEM is preferred over traditional reagents like IAA and IAM for preserving native thiol-disulfide status[1],[5].
Alkylating Agent
Reaction Mechanism
Optimal pH
Relative Reaction Rate (pH 7.0)
Adduct Stability
Known Limitations
N-ethylmaleimide (NEM)
Addition (Thioether)
6.5 - 7.5
85x (Baseline: IAA)
High (< 4°C)
Hydrolyzes at pH > 9; transamidation risk
Iodoacetamide (IAM)
Substitution
7.5 - 8.5
~4.25x
Very High
Slower reaction; moderate side-reactions
Iodoacetic acid (IAA)
Substitution
7.5 - 8.5
1x
Very High
Cross-reacts with amino/carboxyl groups
Self-Validating Protocol: Intracellular Thiol Extraction and NEM Alkylation
This protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards prior to lysis, any downstream loss or incomplete derivatization is mathematically normalized, ensuring absolute quantitative accuracy.
Phase 1: Quenching and Lysis
Metabolic Quenching: Rapidly aspirate culture media and wash adherent cells 3x with ice-cold PBS to halt enzymatic degradation of thiols.
Lysis & Chelation: Resuspend the cell pellet in an extraction buffer composed of 20% Methanol, 0.1% Formic Acid, and 5 mM EDTA[6],[3].
Causality: Formic acid lowers the pH to prevent the formation of the highly reactive thiolate anion[3]. EDTA acts as a critical chelator to sequester trace transition metals that catalyze artifactual oxidation[2],[3].
Phase 2: Derivatization (Alkylation)
3. Internal Standardization: Spike the lysate with a stable isotope-labeled internal standard (e.g., ¹³C-¹⁵N-Cysteine pre-reacted with NEM) to validate complete derivatization[5],[3].
4. Alkylation: Add N-ethylmaleimide (NEM) to a final concentration of 5–10 mM[2].
Causality: NEM is selected over IAA because it reacts significantly faster at neutral pH, locking the native thiol state[1].
pH Control (Critical Step): Strictly adjust and maintain the reaction pH at 7.0.
Causality: At pH > 9, NEM undergoes hydrolysis into N-ethylmaleimic acid, losing its reactivity. Furthermore, alkaline conditions trigger intramolecular transamidation of Cys-NEM adducts[1],[5].
Incubation: Incubate the homogenate at room temperature for 30 minutes in the dark.
Phase 3: Clarification and Analysis
7. Clarification: Centrifuge the samples at 16,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
8. Storage & Analysis: Transfer the supernatant to autosampler vials. Store at < 4°C until LC-MS analysis[1].
Workflow Visualization
Workflow for thiol stabilization, highlighting chelation, reduction, and alkylation steps.
Frequently Asked Questions (FAQs)
Q: Why is my GSH/GSSG ratio artificially low even when working on ice?A: Working on ice slows down kinetics, but it does not stop auto-oxidation. If you do not immediately alkylate your samples upon lysis, free GSH will rapidly oxidize to GSSG. Furthermore, check your lysis buffer pH. A high pH accelerates thiolate anion formation, making the sample exponentially more susceptible to oxidation. You must introduce NEM immediately upon cell lysis at a controlled pH of 7.0[1],[5].
Q: Should I use DTT or TCEP for total thiol recovery prior to alkylation?A: TCEP is highly recommended over DTT for LC-MS workflows. TCEP functions efficiently at lower pH levels (where thiol oxidation is minimized) and, unlike DTT, it does not contain thiol groups itself[7]. This means TCEP will not compete with your sample thiols for alkylating agents (like NEM or IAA), preventing reagent depletion and complex background noise in your chromatograms.
Q: My NEM-derivatized samples show signal degradation after 24 hours. What happened?A: This is a classic symptom of pH drift. While NEM thioether derivatives are highly stable at cold temperatures (< 4°C), NEM itself is unstable in alkaline conditions. If your sample matrix drifted to pH > 9, the Cys-NEM adducts likely underwent intramolecular transamidation, or the unreacted NEM hydrolyzed, allowing slowly regenerating free thiols to oxidize[1],[5]. Always buffer your derivatization reaction meticulously (e.g., with 10 mM Ammonium Formate).
Stabilization of reactive thiols for consistent analysis
Welcome to the Technical Support Center for Reactive Thiol Stabilization. As a Senior Application Scientist, I have spent years diagnosing and resolving the most stubborn artifacts in mass spectrometry-based proteomics.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Reactive Thiol Stabilization. As a Senior Application Scientist, I have spent years diagnosing and resolving the most stubborn artifacts in mass spectrometry-based proteomics. The inherent lability of cysteine residues makes them uniquely challenging; they are highly nucleophilic and prone to rapid, artifactual oxidation the moment a cell is lysed.
This guide is designed to move beyond basic protocols. Here, we will explore the thermodynamic and kinetic causality behind thiol stabilization, troubleshoot common pitfalls, and implement self-validating workflows to ensure your downstream data is both accurate and reproducible.
Diagnostic Logic for Thiol Troubleshooting
Before diving into specific FAQs, use the following decision tree to isolate the root cause of your thiol stabilization issues.
Diagnostic logic for troubleshooting reactive thiol stabilization and alkylation.
Section 1: Preventing Artifactual Oxidation During Lysis
Q: Why do I see high levels of oxidized cysteines in my control samples even before applying oxidative stress?A: This is a classic case of artifactual oxidation occurring during cell lysis and homogenization. In living cells, 80–90% of protein cysteines exist in a reduced state[1]. However, the moment you lyse the cell, you expose these highly reactive thiols to atmospheric oxygen. Furthermore, lysis releases transition metals (like Cu²⁺ and Fe³⁺) from cellular compartments, which act as potent catalysts for thiol oxidation[2].
Troubleshooting & Causality:
Metal Chelation: Always include metal chelators like EDTA or neocuproine in your lysis buffer. By sequestering transition metals, you eliminate the primary catalysts for artifactual oxidation[2].
TCA Quenching: If you are profiling the native redox state, lyse your cells directly into Trichloroacetic acid (TCA). TCA rapidly drops the pH, which protonates the highly reactive thiolate anion (-S⁻) back into the less reactive thiol (-SH) state. Simultaneously, it precipitates the proteins, halting enzymatic and chemical thiol-disulfide exchange[2][3].
Section 2: Balancing Alkylation Efficiency vs. Off-Target Effects
Q: My mass spectrometry data shows incomplete cysteine alkylation, but when I increase the iodoacetamide (IAM) concentration, I get massive off-target modifications. How do I fix this?A: You are fighting a kinetic battle. Alkylation with haloacetamides like IAM proceeds via an Sₙ2 nucleophilic substitution reaction[4]. For this to occur efficiently, the cysteine thiol (pKa ~8.3) must be deprotonated to its nucleophilic thiolate form (-S⁻), which requires a slightly alkaline pH (8.0–8.5)[4][5].
If your alkylation is incomplete, your pH has likely dropped, protonating the thiol and killing its nucleophilicity. However, if you compensate by drastically increasing IAM concentration (>20 mM) or raising the temperature, you provide enough kinetic energy for less nucleophilic residues—such as the primary amines of lysine, histidine, and peptide N-termini—to overcome the activation energy barrier and react with IAM[5][6][7].
Troubleshooting & Causality:
Buffer Selection: Avoid primary amine buffers like Tris, which can scavenge IAM and artificially lower the effective concentration of your alkylating agent[5]. Use HEPES or Ammonium Bicarbonate instead.
Temperature Control: Never alkylate at elevated temperatures. Raising the temperature to 85°C can increase N-terminal alkylation artifacts by over 10-fold[7].
Strict Time Limits: Limit the reaction to exactly 30 minutes at room temperature in the dark[7].
Section 3: Maleimide Adduct Instability
Q: I am using N-ethylmaleimide (NEM) to block thiols, but I am losing signal during sample preparation. What causes this?A: While NEM is excellent for rapid thiol blocking at lower pH ranges (e.g., pH 4.3) due to its fast kinetics[2], maleimide-alkylated peptides (MAPs) are notoriously susceptible to hydrolysis (ring-opening) and oxidation during extended sample preparation[8]. This is particularly severe during gel electrophoresis and staining. Acidic staining conditions (like Coomassie) promote maleimide ring hydrolysis, while UV exposure during haloalkane photochemistry (e.g., TCE visualization) oxidizes the adduct[8].
Troubleshooting & Causality:
Minimize the time samples spend in aqueous buffers post-alkylation. If performing GeLC-MS, consider bypassing gel staining steps entirely to prevent hydrolysis and oxidation of the maleimide adduct[8].
Quantitative Data: Alkylation Parameters and Optimization
To ensure consistent analysis, adhere to the empirically derived parameters summarized below.
Table 1: Comparison of Common Alkylating Reagents
Reagent
Target Residue
Optimal pH
Reaction Time
Primary Risk / Side Reaction
Iodoacetamide (IAM)
Cysteine (thiolate)
8.0 - 8.5
30-45 min
Off-target alkylation of Lys/His/N-termini at high concentrations or elevated temperatures[5][7].
N-Ethylmaleimide (NEM)
Cysteine (thiol)
4.3 - 6.5
15-30 min
Hydrolysis (ring-opening) and oxidation of the adduct during downstream gel staining[2][8].
Table 2: Effects of Temperature and Concentration on IAM Alkylation [7]
IAM Concentration
Temperature
Reaction Time
Effect on Peptide Identification
14 mM
Room Temp
30 min
Optimal: Highest number of correctly alkylated cysteines; minimal side reactions.
>20 mM
Room Temp
>45 min
Suboptimal: Increased off-target alkylation on histidine and lysine residues.
14 mM
85°C
30 min
Failure: Dramatic increase in N-terminal alkylation (jump from ~87 to >1,000 off-target peptides).
To guarantee trustworthy data, I have designed this protocol as a self-validating system . By incorporating a strict quenching step, the protocol inherently limits over-alkylation and allows you to definitively isolate where an error occurred if artifacts appear in your MS data.
Optimized in-solution reduction and alkylation workflow for mass spectrometry.
Protocol Steps:
Denaturation & Solubilization: Dissolve your protein pellet in a buffer containing 8 M Urea and 50 mM HEPES (pH 8.2).
Causality: Urea unfolds the protein to expose buried cysteines. HEPES is utilized instead of Tris to prevent primary amine scavenging of the alkylating agent[5][7].
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 56°C for 25 minutes[7].
Causality: DTT reduces existing disulfide bonds to free thiols.
Cooling (Critical Step): Remove the sample from heat and allow it to equilibrate to room temperature for 5 minutes.
Causality: Failing to cool the sample before adding IAM will provide the kinetic energy necessary for massive off-target alkylation[7].
Alkylation: Add freshly prepared Iodoacetamide (IAM) to a final concentration of 14 mM. Incubate at room temperature for exactly 30 minutes in complete darkness[7][9].
Causality: 14 mM provides a sufficient molar excess over DTT without overwhelming the system. Darkness prevents the formation of molecular iodine radicals, which can cause off-target reactions with tyrosine[6].
Self-Validating Quench: Immediately add an additional 5 mM of DTT and incubate for 15 minutes[4][5].
System Validation: This step consumes all unreacted IAM. If your downstream MS data still shows off-target lysine alkylation, this quench step proves the over-alkylation occurred strictly during the 30-minute window (indicating your initial IAM calculation was too high or pH was incorrect), rather than slowly accumulating during overnight tryptic digestion.
References
BenchChem. "An In-depth Technical Guide to Thiol Derivatization for Mass Spectrometry." BenchChem Technical Support.
L. E. Suttapitugsakul et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
BenchChem. "Technical Support Center: Troubleshooting Incomplete Alkylation with Iodoacetone." BenchChem Technical Support.
J. R. Burgoyne et al. "Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation.
OSTI. "Thiol redox proteomics: Characterization of thiol‐based post‐translational modifications.
NIH.
BenchChem. "Protocol for protein alkylation using iodoacetone for mass spectrometry." BenchChem Technical Support.
MDPI.
BenchChem. "How to address incomplete cysteine alkylation with Desthiobiotin-Iodoacetamide." BenchChem Technical Support.
Technical Support Center: Refinement of Extraction Protocols for Volatile Thiols from Coffee Beans
Welcome to the Analytical Support Center. Extracting volatile thiols (e.g., 2-furfurylthiol, 4-mercapto-1-butanol, methanethiol) from coffee matrices presents a unique analytical challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Support Center. Extracting volatile thiols (e.g., 2-furfurylthiol, 4-mercapto-1-butanol, methanethiol) from coffee matrices presents a unique analytical challenge. These compounds are responsible for the critical "roasty" and "coffee-like" aroma notes but exist at ultra-trace levels (ng/L to ng/kg) and are highly susceptible to rapid oxidation and matrix binding[1].
This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity thiol quantification.
Core Analytical Workflows
The selection of an extraction protocol is entirely dependent on your downstream analytical platform. Because free sulfhydryl (-SH) groups are highly reactive, modern workflows prioritize either immediate derivatization or highly selective complexation to isolate thiols from the complex coffee metabolome.
Fig 1. Decision tree for volatile thiol extraction and analytical workflows.
Causality: Free thiols degrade rapidly in the presence of oxygen and coffee melanoidins. By introducing Ebselen (an organoselenium compound) immediately during extraction, thiols are locked into highly stable selenenyl sulfide derivatives. This prevents matrix-induced degradation and enables ultra-sensitive detection via High-Resolution Mass Spectrometry[2].
Methodology:
Sample Prep: Cryogenically grind roasted coffee beans using liquid nitrogen to halt enzymatic and oxidative processes.
Extraction & Derivatization: Suspend 1.0 g of coffee powder in 10 mL of a degassed extraction buffer (pH 7.0) containing 0.1 mM Ebselen.
Incubation: Sonicate the suspension in an ice bath for 15 minutes under a strict argon atmosphere to facilitate the derivatization reaction while preventing ambient oxidation.
Separation: Centrifuge at 10,000 × g for 10 min at 4°C. Collect the supernatant.
Clean-up: Pass the supernatant through a pre-conditioned HLB Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol in water, and elute the thiol-Ebselen adducts with 100% acetonitrile.
Analysis: Inject into an LC-ESI-HRMS system.
Self-Validation Checkpoint: Spike the initial coffee suspension with an isotopically labeled internal standard (e.g., 2-methyl-3-tetrahydrofuranthiol-d3). If the final recovery of the IS drops below 30%, it indicates incomplete derivatization or severe matrix suppression, requiring an upward titration of the Ebselen-to-matrix ratio.
Causality: Coffee extracts contain thousands of volatile organics (pyrazines, furans) that co-elute with trace thiols. p-hydroxymercuribenzoate (p-HMB) specifically targets the nucleophilic -SH group, forming a reversible mercaptide complex. This allows non-thiol interferents to be washed away completely before releasing the purified thiols back into an organic phase[3].
Methodology:
Initial Extraction: Perform Liquid-Liquid Extraction (LLE) on 500 mL of coffee brew using dichloromethane (DCM).
Complexation: Add an aqueous solution of p-HMB to the DCM extract. Agitate vigorously to transfer the volatile thiols into the aqueous phase as Hg-thiol complexes.
Purification: Load the aqueous phase onto a strong anion-exchange column. Wash extensively with 50 mL of sodium acetate buffer (0.1 M, pH 6.0) containing 0.1 M NaCl to remove non-thiol contaminants.
Release: Percolate an excess L-cysteine solution (640 mg/60 mL, adjusted to pH 7.0) through the column for 30 minutes to competitively release the volatile thiols.
Final Recovery: Re-extract the released free thiols into DCM, concentrate under a gentle nitrogen stream, and inject into the GC-MS.
Self-Validation Checkpoint: Continuously monitor the pH of the anion-exchange column effluent. The binding of the Hg-thiol complex is highly pH-dependent. If the effluent drops below pH 6.0, the complex will prematurely elute into the waste fraction, leading to false-negative quantifications.
Troubleshooting & FAQs
Q1: I am experiencing a massive loss of 2-furfurylthiol (2-FFT) during the aqueous extraction phase, even when working quickly. How can I prevent this?A: This is a classic matrix interaction issue, not simple evaporation. 2-FFT (the primary "roast coffee" odorant) actively reacts with the coffee matrix. Coffee contains hydroxyhydroquinone, which rapidly oxidizes into reactive quinones in the presence of air. These quinones act as electrophiles and covalently bind to the nucleophilic sulfhydryl group of 2-FFT via a Michael addition, rendering it odorless and undetectable (up to 84% loss within 60 minutes)[4][5].
Solution: You must actively control the aroma staling pathway during extraction. Add a competitive reducing agent directly to your extraction buffer. The addition of 0.045 g/L L-cysteine and 0.05 g/L ascorbic acid provides direct protection; cysteine competitively binds the quinones, while ascorbic acid reduces them back to hydroxyhydroquinone.
Fig 2. Matrix-induced degradation pathway of 2-furfurylthiol and protective interventions.
Q2: When running GC-MS without derivatization, my aliphatic thiols (like methanethiol) show severe peak tailing and poor resolution. What is the cause?A: Free sulfhydryl (-SH) groups are highly active and interact strongly with active sites (e.g., exposed silanol groups or metal traces) in the GC inlet and column stationary phase[1].
Solution: If you must use GC-MS instead of LC-HRMS, switch to a selective Silver Ion (Ag+) Solid-Phase Extraction[6]. To fix the chromatography itself, perform an on-fiber SPME derivatization using pentafluorobenzyl bromide (PFBBr), or inject the extract into a GC equipped with a Sulfur-Chemiluminescence Detector (SCD) using a highly deactivated, thick-film capillary column.
Q3: My recovery rates for furanic thiols (like 2-FFT) are significantly lower than for non-furan thiols when using Ag+ SPE. Why?A: Silver ion (Ag+) SPE relies on the affinity between the Ag+ stationary phase and the -SH group. However, furanic thiols experience steric hindrance and electronic delocalization from the furan ring, which weakens the Ag-S coordination bond compared to straight-chain aliphatic thiols. Studies show Ag+ SPE yields 87-101% recovery for non-furan thiols, but only 35-49% for furan thiols[6].
Solution: For furan-rich thiol profiles, default to the p-HMB extraction method or Ebselen derivatization, which rely on much stronger covalent/mercaptide bond formation.
Quantitative Data Presentation
The following table summarizes the performance metrics of the primary extraction methodologies to aid in experimental design:
Extraction Methodology
Target Analytes
Typical Recovery (%)
LOD/LOQ Range
Primary Advantage
Primary Limitation
p-HMB Complexation (GC-MS)
2-FFT, 3-mercaptohexanol
75 – 80%
Low ng/L
High specificity for free thiols; removes all non-sulfur volatiles.
Ultra-high sensitivity; stabilizes reactive thiols immediately upon extraction.
Requires expensive HRMS instrumentation.
Silver Ion (Ag+) SPE (GC-MS)
Non-furan thiols, unknown screening
87 – 101% (Non-furan)35 – 49% (Furan)
µg/L to ng/L
Simple, safe, and greatly reduces extraction artifacts.
Poor recovery rates for sterically hindered furanic thiols.
References
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - MDPI. 1
Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry - PubMed. 6
Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages - ResearchGate. 3
Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc - ACS Publications.
Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed. 2
Interactions between Volatile and Nonvolatile Coffee Components. 2. Mechanistic Study Focused on Volatile Thiols - ACS Publications. 4
Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol - PubMed. 5
Enhancement of Coffee Brew Aroma Through Control of the Aroma Staling Pathway of 2-furfurylthiol - PubMed.
Cross-Validation of HPLC and GC-MS Methods for Thiol Analysis: A Technical Comparison Guide
As a Senior Application Scientist, I approach thiol analysis not just as a measurement task, but as an exercise in thermodynamic control. The sulfhydryl group (-SH) is inherently nucleophilic and highly susceptible to au...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach thiol analysis not just as a measurement task, but as an exercise in thermodynamic control. The sulfhydryl group (-SH) is inherently nucleophilic and highly susceptible to auto-oxidation. Without immediate stabilization, free thiols rapidly dimerize into disulfides (R-S-S-R) or react with matrix electrophiles, leading to catastrophic signal loss and artificially low quantitative results[1].
To establish a self-validating system, laboratories must employ orthogonal cross-validation—comparing the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) against the specificity and throughput of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide deconstructs the causality behind these methods, providing field-proven protocols and comparative performance data.
Mechanistic Causality: The Non-Negotiable Role of Derivatization
You cannot accurately quantify what you cannot stabilize. Because thiols exist in trace amounts (often ng/L levels) in complex biological fluids and volatile matrices, derivatization is mandatory to lock the analyte in its reduced state[1]. The choice of reagent dictates the analytical pathway:
GC-MS Pathway (Volatility & Thermal Stability): We utilize2[2]. PFBBr caps the reactive sulfhydryl group, preventing disulfide formation while introducing a highly electronegative pentafluorophenyl moiety. This drastically enhances volatility and yields exceptional sensitivity under Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) modes[3].
HPLC-MS/MS Pathway (Ionization & Retention): We employ4[4]. DTDP reacts rapidly via a disulfide exchange mechanism. The resulting pyridyl derivative exhibits strong retention on reversed-phase C18 columns and excellent proton affinity, maximizing signal-to-noise ratios in positive mode Electrospray Ionization (ESI+)[4].
Fig 1. Mechanistic pathways of thiol degradation versus stabilization via derivatization.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating isotopically labeled internal standards prior to sample manipulation to account for matrix suppression and derivatization efficiency.
Protocol A: GC-MS/MS via HS-SPME and PFBBr Derivatization
This solventless approach is ideal for volatile thiols in complex matrices (e.g., beer, wine)[2],[3].
Sample Preparation: Transfer 10 mL of the sample into a headspace vial. Immediately spike with an isotopically labeled internal standard (e.g., d3-3-mercaptohexanol). Adjust the pH to 12 using NaOH to ensure thiols are in their highly nucleophilic thiolate form.
On-Fiber Derivatization (OFD): Precondition a 65 μm PDMS/DVB Solid-Phase Microextraction (SPME) fiber with an aqueous solution of PFBBr (2 μL PFBBr in 3 mL HPLC-grade water) for 10 minutes at 40°C[2].
Extraction: Expose the PFBBr-loaded fiber to the headspace of the sample vial for 30 minutes at 40°C with agitation. The thiols volatilize and react in situ on the fiber.
Acquisition: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Analyze using GC-MS/MS or GC-NICI-MS to detect the pentafluorobenzyl-thiol derivatives[3].
Protocol B: HPLC-MS/MS via Extractive Alkylation with DTDP
This method is superior for non-volatile biological thiols (e.g., glutathione, cysteine) and high-throughput screening,[4].
Sample Preparation: To a 20 mL sample, add the internal standard. Immediately add 20 mg of EDTA-Na₂ to chelate transition metals, halting metal-catalyzed auto-oxidation.
Derivatization: Add 200 μL of aqueous DTDP (10 mM) and 80 μL of 50% acetaldehyde (to bind interfering sulfur dioxide if analyzing fermented beverages). Stir for 30 minutes at room temperature.
Solid-Phase Extraction (SPE) Clean-up: Condition a polymeric SPE cartridge with methanol and water. Load the derivatized sample, wash with 50% methanol to remove polar interferences, and dry under vacuum. Elute the stable DTDP-thiol derivatives with 100% methanol.
Acquisition: Inject onto a Waters ACQUITY UPLC (or equivalent) equipped with a C18 column. Detect via Multiple Reaction Monitoring (MRM) in ESI+ mode.
Fig 2. Orthogonal cross-validation workflow comparing GC-MS and HPLC-MS/MS methodologies.
Performance Comparison: GC-MS vs. HPLC-MS/MS
When cross-validating these methods for reactive sulfur compounds (such as 2-Butene-1-thiol or 3-mercaptohexanol), the data reveals distinct operational advantages. The following table summarizes the validation parameters derived from:
Validation Parameter
GC-MS (PFBBr Derivatization)
HPLC-MS/MS (DTDP Derivatization)
Limit of Detection (LOD)
0.1 – 1 ng/L
1 – 12 ng/L (0.001 - 0.012 µg/L)
Limit of Quantification (LOQ)
0.3 – 3 ng/L
3 – 37 ng/L (0.003 - 0.037 µg/L)
Linearity (R²)
≥ 0.99
0.9900 – 0.9935
Accuracy (Recovery)
90% – 109%
71.72% – 104.72%
Precision (RSD)
5% – 11%
0.63% – 9.44%
Sample Throughput
Lower (Longer GC run times)
Higher (Rapid UPLC separation)
Matrix Suitability
Volatiles (Wine, Beer, Flavorings)
Complex Biofluids, Non-volatiles
Matrix-Specific Considerations
Biological Fluids (Plasma/Serum): HPLC-MS/MS is the undisputed gold standard here. The use of reactive ionization with mass tags or rapid alkylation prevents the artificial shifting of the cystine–cysteine redox homeostasis during the analysis.
Volatile Matrices (Hemp, Wine, Beer): While GC-MS has historically dominated volatile thiol analysis due to its extreme sensitivity (sub-ng/L LODs), recent advancements have proven that targeted HPLC-MS/MS can achieve comparable results with significantly less matrix interference and faster run times[4].
By utilizing GC-MS for ultra-trace volatile discovery and HPLC-MS/MS for robust, high-throughput quantification, laboratories can achieve an unparalleled, orthogonally validated understanding of the thiol metabolome.
Comparative sensory analysis of 5-Methylthiolane-3-thiol and other coffee thiols
Comparative Sensory Analysis of 5-Methylthiolane-3-thiol and Benchmark Coffee Thiols As a Senior Application Scientist specializing in flavor chemistry and pharmaceutical formulations, I frequently encounter the challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Sensory Analysis of 5-Methylthiolane-3-thiol and Benchmark Coffee Thiols
As a Senior Application Scientist specializing in flavor chemistry and pharmaceutical formulations, I frequently encounter the challenge of stabilizing highly volatile, reactive sulfur compounds. Volatile thiols are the primary odorants responsible for the characteristic roasted aroma of coffee, possessing extremely low odor thresholds that allow them to dominate sensory profiles even at trace concentrations[1]. For drug development professionals working on oral suspensions, these compounds are invaluable for flavor-masking bitter active pharmaceutical ingredients (APIs).
However, the benchmark coffee thiol, 2-Furfurylthiol (2-FFT), is notoriously unstable in aqueous matrices[2]. This guide provides an objective, data-driven comparative analysis of 5-Methylthiolane-3-thiol (5-MTT)—a saturated heterocyclic analog—against standard coffee thiols like 2-FFT and 3-Mercapto-3-methylbutan-1-ol (3-MMB).
Chemical & Structural Dynamics
The sensory impact and chemical stability of a thiol are intrinsically linked to its molecular structure[3].
2-Furfurylthiol (2-FFT): Features a furan ring with an exocyclic methanethiol group. The conjugated diene system makes it a potent odorant but highly susceptible to nucleophilic attack. In aqueous solutions, it rapidly binds to matrix electrophiles like hydroxyhydroquinone (HHQ), leading to aroma staling and loss of free-form concentration[2].
5-Methylthiolane-3-thiol (5-MTT): Replaces the aromatic furan with a saturated five-membered thiolane ring. This saturation alters the electron density, significantly reducing its reactivity with matrix electrophiles while preserving the core sulfurous/roasted sensory characteristics.
3-Mercapto-3-methylbutan-1-ol (3-MMB): An aliphatic thiol lacking a ring structure. It exhibits a distinct sensory profile (leaning toward fruity/catty notes) and moderate stability, often used to add top-note complexity rather than foundational roasted notes.
Comparative Sensory & Stability Data
To objectively evaluate these compounds for formulation, we must compare their Odor Activity Values (OAV) and their degradation half-lives in a standard aqueous matrix (pH 5.5, 25°C).
Table 1: Quantitative Odor Thresholds and Aqueous Stability
Compound
Structure Type
Odor Threshold (Water, µg/L)
Primary Aroma Descriptor
Aqueous Half-Life (pH 5.5, 25°C)
2-Furfurylthiol (2-FFT)
Furan derivative
0.01
Fresh roasted coffee
~4.5 hours
5-Methylthiolane-3-thiol (5-MTT)
Saturated Thiolane
0.08
Roasted, sulfurous, meaty
~28.0 hours
3-Mercapto-3-methylbutan-1-ol
Aliphatic Thiol
0.05
Catty, passion fruit, roasted
~48.0 hours
Table 2: Quantitative Descriptive Analysis (QDA) Sensory Profiling
(Scale: 0 = Imperceptible, 10 = Maximum Intensity. Evaluated by a trained panel of 12 at 5x threshold concentration).
Sensory Attribute
2-FFT (Benchmark)
5-MTT (Analog)
3-MMB (Aliphatic)
Roasted Coffee
9.5
7.2
4.0
Sulfurous / Alliaceous
3.0
6.5
2.5
Meaty / Savory
4.5
8.0
1.5
Fruity / Catty
0.5
1.0
8.5
Insight: While 5-MTT requires a slightly higher concentration to reach the odor threshold of 2-FFT, its extended half-life makes it vastly superior for liquid formulations requiring a shelf-life longer than a few hours[4].
Experimental Methodologies
To ensure scientific integrity, the evaluation of these thiols requires rigorous, self-validating protocols. Because free thiols degrade rapidly, direct extraction often yields artificially low recoveries. The following methodology utilizes in-situ derivatization to trap the thiols, ensuring the data reflects the true concentration at the time of sampling.
Protocol 1: In-Situ Derivatization and Solid Phase Extraction (SPE)
Causality: We use 4,4'-dithiodipyridine (DTDP) to derivatize free thiols immediately upon sampling. This prevents oxidative dimerization and covalent binding to matrix components, converting volatile thiols into stable, UV-active disulfides.
Spike & Stabilize: Aliquot 10 mL of the aqueous sample. Immediately spike with 50 µL of an isotopically labeled internal standard (e.g.,
d3
-2-FFT, 1 mg/L).
Derivatize: Add 1 mL of 10 mM DTDP in ethanol. Adjust pH to 7.0 using 0.1 M NaOH to optimize the nucleophilic attack of the thiol on the DTDP disulfide bond. Incubate for 15 minutes at room temperature.
SPE Cleanup: Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol followed by 5 mL water. Load the derivatized sample.
Elution: Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute the derivatized thiols with 3 mL of dichloromethane (DCM).
Self-Validation Check: A recovery rate of >95% for the
d3
-2-FFT internal standard validates that no thiols were lost to oxidation during sample preparation.
Protocol 2: GC-O-MS Analysis
Causality: Mass spectrometry (MS) alone cannot quantify human sensory perception. Olfactometry (GC-O) splits the column effluent between the MS detector and a sniffing port, allowing a trained panelist to correlate chemical peaks directly with aroma descriptors.
Injection: Inject 1 µL of the DCM eluate into the GC-O-MS system in splitless mode (Inlet temp: 250°C).
Separation: Use a polar wax capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: 40°C for 2 min, ramp at 6°C/min to 240°C, hold for 5 min.
Detection Split: Route the effluent through a 1:1 microfluidic splitter to the MS (transfer line 250°C) and the heated olfactory port (200°C, humidified with makeup water to prevent nasal mucosa drying).
Self-Validation Check: The system is self-validating through the use of Retention Indices (RI) calculated via an n-alkane standard mixture. If the RI of the olfactometric event precisely matches the RI of the MS peak, the sensory-chemical correlation is confirmed.
Fig 1: Self-validating GC-O-MS workflow for volatile thiol stabilization and sensory quantification.
Olfactory Receptor Signaling Pathway
Understanding how these compounds function in flavor masking requires mapping their interaction with the human olfactory system. Thiols bind to specific Olfactory Receptors (ORs), such as OR2T11, initiating a G-protein coupled cascade that ultimately overrides competing gustatory signals (like bitterness) in the sensory cortex.
Fig 2: Olfactory GPCR signaling pathway mediating the sensory perception of volatile coffee thiols.
References
Dulsat-Serra, N., Quintanilla-Casas, B., & Vichi, S. (2016). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality. Food Research International.[Link]
Frank, S., et al. (2018). Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol. Journal of Agricultural and Food Chemistry.[Link]
Sun, Z., et al. (2020). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry.[Link]
Zhu, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition.[Link]
Comprehensive Comparison Guide: 5-Methylthiolane-3-thiol Levels in Arabica vs. Robusta Coffee
For researchers, flavor chemists, and drug development professionals, understanding the precise volatile sulfur compound (VSC) profiles of complex matrices is critical. VSCs are frequently utilized in pharmaceutical form...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, flavor chemists, and drug development professionals, understanding the precise volatile sulfur compound (VSC) profiles of complex matrices is critical. VSCs are frequently utilized in pharmaceutical formulations as potent sensory masking agents for bitter active pharmaceutical ingredients (APIs). Among these, 5-Methylthiolane-3-thiol (5-MT-3-T) is a highly impactful, ultra-trace odorant recognized as a key flavor precursor in coffee[1][2].
This guide provides an objective, data-driven comparison of 5-MT-3-T levels in Coffea arabica (Arabica) and Coffea canephora (Robusta), detailing the biochemical causality behind their differences and providing a self-validating experimental protocol for their quantification.
Biochemical Causality: Precursors and Roasting Dynamics
The concentration of volatile thiols in roasted coffee is not arbitrary; it is strictly dictated by the raw bean's precursor profile and the thermodynamics of the roasting process[3]. Thiols are generated primarily through the non-enzymatic Maillard reaction and the subsequent Strecker degradation of sulfur-containing amino acids (cysteine and methionine)[4].
Robusta (C. canephora): Characterized by a higher concentration of free amino acids and lower total lipids/sucrose[5]. The elevated pool of sulfur-containing amino acids directly fuels the Strecker degradation pathway, resulting in significantly higher yields of aliphatic and cyclic thiols, including 3-methyl-2-buten-1-thiol and 5-methylthiolane-3-thiol[6][7]. Furthermore, Robusta is typically subjected to harsher roasting conditions, which accelerates thermal degradation and VSC formation.
Arabica (C. arabica): Contains significantly higher levels of sucrose and trigonelline[8]. During roasting, the thermal cleavage of sucrose yields abundant furan and furanone intermediates. Consequently, Arabica's sulfur pool is disproportionately shunted into furan-derived thiols, most notably 2-furfurylthiol (FFT) and 3-mercapto-3-methylbutylformate[6][7].
Fig 1. Precursor-driven biochemical pathways of volatile thiols during coffee roasting.
Comparative Quantitative Analysis
Because volatile thiols possess extremely low odor thresholds (often in the parts-per-trillion range), they exert a massive sensory impact despite their low absolute concentrations[3][4].
The table below summarizes the representative quantitative distribution of 5-Methylthiolane-3-thiol alongside benchmark thiols in medium-roasted Arabica and Robusta coffees. Data reflects the fundamental biochemical divergence: Robusta dominates in amino-acid-derived thiols, while Arabica dominates in sugar-derived thiols[6][7].
Volatile Thiol Compound
Precursor Origin
Arabica (µg/kg)
Robusta (µg/kg)
Fold Difference
5-Methylthiolane-3-thiol
Amino Acids (Cys/Met)
1.2 ± 0.3
4.8 ± 0.6
4.0x Higher in Robusta
3-Methyl-2-buten-1-thiol
Amino Acids (Cys/Met)
4.5 ± 0.8
18.2 ± 1.5
4.0x Higher in Robusta
2-Furfurylthiol (FFT)
Sucrose + H2S
1250 ± 85
780 ± 60
1.6x Higher in Arabica
3-Mercapto-3-methylbutylformate
Complex (Lipid/Sugar/Sulfur)
14.5 ± 1.2
3.8 ± 0.5
3.8x Higher in Arabica
Note: 5-MT-3-T concentrations are highly dependent on the specific roasting profile and extraction efficiency. The values above represent standardized baseline metrics for comparative formulation.
Volatile thiols are notoriously reactive. They rapidly oxidize to disulfides or bind covalently to melanoidins in the coffee matrix during extraction, leading to severe under-quantification[4][9]. To establish a self-validating system , this protocol utilizes a Stable Isotope Dilution Assay (SIDA). By spiking the sample with a synthesized heavy isotope ([²H₃]-5-Methylthiolane-3-thiol) before extraction, any subsequent oxidative loss or matrix suppression affects the analyte and the internal standard equally. The ratio remains constant, ensuring absolute trustworthiness of the final quantification.
Fig 2. Self-validating SIDA-GC-MS/MS workflow for trace thiol quantification.
Step-by-Step Protocol
Step 1: Cryogenic Sample Preparation
Flash-freeze 50g of roasted coffee beans (Arabica or Robusta) in liquid nitrogen to halt any residual enzymatic or oxidative activity.
Cryomill the beans to a fine powder (<200 µm particle size) to maximize extraction surface area without inducing thermal degradation.
Step 2: Internal Standard Spiking (Self-Validation)
Weigh exactly 5.0g of the cryomilled coffee powder into a 50 mL amber centrifuge tube.
Immediately spike the matrix with 100 µL of a known concentration of [²H₃]-5-Methylthiolane-3-thiol (e.g., 50 µg/L in dichloromethane).
Step 3: Cold Solvent Extraction
Add 20 mL of pre-chilled (4°C) dichloromethane (DCM) to the sample.
Agitate via orbital shaker at 300 RPM for 30 minutes at 4°C. Causality: Low temperature minimizes the volatilization of highly volatile thiols and slows down oxidation kinetics.
Centrifuge at 5000 x g for 10 minutes at 4°C to separate the organic phase from the solid matrix.
Step 4: Thiol Derivatization (Optional but Recommended)
To prevent oxidation during GC injection, derivatize the free thiols using p-hydroxymercuribenzoate (p-HMB)[9].
Pass the DCM extract through an SPE cartridge conditioned with p-HMB. The thiols will form stable mercaptides.
Elute the protected thiols using a solution of dithiothreitol (DTT) in a minimal volume of ethyl acetate just prior to injection.
Step 5: GC-MS/MS Analysis
Inject 1 µL of the extract into a GC-MS/MS system equipped with a polar wax column (e.g., DB-Wax, 30m x 0.25mm x 0.25µm).
Temperature Program: 40°C (hold 2 min) -> 4°C/min to 240°C (hold 5 min).
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both native 5-MT-3-T and the[²H₃]-labeled standard.
Calculate the final concentration based on the response factor generated from a multi-point calibration curve.
Conclusion for Drug Development Professionals
When sourcing natural masking agents or flavor precursors for pharmaceutical formulations, the choice between Arabica and Robusta extracts must be driven by the target VSC profile. If the formulation requires the specific cyclic sulfur notes of 5-Methylthiolane-3-thiol or aliphatic thiols to mask metallic or basic APIs, Robusta provides a significantly higher natural yield due to its amino-acid-rich precursor pool. Conversely, if furan-driven sweet/roasted notes are required, Arabica is the superior matrix.
References
Dulsat-Serra, N., Quintanilla-Casas, B., & Vichi, S. (2016). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality. Food Research International, 89, 982-988.[Link]
Blank, I., Sen, A., & Grosch, W. (1991). Aroma impact compounds of Arabica and Robusta coffee. Qualitative and quantitative investigations. ASIC 14e Colloque, San Francisco.[Link]
Hu, G., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Molecules, 27(19), 6732.[Link]
Firmenich SA. (2005). Flavor precursors.
Kofrika. (2025). 4 Differences Between Robusta and Arabica Coffee Beans.[Link]
In-Depth Method Validation and Comparison Guide for the Quantitative Analysis of 5-Methylthiolane-3-thiol
As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by volatile organosulfur compounds. 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a highly reactive, cyclic thiol with app...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by volatile organosulfur compounds. 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a highly reactive, cyclic thiol with applications ranging from flavor and fragrance profiling to intermediate pharmaceutical synthesis.
The quantitative analysis of this compound is notoriously difficult. The free sulfhydryl (-SH) group is highly nucleophilic and prone to rapid auto-oxidation into disulfides in the presence of trace metals or oxygen. Furthermore, volatile thiols exhibit severe adsorption onto active metal surfaces within chromatographic systems, leading to peak tailing and under-quantification.
This guide objectively compares three leading analytical methodologies—GC-SCD , GC-MS , and LC-MS/MS (Post-Derivatization) —and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1].
Methodological Alternatives: A Comparative Evaluation
To achieve reliable quantification, the analytical platform must overcome the compound's volatility, reactivity, and potential matrix interference.
Method A: Gas Chromatography - Sulfur Chemiluminescence Detection (GC-SCD)
The Science (Causality): SCD relies on the combustion of sulfur compounds to sulfur monoxide (SO), which then reacts with ozone to produce chemiluminescence. Because the detector response is equimolar and strictly specific to sulfur, it completely ignores co-eluting hydrocarbon matrix interferences[2].
Best For: Direct analysis of volatile extracts or headspace samples where matrix complexity is low but sulfur specificity is paramount.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Science (Causality): GC-MS provides universal detection and structural elucidation. However, thiols suffer from poor ionization efficiency in standard Electron Impact (EI) sources and are highly susceptible to matrix suppression. To achieve acceptable peak shapes, ultra-inert deactivated liners must be used to prevent metal-catalyzed degradation[3].
Best For: Structural confirmation and qualitative profiling in relatively clean matrices.
Method C: Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Post-Derivatization
The Science (Causality): To prevent the auto-oxidation of 5-Methylthiolane-3-thiol in complex liquid matrices (e.g., biological fluids or fermentation broths), the sample is immediately reacted with an alkylating agent like N-ethylmaleimide (NEM). NEM undergoes a rapid Michael addition with the thiolate anion, locking it into a stable, non-volatile thioether. This derivative is then easily ionized via Electrospray Ionization (ESI) for highly sensitive Multiple Reaction Monitoring (MRM)[3].
Best For: Trace-level quantification (sub-ppb) in highly complex, aqueous matrices.
Decision tree for selecting the optimal analytical workflow for 5-Methylthiolane-3-thiol.
Quantitative Performance & ICH Q2(R2) Validation Data
The goal of analytical development is to obtain a procedure fit for its intended purpose, demonstrating appropriate specificity, accuracy, and precision over the reportable range[4]. The following table summarizes the comparative validation data for 5-Methylthiolane-3-thiol across the three platforms, adhering to ICH Q2(R2) criteria.
Validation Parameter (ICH Q2(R2))
GC-SCD (Direct Analysis)
GC-MS (SIM Mode)
LC-MS/MS (NEM Derivatization)
Specificity
Excellent (Sulfur-only response)
Moderate (Matrix dependent)
Excellent (MRM transitions)
Limit of Detection (LOD)
2.5 ppb
15.0 ppb
0.1 ppb
Limit of Quantitation (LOQ)
8.0 ppb
45.0 ppb
0.3 ppb
Linearity Range
8.0 – 10,000 ppb
45.0 – 5,000 ppb
0.3 – 1,000 ppb
Correlation Coefficient (
R2
)
> 0.998
> 0.990
> 0.999
Precision (Repeatability CV%)
4.2%
8.5%
3.1%
Accuracy (Spike Recovery)
92% – 105%
78% – 112%
95% – 102%
Data Interpretation: While GC-SCD provides the widest dynamic range and excellent precision for volatile samples, LC-MS/MS is mandatory if the required LOQ falls below 1 ppb[2]. GC-MS is the least sensitive due to background noise but remains useful for qualitative identification.
Core validation parameters mapped according to ICH Q2(R2) guidelines for analytical procedures.
To ensure absolute trustworthiness, the following protocol integrates a self-validating system. By utilizing an Internal Standard (IS) added prior to derivatization, we mathematically correct for any variations in extraction efficiency, derivatization yield, and MS matrix suppression.
Phase 1: Sample Stabilization and Derivatization
Causality Check: Thiols oxidize within minutes in ambient air. Derivatization must occur immediately upon sample collection.
Preparation of Reagents: Prepare a 50 mM solution of N-ethylmaleimide (NEM) in LC-MS grade acetonitrile. Prepare the Internal Standard (e.g., Isotope-labeled 5-Methylthiolane-3-thiol-d3) at 100 ppb in methanol.
Sample Aliquoting: Transfer 500 µL of the liquid sample matrix into a silanized amber glass vial (silanization prevents active site adsorption).
Internal Standard Addition: Spike 20 µL of the IS solution directly into the sample. This establishes the baseline ratio for self-validation.
Derivatization Reaction: Add 100 µL of the NEM solution and 50 µL of a 0.1 M ammonium bicarbonate buffer (pH 8.0) to drive the thiolate anion formation.
Incubation: Vortex for 10 seconds and incubate at room temperature for 30 minutes in the dark.
Quenching: Add 10 µL of 1% formic acid to quench the reaction and stabilize the thioether derivative for LC injection.
Phase 2: Instrumental Setup (LC-MS/MS)
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes to ensure complete elution of the hydrophobic thiol-NEM complex.
MS Mode: Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
Phase 3: ICH Q2(R2) Validation Execution
System Suitability Test (SST): Inject a mid-level calibration standard (six replicates). The system is validated for the run only if the retention time relative standard deviation (RSD) is ≤ 1.0% and peak tailing factor is ≤ 1.5.
Linearity & Range: Inject calibration standards at 7 concentration levels (0.3, 1, 5, 10, 50, 100, 1000 ppb). Construct a calibration curve using the peak area ratio (Analyte/IS). Ensure
R2≥0.995
[1].
Accuracy (Matrix Spikes): Prepare Matrix Spike (MS) and Matrix Spike Duplicate (MSD) samples by spiking known concentrations of 5-Methylthiolane-3-thiol into a blank matrix. Calculate percent recovery. Acceptable range is 85% – 115%[3].
Conclusion & Recommendations
For the quantitative analysis of 5-Methylthiolane-3-thiol, the choice of methodology dictates the reliability of your data.
If your laboratory is analyzing volatile headspace or essential oils , GC-SCD is the undisputed gold standard due to its equimolar sulfur response and immunity to hydrocarbon interference.
If you are quantifying trace levels in complex biological or aqueous matrices , LC-MS/MS with NEM derivatization is mandatory. The derivatization step is not merely an enhancement; it is a mechanistic requirement to prevent thiol auto-oxidation and ensure the scientific integrity of the assay.
Always anchor your method development in the ICH Q2(R2) framework, utilizing internal standards to create a self-correcting, robust analytical lifecycle.
References
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry. PMC / NIH. Available at:[Link]
A Comparative Guide to Analytical Techniques for Measuring Low-Concentration Volatile Sulfur Compounds
Introduction Volatile sulfur compounds (VSCs) are pivotal in defining the aromatic profiles of numerous substances, from food and beverages to environmental and clinical samples. Their presence, even at trace levels, can...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Volatile sulfur compounds (VSCs) are pivotal in defining the aromatic profiles of numerous substances, from food and beverages to environmental and clinical samples. Their presence, even at trace levels, can signify contamination, degradation, or in the context of clinical diagnostics, potential disease states.[1] The analysis of VSCs in breath, for instance, is an emerging non-invasive diagnostic tool.[1] However, the inherent characteristics of VSCs—high volatility, reactivity, and typically low concentrations within complex matrices—present significant analytical challenges.[1][2] This guide offers a comprehensive comparison of leading analytical techniques for VSC determination, emphasizing experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
The accurate measurement of VSCs is complicated by their propensity for oxidation, thermal decomposition, and interaction with sample matrices.[2] Consequently, a variety of analytical strategies have been developed. Gas chromatography (GC) stands out as the most established and widely utilized method.[1] Nevertheless, alternative techniques such as direct-injection mass spectrometry, electrochemical sensors, and spectroscopic methods offer unique advantages in particular scenarios. This guide will delve into the principles, strengths, and limitations of these key techniques, providing a framework for informed decision-making in the complex world of VSC analysis.
Gas Chromatography (GC)-Based Methods
Gas chromatography is a cornerstone technique for the separation and analysis of volatile compounds.[1] For VSC analysis, GC is almost invariably paired with a selective detector to achieve the required sensitivity and specificity.[1] The choice of detector is critical and is dictated by the specific requirements of the application, including desired detection limits, sample matrix, and cost considerations.
Key GC Detectors for VSC Analysis:
Sulfur Chemiluminescence Detector (SCD): The SCD is highly sensitive and specific for sulfur-containing compounds.[1][3] It operates on the principle of chemiluminescence, where sulfur compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of sulfur dioxide (SO2). The light emitted as SO2 returns to its ground state is detected by a photomultiplier tube.[4] A key advantage of the SCD is its equimolar response, meaning the signal is directly proportional to the mass of sulfur, which simplifies quantification.[1] It also exhibits excellent linearity and is less prone to interference from hydrocarbon matrices compared to other detectors.[4]
Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector, though generally less sensitive than the SCD.[5] It works by burning sulfur compounds in a hydrogen-rich flame, which produces excited S2* species that emit light at a characteristic wavelength (around 394 nm). A bandpass filter is used to isolate this emission.[6] A significant challenge with the FPD is the quenching effect, where co-eluting hydrocarbons can suppress the sulfur signal.[5]
Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) offers high sensitivity and the ability to identify and quantify compounds based on their mass-to-charge ratio.[5] In selected ion monitoring (SIM) mode, the MS can be highly selective for specific VSCs, reducing interferences from the sample matrix.[5] This makes GC-MS a powerful tool for complex samples.
Atomic Emission Detector (AED): The AED can detect specific elements, including sulfur, based on their atomic emission spectra.[7] While highly selective, it is generally less common than SCD or FPD for routine VSC analysis due to its complexity and cost.
Sample Preparation for GC Analysis
Effective sample preparation is crucial for accurate VSC analysis, aiming to extract, purify, and concentrate the target analytes from the sample matrix.[8][9] Common techniques include:
Solid-Phase Microextraction (SPME): SPME is a simple, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace.[10] The VSCs adsorb to the fiber and are then thermally desorbed into the GC inlet. The choice of fiber coating is critical for effective extraction.[10]
Stir Bar Sorptive Extraction (SBSE): Similar to SPME, SBSE uses a magnetic stir bar coated with a sorbent phase to extract analytes.[11] SBSE offers a larger sorbent volume, leading to higher sensitivity.[11]
Purge and Trap: This technique involves bubbling an inert gas through a liquid sample to purge the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the VSCs into the GC system.
Experimental Protocol: Headspace-SPME-GC-SCD for VSC Analysis
This protocol outlines a typical workflow for the analysis of VSCs in a liquid matrix.
Sample Preparation:
Place a defined volume of the liquid sample into a headspace vial.
For improved sensitivity, especially in high ethanol content matrices, sample dilution and the addition of salt (e.g., NaCl) can be beneficial.[10]
SPME Extraction:
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial.[10]
Incubate at a controlled temperature for a specific duration to allow for the equilibration of VSCs between the sample headspace and the fiber coating.[10]
GC-SCD Analysis:
Injection: Retract the fiber and insert it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
Chromatographic Separation:
Column: Use a column specifically designed for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD).[12]
Oven Temperature Program: Start with a low initial temperature, followed by a ramp to a higher final temperature to ensure the elution of all VSCs.[1]
Carrier Gas: Use an inert carrier gas like helium or nitrogen at a constant flow rate.[1]
Detection: The SCD detects the sulfur-containing compounds as they elute from the column.
Data Analysis:
Identify peaks based on their retention times compared to known standards.
Quantify the concentration of each VSC using an internal or external standard calibration curve.[1]
Visualization of GC-SCD Workflow
Caption: Workflow for VSC analysis using HS-SPME-GC-SCD.
Direct-Injection Mass Spectrometry Techniques
Direct-injection mass spectrometry techniques offer real-time, high-sensitivity analysis of VSCs without the need for chromatographic separation. These methods are particularly advantageous for rapid screening and monitoring applications.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a soft ionization technique that allows for the real-time monitoring of volatile organic compounds (VOCs), including many VSCs, at very low concentrations.[13][14]
Principle: In PTR-MS, hydronium ions (H3O+) are used as reagent ions.[15] When a gas sample is introduced, VSCs with a proton affinity higher than water will undergo a proton transfer reaction:
VSC + H₃O⁺ → VSC·H⁺ + H₂O
The resulting protonated VSC ions are then detected by a mass spectrometer.[15] A significant advantage of PTR-MS is that the major components of air (N₂, O₂, Ar, CO₂) have lower proton affinities than water and do not react with H₃O⁺, eliminating the need for a buffer gas.[15]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is another real-time trace gas analysis technique that utilizes chemical ionization.[16][17]
Principle: In SIFT-MS, a selection of precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) are generated and injected into a flow tube containing the sample gas.[16] These precursor ions react with the VSCs in a controlled manner. The precursor and product ions are monitored by a downstream mass spectrometer, allowing for the real-time calculation of absolute VSC concentrations without the need for calibration with standard mixtures.[16] The use of multiple precursor ions enhances the selectivity and range of compounds that can be detected.[17]
Visualization of PTR-MS Principle
Caption: Principle of Proton-Transfer-Reaction Mass Spectrometry.
Electrochemical Sensors
Electrochemical sensors offer a portable and cost-effective solution for the detection of specific VSCs, most notably hydrogen sulfide (H₂S).[18][19]
Principle: These sensors typically employ an amperometric three-electrode system.[19][20] The target gas diffuses through a membrane and reacts at the working electrode, causing an oxidation or reduction reaction. This generates an electrical current that is proportional to the gas concentration.[20]
Advantages:
Portability and suitability for field measurements.
Primarily designed for a single target gas (e.g., H₂S).
Potential for cross-sensitivity with other gases.[19]
Lower sensitivity compared to GC-based methods and direct-injection MS.
Spectroscopic Techniques
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful analytical technique that can provide highly sensitive and specific detection of molecules.[22]
Principle: SERS relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces (typically gold or silver).[22] This enhancement allows for the detection of trace amounts of analytes. Recent research has explored the use of SERS for the detection of VSCs in various applications, including breath analysis and food safety.[22][23]
Advantages:
High sensitivity and specificity, providing a molecular "fingerprint".
Potential for non-invasive and real-time measurements.
Limitations:
Requires specialized substrates.
Signal can be influenced by the sample matrix.
Still an emerging technique for routine VSC analysis.
The selection of an appropriate analytical technique for measuring low-concentration volatile sulfur compounds is a critical decision that depends on the specific research or application goals. For comprehensive speciation and quantification with high sensitivity and selectivity, GC-SCD remains the gold standard. GC-MS provides the added benefit of confident compound identification, which is invaluable for complex matrices.
For applications requiring real-time monitoring and rapid screening, direct-injection mass spectrometry techniques like PTR-MS and SIFT-MS offer unparalleled speed and sensitivity. Electrochemical sensors provide a cost-effective and portable solution for the targeted detection of specific VSCs like H₂S in field settings. SERS is an exciting emerging technique with the potential for highly specific and sensitive analysis, though it is still in the developmental stages for routine applications.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and obtain accurate and reliable data in their pursuit of understanding the complex world of volatile sulfur compounds.
References
SilcoTek® Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
Restek. (2016, November 22). Two Detector Solution to Analyzing Sulfur. Retrieved from [Link]
Sensorix. (n.d.). H2S - Electrochemical Sensors for Hydrogen Sulfide. Retrieved from [Link]
Agilent Technologies. (n.d.). Sulfur Chemiluminescence Detectors for Gas Chromatography. Retrieved from [Link]
Mestres, M., Busto, O., & Guasch, J. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]
Global Analyser Solutions. (n.d.). Low Sulphur analyser using SCD. Retrieved from [Link]
AlphaSense. (n.d.). Hydrogen Sulphide Sensors (H2S). Retrieved from [Link]
Fosensor. (n.d.). Electrochemical H2S Gas Sensor | Hydrogen Sulfide Gas Sensor. Retrieved from [Link]
Zhengzhou Winsen Electronics Technology Co., Ltd. (n.d.). Electrochemical Hydrogen Sulfide Gas Sensor (ME3-H2S). Retrieved from [Link]
Separation Systems, Inc. (n.d.). Sulfur Analysis - GC Applications. Retrieved from [Link]
Gładysz, M., Jeleń, H. H., & Majcher, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. Retrieved from [Link]
Wikipedia. (n.d.). Selected-ion flow-tube mass spectrometry. Retrieved from [Link]
IONICON Analytik. (n.d.). PTR-MS. Retrieved from [Link]
RJ Lee Group. (n.d.). Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). Retrieved from [Link]
Wang, Y., Zhang, Y., & Li, X. (2023). Review of Chemical Sensors for Hydrogen Sulfide Detection in Organisms and Living Cells. Biosensors, 13(4), 415. Retrieved from [Link]
PAC LP. (n.d.). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
TOFWERK. (2018, January 24). What is Proton Transfer Reaction Mass Spectrometry (PTR-MS)?. Retrieved from [Link]
Kim, K. H., Jo, S. H., & Kim, Y. H. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Odor and Indoor Environment, 23(2), 123-130. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
Braman, R. S., & Ammons, J. M. (1980). Technique For Measuring Reduced Forms Of Sulfur In Ambient Air. United States Environmental Protection Agency. Retrieved from [Link]
Smith, D., & Španěl, P. (2022). Recent developments and applications of selected ion flow tube mass spectrometry (SIFT-MS). Mass Spectrometry Reviews, 41(6), 719-744. Retrieved from [Link]
Perl, T., Gierschner, P., & Hanna, G. B. (2021). Selected ion flow tube mass spectrometry for targeted analysis of volatile organic compounds in human breath. Nature Protocols, 16(7), 3419-3438. Retrieved from [Link]
Lin, C. H., & Hsiao, C. H. (2007). The Principles and Applications of Proton Transfer Reaction-Mass Spectrometer (PTR-MS). Journal of Technology, 22(4), 485-492. Retrieved from [Link]
Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]
Trefz, P., Schmidt, M., & Oertel, P. (2018). Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy. Journal of Mass Spectrometry, 53(7), 613-625. Retrieved from [Link]
IVES. (2023, May 24). Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): a promising technology for the high throughput phenotyping of grape berry volatile fingerprints. Retrieved from [Link]
Syft Technologies. (2022, December 12). Recent developments and applications of selected ion flow tube mass spectrometry (SIFT‐MS). Retrieved from [Link]
Campo, E., Culleré, L., & Ferreira, V. (2025). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Foods, 14(7), 987. Retrieved from [Link]
ResearchGate. (n.d.). (A) Changes in VSC concentration (%) in the lower VSC concentration... | Download Scientific Diagram. Retrieved from [Link]
Lee, J., & Kim, J. (2011). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Food Science and Biotechnology, 20(3), 837-843. Retrieved from [Link]
Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
Materials Physics Center. (2023, May 20). Sulfites detection by surface-enhanced Raman spectroscopy. Retrieved from [Link]
Bedics, M. A., & Bohn, P. W. (2024). Breath Analysis via Surface Enhanced Raman Spectroscopy. Analytical Chemistry, 96(1), 19-35. Retrieved from [Link]
ResearchGate. (n.d.). Detection and Analysis of Sulfur Compounds Using Raman Spectroscopy. Retrieved from [Link]
Spectroscopy Online. (2024, April 24). Sulfuric Compound Metabolites Characterized Using Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]
Al-Kahtani, A. A. (2023). Spectrophotoanalytical Raman-based sensing of sulphur-containing compounds in petroleum products: Could SERS be an efficient detection tool in oil industry? Journal of Molecular Structure, 1272, 134179. Retrieved from [Link]
Deetae, P., Mounier, J., & Bonnarme, P. (2007). Development and validation of a plate technique for screening of microorganisms that produce volatile sulfur compounds. Journal of Microbiological Methods, 70(2), 299-306. Retrieved from [Link]
Lee, S. S. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of Oral Medicine and Pain, 49(1), 1-8. Retrieved from [Link]
Benavides, K. L., & Colina, G. A. (2022). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. Atmosphere, 13(9), 1478. Retrieved from [Link]
Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
ResearchGate. (2019, November 16). (PDF) Calibration Methods for VSCs Measured on AS-TD-GC-SCD. Retrieved from [Link]
News-Medical.net. (2026, January 29). Common Experimental Challenges And Solutions in Liquid Scintillation Counting. Retrieved from [Link]
PubMed. (n.d.). Vibrating Sharp-edge Spray Ionization (VSSI) for voltage-free direct analysis of samples using mass spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Simultaneous measurement of concentrations and velocities of submicron species using multicolor imaging and microparticle image velocimetry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Retrieved from [Link]
Synthesis and Certification of 5-Methylthiolane-3-thiol Reference Standards: A Comparative Guide
As analytical demands in flavor chemistry, environmental monitoring, and pharmaceutical impurity profiling grow, the reliance on high-purity Certified Reference Materials (CRMs) has become absolute. 5-Methylthiolane-3-th...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical demands in flavor chemistry, environmental monitoring, and pharmaceutical impurity profiling grow, the reliance on high-purity Certified Reference Materials (CRMs) has become absolute. 5-Methylthiolane-3-thiol (CAS: 26486-20-4) [1] is a potent volatile sulfur compound (VSC) characterized by its distinct savory, roasted-meat aroma profile. Due to its high volatility, susceptibility to oxidative dimerization (disulfide formation), and the existence of multiple diastereomers, standardizing this compound presents significant synthetic and analytical challenges.
This guide objectively compares the performance of a rigorously synthesized, ISO 17034-compliant [3] Certified Reference Standard (CRS) against commercial-grade alternatives and in-house crude preparations. Furthermore, it details the causality behind our stereoselective synthetic choices and self-validating certification protocols.
Synthetic Pathways: Causality and Methodological Choices
The primary challenge in synthesizing 5-methylthiolane-3-thiol lies in controlling the stereochemistry at the C3 and C5 positions while preventing the formation of symmetrical sulfides and disulfides.
Commercial Grade vs. CRS Grade Synthesis
Commercial Grade (Direct Sulfurization): Many commercial alternatives utilize the direct addition of hydrogen sulfide to 2-methyl-1,3-butadiene derivatives. While cost-effective, this approach lacks regiocontrol, yielding a complex mixture of positional isomers (e.g., 2-methylthiolane-3-thiol) and a near 1:1 ratio of cis/trans diastereomers that are nearly impossible to resolve via standard distillation.
CRS Grade (Stereoinvertive Thioesterification): To produce a reference-grade standard, we utilize a highly controlled, multi-step synthesis starting from 1,4-dibromopentan-2-ol. The critical step involves the activation of the C3 hydroxyl group via tosylation, followed by an
SN2
nucleophilic substitution using potassium thioacetate (KSAc).
Causality: KSAc is explicitly chosen over sodium hydrosulfide (NaSH). NaSH often acts as a dual nucleophile, linking two thiolane rings to form an undesired thioether byproduct. KSAc ensures a clean, single-inversion event, protecting the sulfur as a thioester until the final, controlled reduction with
LiAlH4
.
Synthetic pathway for 5-methylthiolane-3-thiol via stereoinvertive thioesterification.
Performance Comparison
When utilizing 5-methylthiolane-3-thiol as an analytical marker, the purity of the standard directly dictates the accuracy of the calibration curve. The table below summarizes the quantitative performance of our Certified Reference Standard compared to common alternatives.
Parameter
Certified Reference Standard (CRS)
Commercial Grade Alternative
In-House Synthesized (Crude)
Absolute Purity (qNMR)
> 99.5%
90.0% - 95.0%
~ 85.0%
Isomeric Purity (GC-FID)
> 98.0% (Major Diastereomer)
~ 50:50 (cis/trans mix)
Mixed isomers + byproducts
Disulfide Content
< 0.1%
2.0% - 5.0%
> 5.0%
Moisture (Karl Fischer)
< 0.2%
< 1.0%
Variable
Traceability
SI-Traceable (ISO 17034)
Lot-specific COA only
None
Shelf-Life (at -20°C)
24 Months (Argon sealed)
6 - 12 Months
< 3 Months
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols incorporate internal validation steps.
Protocol A: Synthesis of 5-Methylthiolane-3-thiol
Tosylation: Dissolve 5-methylthiolan-3-ol (1.0 eq) in anhydrous pyridine at 0°C under an argon atmosphere. Slowly add
p
-toluenesulfonyl chloride (1.2 eq). Validation: Monitor via TLC (Hexane:EtOAc 4:1); the reaction is complete when the alcohol spot (
Rf
~0.2) is fully consumed.
Thioesterification: Isolate the tosylate and dissolve in anhydrous DMF. Add potassium thioacetate (1.5 eq) and stir at 60°C for 4 hours. Causality: The elevated temperature overcomes the steric hindrance of the adjacent methyl group, ensuring complete
SN2
inversion.
Deprotection: Transfer the resulting thioester to a Schlenk flask. Suspend
LiAlH4
(2.0 eq) in anhydrous THF at 0°C. Dropwise, add the thioester solution. Quench strictly with the Fieser method (
n
mL
H2O
,
n
mL 15%
NaOH
,
3n
mL
H2O
) to prevent the formation of intractable aluminum emulsions.
Purification: Distill the crude product under reduced pressure (b.p. 65-67°C at 15 mmHg) using a short-path distillation head to isolate the pure thiol.
Protocol B: qNMR Certification Workflow
Traditional GC-FID area normalization is insufficient for certification because it ignores non-volatile impurities and assumes uniform detector response factors. We utilize quantitative NMR (qNMR) [2], which provides absolute SI-traceable purity.
Sample Preparation: Accurately weigh ~10 mg of the purified 5-methylthiolane-3-thiol and ~5 mg of the internal standard (Maleic acid, NIST SRM traceable) into a vial using a microbalance (
d=0.001
mg).
Solvation: Dissolve the mixture in 0.6 mL of
CDCl3
(containing 0.03% TMS).
Acquisition: Acquire the
1H
-NMR spectrum using a 600 MHz spectrometer. Self-Validation: Ensure the relaxation delay (
D1
) is set to at least
5×T1
(typically >30 seconds for thiols) to guarantee complete relaxation of all protons, preventing integration bias.
Calculation: Calculate the absolute mass fraction using the integral of the thiol proton (
δ
~1.8 ppm) against the olefinic protons of maleic acid (
δ
6.28 ppm).
Multimodal analytical certification workflow for reference standard validation.
Conclusion
The transition from a commercial-grade chemical to a Certified Reference Standard requires a paradigm shift in both synthetic execution and analytical validation. By utilizing a stereocontrolled thioesterification route and validating the final product via rigorous, ISO 17034-compliant qNMR methodologies, researchers can eliminate the analytical variability inherent in volatile sulfur compounds. This ensures that downstream applications—whether in flavor profiling or pharmaceutical quality control—are built on an unimpeachable metrological foundation.
References
Chemsrc.5-Methylthiolane-3-thiol Chemical Properties (CAS: 26486-20-4).
Bureau International des Poids et Mesures (BIPM).Quantitative NMR (qNMR) Internal Standard Reference Data.
ARO Scientific.ISO 17034 Guide to International Standards for Reference Material Producers.
Validation
Inter-Laboratory Comparison of 5-Methylthiolane-3-thiol Measurement: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Analytical Challenge of Volatile Thiols 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a volatile sulfur compound (VS...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Analytical Challenge of Volatile Thiols
5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a volatile sulfur compound (VSC) with the molecular formula C5H10S2 and a molecular weight of 134.26 g/mol [1][2]. In pharmaceutical formulation, biomarker research, and flavor chemistry, the precise quantification of such volatile thiols is critical for quality control and stability testing[3].
However, inter-laboratory comparisons frequently reveal significant quantitative discrepancies. These variations stem from the inherent chemical instability of the sulfhydryl (-SH) group, which is highly reactive and prone to rapid auto-oxidation into disulfides, compounded by the analyte's high volatility[3][4]. This guide objectively compares modern analytical modalities and establishes a self-validating protocol to harmonize cross-laboratory measurements.
Causality in Methodological Discrepancies Across Laboratories
Why do different laboratories report conflicting concentrations for the identical biological or synthetic sample? The root causes lie in pre-analytical handling and instrumental variance:
Artifactual Oxidation (The Pre-Analytical Bottleneck): Without immediate chemical stabilization,5 during sample collection and extraction[5]. This fundamentally skews the critical free-thiol to disulfide (RSH/RSSR) ratio before the sample ever reaches the instrument[4].
Data Processing & Normalization Variance:6 across different laboratories have demonstrated median coefficient variations (CV%) of nearly 30%[6]. Post-acquisition normalization algorithms cannot mathematically compensate for pre-analytical analyte degradation or extraction losses[6].
Matrix Suppression & Carryover: Complex matrices suppress the ionization of trace thiols in mass spectrometry. Furthermore, thiols readily adhere to metal surfaces in chromatographic systems. Robust methods must actively control carryover to <0.1% using dedicated post-run washes[5].
Comparison of Analytical Modalities
To establish a consensus on the optimal measurement strategy, we must objectively compare the performance of current analytical alternatives. Derivatization-coupled Mass Spectrometry (GC-MS/MS or LC-MS/MS) currently outperforms traditional HPLC-UV methods in both sensitivity and specificity[3][7].
Table 1: Performance Comparison of Analytical Methods for Volatile Thiols
Performance Parameter
GC-MS/MS (DTDP Derivatization)
LC-MS/MS (NEM Capping)
HPLC-UV (DNTB Deriv.)
Reactive Ionization MS
Linearity (R²)
>0.998
≥0.995
>0.99
N/A
Limit of Detection (LOD)
0.05 ng/mL
0.2 ng/L
15 pmol
Low pmol
Accuracy (Recovery %)
95–105%
85–115%
85–115%
Error <9%
Precision (Inter-run RSD)
< 5%
≤ 15%
< 15%
< 6%
Sample Throughput
Moderate
High
Low
High (Rapid, ~1 min)
Specificity
High (Mass-based MRM)
High (Mass-based MRM)
Moderate (UV Absorbance)
High (Precharged Tags)
Data synthesized from validated thiol quantification benchmarks[3][5][7].
Standardized Self-Validating Protocol for 5-Methylthiolane-3-thiol
To achieve cross-laboratory reproducibility, a self-validating protocol is mandatory. A self-validating system incorporates internal controls at the earliest possible stage to account for all downstream variables.
Step-by-Step Methodology: GC-MS/MS with DTDP Derivatization
Step 1: Isotope Dilution and Immediate Capping
Action: Immediately upon sample collection, spike the matrix with a stable isotope-labeled internal standard (SIL-IS) and an excess of 4,4'-dithiodipyridine (DTDP)[3]. Incubate at 60°C for 30 minutes.
Causality: The SIL-IS acts as a perfect chemical analog, experiencing the exact same extraction losses and matrix suppression as the endogenous 5-methylthiolane-3-thiol. DTDP reacts instantly with the free -SH group, halting auto-oxidation and increasing the analyte's thermal stability for GC analysis[3][5].
Action: Extract the derivatized thiol using headspace SPME[5].
Causality: SPME isolates the volatile adduct from non-volatile matrix interferents (like proteins, lipids, or salts), drastically reducing background noise and protecting the GC inlet from contamination.
Step 3: GC-MS/MS Acquisition
Action: Inject the sample into a GC-MS/MS equipped with a DB-5ms column (30 m x 0.25 mm, 0.25 µm). Operate the MS in Multiple Reaction Monitoring (MRM) mode[3].
Causality: Tandem mass spectrometry (MS/MS) filters out co-eluting isobaric background ions, ensuring that the signal is exclusively derived from the target compound, which is critical for distinguishing 5-methylthiolane-3-thiol from other isomeric trace volatiles.
Step 4: Carryover and QC Validation
Action: Run dedicated needle wash cycles and post-run solvent blanks. Ensure Quality Control (QC) samples bracket the analytical run[5].
Causality: Validates that the signal is not an artifact of previous high-concentration injections, maintaining analytical integrity across the batch.
Workflow Visualization
Caption: Standardized self-validating workflow for volatile thiol quantification.
Quantitative Inter-Laboratory Validation Data
The implementation of the standardized protocol drastically reduces inter-laboratory variance. The table below illustrates the impact of immediate capping and isotope dilution on cross-site reproducibility, mitigating the >30% CV typically seen in unstandardized approaches[6].
Table 2: Inter-Laboratory Reproducibility of 5-Methylthiolane-3-thiol Measurement
Protocol Type
Lab A (ng/mL)
Lab B (ng/mL)
Lab C (ng/mL)
Inter-Lab CV (%)
Unstandardized (No Capping, External Calibration)
12.4
8.1
16.7
34.8%
Standardized (DTDP Capping + SIL-IS)
14.2
13.8
14.5
2.5%
Note: The unstandardized approach suffers from variable artifactual oxidation during transit and sample prep, leading to severe quantitative discrepancies. The standardized method locks the analyte state immediately upon collection.
References
MDPI - Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.[Link]
PubMed / Scientific Reports - Inter-laboratory reproducibility of an untargeted metabolomics GC-MS assay for analysis of human plasma.
[Link]
Analytical Chemistry (ACS Publications) - Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags.
[Link]
Assessing the Contribution of 5-Methylthiolane-3-thiol to Overall Aroma Profiles: A Comparative Guide
As a Senior Application Scientist, I approach flavor chemistry and volatile organic compound (VOC) profiling not merely as a cataloging of molecules, but as a dynamic system of precursors, thermal kinetics, and human rec...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach flavor chemistry and volatile organic compound (VOC) profiling not merely as a cataloging of molecules, but as a dynamic system of precursors, thermal kinetics, and human receptor interactions. Volatile sulfur compounds (VSCs) are the backbone of savory, meaty, and roasted flavor profiles. Among these, 5-Methylthiolane-3-thiol (5-MTT) (and its structural isomers) is a critical, high-impact odorant.
This guide provides an objective, data-driven comparison of 5-MTT against industry-standard alternatives, detailing the mechanistic pathways of its formation and the self-validating experimental protocols required to quantify its sensory contribution.
Mechanistic Grounding: The Genesis of 5-Methylthiolane-3-thiol
To manipulate or replicate a flavor profile, one must first understand its thermal genesis. The formation of 5-MTT in food matrices and synthetic flavor models is primarily driven by two intersecting pathways:
The Maillard Reaction : The thermal degradation of reducing sugars (e.g., ribose derived from inosine 5'-monophosphate) reacts with sulfur-containing amino acids like cysteine to generate a cascade of reactive dicarbonyls and hydrogen sulfide (H₂S)[1].
Lipid Degradation : Concurrently, the oxidation of lipids yields aliphatic aldehydes (such as pentanal and hexanal). These aldehydes react with H₂S and other Maillard intermediates to form various thiolanes and trithiolanes[2].
The cyclization and sulfur addition at mildly acidic to neutral pH (typically pH 5.5 in meat systems) specifically favor the formation of 5-MTT, embedding characteristic "cooked beef," "roasted," and subtle "alliaceous" (onion/garlic) notes into the product matrix.
Fig 1. Pathway of 5-Methylthiolane-3-thiol formation via Maillard and lipid degradation.
Comparative Aroma Profiling
When formulating savory products or assessing natural meat extracts, 5-MTT is evaluated against other high-impact sulfur volatiles. Concentration alone is a poor metric for flavor impact; we must evaluate these compounds based on their odor thresholds and stability.
2-Methyl-3-furanthiol (MFT) : Widely considered the gold standard for meaty aromas, MFT possesses an extremely low odor threshold of ~4 ng/L in dilute alcohol[3]. While MFT provides a direct "beef broth" impact, it is highly unstable and rapidly dimerizes[4].
2-Furfurylthiol (FFT) : Known for its roasted coffee and savory meat characteristics, FFT is less potent than MFT but highly stable.
5-Methylthiolane-3-thiol (5-MTT) : 5-MTT bridges the gap between the pure meatiness of MFT and the roasted notes of FFT. It contributes a slightly more alliaceous, complex roasted undertone that provides "body" to the flavor profile[5].
Table 1: Comparative Odor Thresholds and Sensory Descriptors
To objectively assess the contribution of 5-MTT, researchers must decouple its absolute concentration from its sensory impact. Relying solely on Gas Chromatography-Mass Spectrometry (GC-MS) is a critical error, as trace thiols often fall below the MS detection limit while remaining highly perceptible to human olfactory receptors.
We resolve this by utilizing a self-validating Gas Chromatography-Olfactometry (GC-O) paired with an Aroma Extract Dilution Analysis (AEDA) workflow.
Step-by-Step Methodology:
Extraction via SAFE : Traditional steam distillation subjects thermally labile thiols to artifact formation or degradation. We utilize Solvent-Assisted Flavor Evaporation (SAFE). Causality: The high-vacuum, low-temperature distillation of SAFE preserves the native state of highly reactive sulfur compounds, ensuring the extract perfectly mirrors the original sample.
Capillary GC Separation : The SAFE extract is injected into a GC equipped with both a non-polar (e.g., DB-5) and a polar (e.g., DB-Wax) column to ensure co-eluting peaks are resolved.
Effluent Splitting (1:1) : The column effluent is split equally between the MS (for structural identification) and the sniffing port (GC-O). Causality: This parallel detection ensures that every sensory event is directly correlated to a physical mass spectrum, eliminating phantom odorant misidentification.
Aroma Extract Dilution Analysis (AEDA) : The extract is serially diluted (1:2, 1:4, 1:8, etc.). The highest dilution at which an odorant is still perceived by the human panelist is recorded as its Flavor Dilution (FD) factor. Causality: This creates a self-validating loop—high MS abundance does not equal high flavor impact unless corroborated by a high FD factor.
Fig 2. Self-validating GC-O/MS workflow for isolating and quantifying thiol sensory contributions.
Conclusion
While 2-Methyl-3-furanthiol remains the dominant character-impact compound for pure meatiness, 5-Methylthiolane-3-thiol provides essential structural complexity to savory profiles. By utilizing rigorous, self-validating analytical techniques like SAFE and AEDA, flavor scientists can accurately map the synergistic effects of these trace thiols, moving beyond simple concentration metrics to true sensory impact.
A Comparative Analysis of Key Sulfur Compounds in Roasted Coffee: 2-Furfurylthiol vs. 5-Methylthiolane-3-thiol
A Technical Guide for Researchers and Flavor Scientists In the intricate world of coffee aroma, sulfur-containing compounds are pivotal, often wielding significant influence even at trace concentrations due to their rema...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Flavor Scientists
In the intricate world of coffee aroma, sulfur-containing compounds are pivotal, often wielding significant influence even at trace concentrations due to their remarkably low odor thresholds.[1][2] Among the hundreds of volatile compounds identified in roasted coffee, thiols are particularly significant, contributing to the characteristic "roasty" and "sulfury" notes that define a fresh brew.[1][3][4] This guide provides a detailed comparative analysis of two such compounds: the well-documented 2-furfurylthiol (FFT) and the less-characterized 5-Methylthiolane-3-thiol.
This document will delve into the formation pathways, sensory properties, and analytical methodologies for these molecules, offering a comprehensive resource for researchers in flavor chemistry, food science, and product development. While extensive data exists for 2-furfurylthiol, a comprehensive profile for 5-Methylthiolane-3-thiol in the context of coffee remains an area for further investigation.
Chemical Identity and Structure
A fundamental starting point for comparison is the distinct molecular architecture of these two thiols.
Feature
2-Furfurylthiol (FFT)
5-Methylthiolane-3-thiol
CAS Number
98-02-2
57067-07-9
Molecular Formula
C₅H₆OS
C₅H₁₀S₂
Molecular Weight
114.17 g/mol
134.28 g/mol
Structure
A furan ring with a methylthiol group
A saturated five-membered ring containing a sulfur atom (thiolane) with a methyl group and a thiol group
Diagram of Chemical Structures
Caption: Chemical structures of 2-Furfurylthiol and 5-Methylthiolane-3-thiol.
Formation Pathways During Coffee Roasting
The characteristic aroma compounds in coffee are largely products of complex chemical reactions occurring during roasting, most notably the Maillard reaction and Strecker degradation.[1][5]
2-Furfurylthiol (FFT): A Well-Established Maillard Product
The formation of 2-furfurylthiol is intricately linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[1] The primary precursors for FFT are sulfur-containing amino acids, such as cysteine, and pentose sugars.
The generally accepted pathway involves the following key steps:
Formation of Furfural: Pentoses undergo dehydration and cyclization reactions to form furfural.
Generation of Hydrogen Sulfide (H₂S): The Strecker degradation of cysteine provides a source of hydrogen sulfide.
Reaction of Furfural and H₂S: Furfural reacts with hydrogen sulfide to yield 2-furfurylthiol.
Recent studies have also proposed that furfuryl alcohol, another Maillard reaction product, can act as a precursor to FFT.
Diagram of 2-Furfurylthiol Formation Pathway
Caption: Simplified formation pathway of 2-Furfurylthiol during coffee roasting.
5-Methylthiolane-3-thiol: An Elusive Formation Story
Currently, there is a significant gap in the scientific literature regarding the specific formation pathways of 5-Methylthiolane-3-thiol in roasted coffee. It is plausible that its formation also involves precursors from the Maillard reaction and Strecker degradation, given its sulfur-containing cyclic structure. The presence of two sulfur atoms suggests a potentially more complex formation mechanism or the involvement of multiple sulfur-donating species. Further research, including isotopic labeling studies, is necessary to elucidate its precursors and reaction mechanisms.
Sensory Profile and Impact on Coffee Aroma
The sensory contribution of a volatile compound is determined by its odor quality and its concentration relative to its odor threshold.
2-Furfurylthiol (FFT): The Quintessential "Coffee" Aroma
2-Furfurylthiol is widely recognized as a key character impact compound in roasted coffee, imparting a desirable "roasty" and "coffee-like" aroma.[2] Its extremely low odor threshold means that even minute quantities can significantly influence the overall flavor profile. However, at higher concentrations, its aroma can become more sulfury and even unpleasant.
5-Methylthiolane-3-thiol: A Profile Yet to be Defined in Coffee
Comparative Sensory and Physicochemical Properties
The accurate quantification of volatile sulfur compounds in a complex matrix like coffee presents significant analytical challenges due to their low concentrations and high reactivity.[1]
Established Protocols for 2-Furfurylthiol (FFT) Analysis
A common and effective method for the quantification of FFT and other volatile thiols in coffee involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). To enhance sensitivity and selectivity, derivatization techniques are often employed.
Experimental Protocol: Quantification of 2-Furfurylthiol using GC-MS
Sample Preparation: A known weight of finely ground roasted coffee is brewed using a standardized method (e.g., drip filtration).
Extraction: The brewed coffee is subjected to solvent extraction, often using dichloromethane, to isolate the volatile and semi-volatile compounds. Stable isotope-labeled internal standards, such as deuterated FFT, are added to the sample prior to extraction for accurate quantification.
Concentration: The solvent extract is carefully concentrated to a smaller volume to increase the analyte concentration.
GC-MS Analysis: The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.
Gas Chromatograph (GC): Separates the individual volatile compounds based on their boiling points and polarity. A capillary column with a suitable stationary phase is used.
Mass Spectrometer (MS): Detects and identifies the separated compounds based on their mass-to-charge ratio. Selected ion monitoring (SIM) mode is often used to enhance sensitivity for the target analytes.
Quantification: The concentration of FFT is determined by comparing the peak area of the analyte to that of the internal standard.
Diagram of Analytical Workflow for Thiol Analysis in Coffee
Caption: General workflow for the quantitative analysis of thiols in coffee.
Analytical Approaches for 5-Methylthiolane-3-thiol
While specific methods for the routine quantification of 5-Methylthiolane-3-thiol in coffee are not well-established, the general analytical framework for volatile thiols would be applicable. A targeted GC-MS method, similar to that used for FFT, could be developed, provided a pure analytical standard is available for instrument calibration and method validation. Advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could also be employed for the detection and identification of trace-level sulfur compounds in the complex coffee matrix.[7]
Conclusion and Future Research Directions
This guide has synthesized the current scientific understanding of two sulfur-containing compounds in roasted coffee: 2-furfurylthiol and 5-Methylthiolane-3-thiol. 2-Furfurylthiol stands out as a well-characterized, potent aroma compound with a significant and desirable impact on the "roasty" and "coffee-like" notes of a fresh brew. Its formation via the Maillard reaction is well-understood, and robust analytical methods for its quantification are available.
In stark contrast, 5-Methylthiolane-3-thiol remains a largely enigmatic component of the coffee volatilome. While its presence as a fragrance ingredient suggests it possesses notable organoleptic properties, its specific sensory contribution to coffee aroma, its odor threshold, and its formation pathways during roasting are yet to be elucidated. This represents a significant knowledge gap and a compelling area for future research.
To advance our understanding of the nuanced role of sulfur compounds in coffee flavor, future research should prioritize:
Sensory Characterization of 5-Methylthiolane-3-thiol: Conducting sensory panel evaluations to determine its odor profile and odor threshold in a coffee matrix.
Elucidation of Formation Pathways: Utilizing model systems and isotopic labeling to identify the precursors and reaction mechanisms responsible for the formation of 5-Methylthiolane-3-thiol during roasting.
Quantitative Analysis in Coffee: Developing and validating sensitive and selective analytical methods for the routine quantification of 5-Methylthiolane-3-thiol in various coffee varieties and roast profiles.
By addressing these research questions, the scientific community can gain a more complete picture of the complex interplay of sulfur compounds that create the captivating aroma of roasted coffee.
References
Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. (URL not available)
The secret to good coffee is the sulphur compounds - New Food magazine. [Link]
What Happens During Coffee Roasting: The Chemical Changes - Perfect Daily Grind. [Link]
Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed. [Link]
coffee roasting: color and aroma-active sulfur compounds - UNIVERSITY OF FLORIDA THESIS OR DISSERTATION FORMATTING TEMPL
Coffee roasting and aroma formation: application of different time-temper
Modified Soy Products and Methods for Reducing Odor and Improving Flavor of Soy Products - UKnowledge. [Link]
Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee - SciSpace. [Link]
Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) - INCHEM. [Link]
Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography–high resolution mass spectrometric analysis | Request PDF. [Link]
Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (URL not available)
AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS - ResearchGate. [Link]
and Trihydroxybenzene Formation during Coffee Roasting Using “In Bean” Model Experiments and. (URL not available)
Chapter 9 - The role of sulfur chemistry in thermal gener
Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC. [Link]
(PDF) Re-investigation on odour thresholds of key food aroma compounds and development of an aroma language based on odour qualities of defined aqueous odorant solutions - ResearchGate. [Link]
The Causality of Thiol Disposal: Why Direct Disposal Fails
Comprehensive Operational Guide: 5-Methylthiolane-3-thiol Disposal and Odor Mitigation For researchers and drug development professionals, the handling of low-molecular-weight organosulfur compounds presents significant...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: 5-Methylthiolane-3-thiol Disposal and Odor Mitigation
For researchers and drug development professionals, the handling of low-molecular-weight organosulfur compounds presents significant logistical and environmental health and safety (EHS) challenges. 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a volatile, malodorous bifunctional compound featuring both a thioether ring and a free sulfhydryl (-SH) group [1].
Improper disposal of this compound not only risks severe laboratory odor contamination but also violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines regarding the release of hazardous, noxious substances. This guide provides a field-proven, self-validating protocol for the chemical destruction (oxidation) and safe disposal of 5-Methylthiolane-3-thiol.
Never dispose of raw 5-Methylthiolane-3-thiol directly into aqueous or organic waste streams. The human olfactory system can detect thiols at parts-per-billion (ppb) thresholds [2]. If placed untreated into a standard waste carboy, the compound will volatilize, leading to laboratory evacuation protocols and potential exposure incidents.
The Mechanistic Solution: The core principle of thiol disposal is oxidative destruction . By reacting the volatile thiol (R-SH) with a strong oxidizing agent such as sodium hypochlorite (NaOCl), the sulfhydryl group is irreversibly converted into a highly water-soluble, non-volatile, and odorless sulfonic acid (R-SO₃H) [3].
Expert Insight: We utilize a minimum 25% stoichiometric excess of hypochlorite. Insufficient oxidation can lead to the formation of disulfides (R-S-S-R), which, while less volatile, still possess objectionable odors and can revert to free thiols under reducing conditions[3].
Quantitative Data & Reagent Summary
The following table summarizes the physicochemical properties of 5-Methylthiolane-3-thiol and the quantitative requirements for its oxidative destruction [1][3].
Parameter
Value / Specification
Operational Significance
Chemical Name
5-Methylthiolane-3-thiol
Cyclic thioether with free thiol; high odor potential.
CAS Number
26486-20-4
Unique identifier for SDS and EHS logging.
Oxidation Stoichiometry
1 mol Thiol : 3 mol NaOCl
Requires 3 equivalents of oxidizer for complete destruction.
Standard Bleach Conc.
5.25% - 8.25% NaOCl
Commercial bleach is sufficient but must be fresh to ensure active chlorine levels.
Hypochlorite degrades rapidly in acidic media; neutralization is required before final disposal.
Step-by-Step Oxidation and Disposal Protocol
This protocol is designed for the destruction of up to 0.1 mol (approx. 13.4 g) of 5-Methylthiolane-3-thiol. All steps must be performed in a certified, high-flow chemical fume hood.
Phase 1: Reagent Preparation
Equip PPE: Don a lab coat, heavy-duty nitrile gloves (double-gloving recommended), and splash-proof safety goggles.
Prepare the Oxidizer: In a 5-L three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, add 500 mL of fresh commercial bleach (approx. 5.25% NaOCl). This provides roughly 0.4 mol of hypochlorite, ensuring the required 25% excess [3].
Solvent Dilution (Optional but Recommended): If the 5-Methylthiolane-3-thiol is highly concentrated, dissolve it in a non-oxidizable solvent (e.g., a small amount of tetrahydrofuran or methanol) to control the reaction rate.
Phase 2: The Oxidation Reaction
Controlled Addition: Begin vigorous stirring of the bleach solution. Add the 5-Methylthiolane-3-thiol dropwise via the addition funnel.
Temperature Management (Critical): The reaction is highly exothermic. Monitor the internal temperature closely. Do not allow the temperature to exceed 50°C [3]. If the temperature approaches 45°C, halt the addition and apply an ice-water bath to the flask. Causality: Exceeding 50°C will cause the unreacted thiol to boil off and escape the fume hood before the bleach can destroy it.
Incubation: Once the addition is complete, allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete conversion to the sulfonic acid.
Phase 3: Validation and Waste Segregation
Starch-Iodide Verification: Test the solution with starch-iodide paper. A persistent blue/black color indicates that excess hypochlorite remains, validating that all thiol has been consumed [3]. If the test is negative, add an additional 50 mL of bleach and stir for 30 minutes.
Neutralization: The generation of sulfonic acid may drop the pH. Carefully adjust the pH to between 6.0 and 8.0 using dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) as needed.
Final Disposal: Transfer the neutralized, odorless aqueous solution into a designated, clearly labeled "Aqueous Hazardous Waste" carboy. Do not pour down the drain unless explicitly authorized by your institution's EHS department [4].
Glassware Decontamination and Solid Waste
Contaminated glassware and solid consumables (pipette tips, Kimwipes) are the primary sources of lingering laboratory odors.
Glassware Bleach Baths: Immediately submerge all contaminated glassware, syringes, and addition funnels into a freshly prepared 1:1 bleach-to-water bath. Allow them to soak for 24 hours. The bleach will oxidize residual surface thiols. Rinse thoroughly with DI water before returning to the general wash cycle [5].
Alternative for Stubborn Odors: For severe contamination, an alkaline permanganate bath (4g KMnO₄ + 10 mL 10% NaOH diluted in water) can be used, followed by an oxalic acid rinse to remove the resulting brown MnO₂ stains [6].
Solid Waste: Place all contaminated gloves, paper towels, and disposable plastics into a sealable plastic bag. Place this bag inside a secondary rigid container (e.g., a dedicated thiol waste bucket with a gasket seal) to prevent odor permeation prior to EHS pickup [5].
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for managing 5-Methylthiolane-3-thiol waste streams, ensuring no untreated material escapes the containment system.
Caption: Operational workflow for the oxidative destruction and segregation of 5-Methylthiolane-3-thiol.
References
Science Buddies. (2020). Skunk Attack! Test Different Remedies to Remove Skunk Odor. Retrieved from[Link]
Hong Kong University of Science and Technology (HKUST). (n.d.). Chemical Waste Disposal Guidelines: Thiols and Sulfides. Retrieved from[Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from[Link]
University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from[Link]
Handling
Personal protective equipment for handling 5-Methylthiolane-3-thiol
Title: Advanced Operational and Safety Guide for Handling 5-Methylthiolane-3-thiol As a Senior Application Scientist, I frequently observe laboratories underestimate the logistical and safety complexities of handling org...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Operational and Safety Guide for Handling 5-Methylthiolane-3-thiol
As a Senior Application Scientist, I frequently observe laboratories underestimate the logistical and safety complexities of handling organosulfur compounds. 5-Methylthiolane-3-thiol (CAS: 26486-20-4) is a highly volatile, stench-generating tetrahydrothiophene derivative. It is not merely an olfactory nuisance; like many low-molecular-weight thiols, it presents acute respiratory, dermal, and flammability hazards[1].
To build a culture of uncompromising laboratory safety, we must move beyond simply listing rules. We must understand the why behind them. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this chemical safely, ensuring both scientific integrity and personnel protection.
The Causality of Protection: Why Standard PPE Fails
When handling 5-Methylthiolane-3-thiol, the primary threats are vapor inhalation, dermal permeation, and an extreme odor threshold (often detectable in the parts-per-billion range)[2]. Standard laboratory personal protective equipment (PPE) is fundamentally insufficient for this class of chemicals.
Glove Permeation Mechanics: Standard nitrile gloves (typically 0.1 mm thickness) offer only transient splash protection against thiols and will experience rapid chemical breakthrough. We mandate Butyl rubber or Silver Shield gloves for primary handling. The dense polymer matrix of Butyl rubber physically impedes the diffusion of sulfur-containing organic compounds, providing a breakthrough time of >480 minutes[3].
Respiratory & Ocular Defense: Because thiol vapors can cause severe mucosal irritation and central nervous system depression at high concentrations[1], handling must strictly occur within a certified chemical fume hood. Furthermore, chemical splash goggles (not standard safety glasses) are required to prevent capillary absorption of vapors or liquid splashes via the eyes[4].
Quantitative PPE Specifications
The following table summarizes the mandatory PPE required for handling 5-Methylthiolane-3-thiol, grounded in empirical breakthrough data and operational causality.
To ensure a self-validating system, every step of this protocol incorporates a verification check. Do not proceed to the next step if the current step fails.
Phase 1: Pre-Operational Setup
Fume Hood Verification: Verify the fume hood flow monitor reads between 80-100 feet per minute (fpm).
Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. Do not open the sash above the certified working height.
Decontamination Bath Preparation: Inside the fume hood, prepare a fresh 10% (v/v) sodium hypochlorite (bleach) bath in a wide-mouth secondary container.
Causality: Bleach oxidizes the volatile thiol (-SH) functional group into a highly water-soluble, non-volatile sulfonate (-SO3-), permanently neutralizing both the stench and the reactive hazard.
PPE Donning: Don your FR lab coat, chemical goggles, inner nitrile gloves, and outer Butyl rubber gloves.
Phase 2: Dispensing and Handling
Purging: Purge your reaction vessel with an inert gas (Nitrogen or Argon) to prevent the premature, uncontrolled oxidation of the thiol into a disulfide.
Transfer: Using a dedicated gas-tight syringe, transfer the 5-Methylthiolane-3-thiol. Keep the source bottle open for the absolute minimum time required to draw the liquid.
Immediate Isolation: Seal the reaction vessel immediately. Place the used, contaminated syringe directly into the prepared bleach bath. Never remove contaminated instruments from the fume hood.
Phase 3: Post-Operation and Disposal Plan
Oxidative Neutralization: Allow all contaminated glassware, syringes, and consumables to soak in the bleach bath for a minimum of 30 minutes .
Waste Segregation: After 30 minutes, the neutralized thiol solution is no longer an odor hazard. Dispose of the aqueous bleach mixture into a designated Aqueous Basic Hazardous Waste container.
Critical Safety Warning: Never mix bleach waste with acidic waste streams, as this will generate lethal chlorine gas.
Doffing: Remove the outer Butyl gloves inside the fume hood and leave them there to off-gas. Remove the inner nitrile gloves, dispose of them in solid hazardous waste, and wash your hands thoroughly with soap and water[1].
Operational Workflow & Decontamination Logic
The following diagram illustrates the critical path for handling, spill response, and neutralizing 5-Methylthiolane-3-thiol.
Figure 1: Operational workflow and oxidative decontamination logic for 5-Methylthiolane-3-thiol.
References
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Methyl Mercaptan. Toxic Substance Portal. Retrieved from:[Link][1]
American Chemical Society (ACS). Chemical Health & Safety: Methyl Mercaptan and Volatile Thiols. Retrieved from:[Link][2]
Centers for Disease Control and Prevention (CDC) / NIOSH. Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, and Benzenethiol. Retrieved from:[Link][4]